molecular formula C9H10FNO2 B1304805 4-Fluoro-3-methyl-DL-phenylglycine CAS No. 261951-77-3

4-Fluoro-3-methyl-DL-phenylglycine

Cat. No.: B1304805
CAS No.: 261951-77-3
M. Wt: 183.18 g/mol
InChI Key: QWEDLCFNJKCNNU-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-DL-phenylglycine is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-fluoro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEDLCFNJKCNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379138
Record name 4-Fluoro-3-methyl-DL-phenylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-77-3
Record name 4-Fluoro-3-methyl-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methyl-DL-phenylglycine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 4-Fluoro-3-methyl-DL-phenylglycine, a fluorinated, non-proteinogenic amino acid. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on the well-characterized parent molecule, 4-Fluoro-DL-phenylglycine. The foundational knowledge of this parent compound will serve as a robust framework to extrapolate and predict the properties and potential applications of its 3-methyl derivative. A dedicated section will discuss the anticipated influence of the 3-methyl group on the overall characteristics of the molecule.

Fluorinated amino acids are of significant interest to researchers, scientists, and drug development professionals due to the unique physicochemical properties that the fluorine atom imparts.[1][2] These properties include increased metabolic stability, altered acidity and basicity, and the ability to serve as a sensitive probe in ¹⁹F NMR studies.[2] This guide will delve into the synthesis, spectroscopic analysis, reactivity, and applications of 4-Fluoro-DL-phenylglycine, providing valuable insights for its use in peptide synthesis and pharmaceutical research.[3]

Chemical and Physical Properties of 4-Fluoro-DL-phenylglycine

The introduction of a fluorine atom to the phenyl ring of phenylglycine significantly modifies its electronic properties and, consequently, its chemical behavior. The following table summarizes the key chemical and physical properties of 4-Fluoro-DL-phenylglycine.

PropertyValueSource(s)
Molecular Formula C₈H₈FNO₂[4]
Molecular Weight 169.15 g/mol [3][5]
CAS Number 7292-73-1[3][4]
Appearance White to yellow powder/crystalline solid[4]
Melting Point >300 °C[3]
Solubility Soluble in PBS (pH 7.2) at 5 mg/ml[6]
Purity Typically ≥98%[3][4]

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the characterization and quality control of 4-Fluoro-DL-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of phenylglycine in an aqueous solvent would be expected to show signals for the aromatic protons, the alpha-proton, and the amine protons.[7] The aromatic protons would likely appear as complex multiplets due to fluorine-proton coupling.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. 4-Fluoro-DL-phenylglycine will exhibit a singlet in its ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment, making it an excellent probe for studying protein structure and interactions when this amino acid is incorporated into peptides.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-DL-phenylglycine will display characteristic absorption bands for its functional groups.[9] Key expected peaks include:

  • N-H stretching: Broad absorptions in the region of 3000-3300 cm⁻¹ corresponding to the primary amine.

  • C=O stretching: A strong absorption around 1700-1750 cm⁻¹ from the carboxylic acid carbonyl group.[10]

  • C-F stretching: A strong, sharp absorption in the region of 1000-1300 cm⁻¹ indicative of the carbon-fluorine bond.

  • Aromatic C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-Fluoro-DL-phenylglycine, the molecular ion peak [M]⁺ would be observed at m/z 169.15.

Synthesis and Reactivity

The synthesis of fluorinated phenylglycine derivatives often involves multi-step processes. A common approach is the Strecker synthesis, starting from the corresponding fluorinated benzaldehyde.

Strecker Synthesis of 4-Fluoro-DL-phenylglycine 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_1 α-Aminonitrile 4-Fluorobenzaldehyde->Intermediate_1 + NH₃, HCN 4-Fluoro-DL-phenylglycine 4-Fluoro-DL-phenylglycine Intermediate_1->4-Fluoro-DL-phenylglycine Hydrolysis (H₃O⁺)

Caption: A simplified workflow for the Strecker synthesis of 4-Fluoro-DL-phenylglycine.

The reactivity of 4-Fluoro-DL-phenylglycine is dictated by its amino and carboxylic acid functional groups. These groups allow it to participate in standard peptide coupling reactions, making it a valuable building block in peptide synthesis. The fluorine atom is generally unreactive under standard physiological and synthetic conditions but exerts a strong electronic influence on the aromatic ring.

The Influence of the 3-Methyl Group

The introduction of a methyl group at the 3-position of the phenyl ring in 4-Fluoro-DL-phenylglycine to form this compound is expected to introduce several key changes:

  • Steric Hindrance: The methyl group will introduce steric bulk adjacent to the fluorine atom. This could influence the preferred conformation of the molecule and may affect its binding affinity to biological targets.

  • Electronic Effects: The methyl group is weakly electron-donating, which will slightly alter the electronic properties of the aromatic ring. This could have a subtle effect on the reactivity and the chemical shifts observed in NMR spectroscopy.

  • Spectroscopic Signatures:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum would become more complex due to the additional methyl protons and altered symmetry of the ring. A new singlet corresponding to the methyl protons would appear.

    • ¹³C NMR: An additional signal for the methyl carbon would be present.

    • ¹⁹F NMR: The chemical shift of the fluorine signal may be slightly altered due to the electronic and steric influence of the neighboring methyl group.

Applications in Research and Drug Development

Fluorinated amino acids, including 4-Fluoro-DL-phenylglycine, have several important applications:

  • Peptide and Protein Engineering: Incorporation of fluorinated amino acids can enhance the metabolic stability and proteolytic resistance of peptides.[1][2] The fluorine atom can also influence the secondary structure of peptides.[1]

  • ¹⁹F NMR Probes: As mentioned, the sensitivity of the ¹⁹F NMR chemical shift to the local environment makes these amino acids excellent probes for studying protein folding, dynamics, and ligand binding.[6]

  • Enzyme Inhibitors: Fluorinated amino acids can act as mechanism-based inhibitors for certain enzymes, which is a valuable strategy in drug design.[1][2]

  • Drug Synthesis: Fluorinated phenylalanines are key components in several drugs, including the anticancer agent melflufen and various treatments for diabetes.[2][11]

Applications of 4-Fluoro-DL-phenylglycine 4-Fluoro-DL-phenylglycine 4-Fluoro-DL-phenylglycine Peptide Synthesis Peptide Synthesis 4-Fluoro-DL-phenylglycine->Peptide Synthesis Drug Discovery Drug Discovery 4-Fluoro-DL-phenylglycine->Drug Discovery Structural Biology Structural Biology 4-Fluoro-DL-phenylglycine->Structural Biology Enhanced Stability Peptides Enhanced Stability Peptides Peptide Synthesis->Enhanced Stability Peptides Enzyme Inhibitors Enzyme Inhibitors Drug Discovery->Enzyme Inhibitors 19F NMR Studies 19F NMR Studies Structural Biology->19F NMR Studies

Caption: Key application areas for 4-Fluoro-DL-phenylglycine in scientific research.

Experimental Protocol: Incorporation into a Peptide

The following is a generalized protocol for the incorporation of 4-Fluoro-DL-phenylglycine into a peptide using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected 4-Fluoro-DL-phenylglycine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-4-Fluoro-DL-phenylglycine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Safety and Handling

4-Fluoro-DL-phenylglycine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3] The compound should be stored at room temperature, away from light and moisture.[12]

Conclusion

4-Fluoro-DL-phenylglycine is a valuable synthetic amino acid with unique properties conferred by the fluorine substituent. Its utility in peptide synthesis, as an NMR probe, and in the development of therapeutic agents is well-established. While direct experimental data for this compound is scarce, a thorough understanding of the parent compound allows for informed predictions of its behavior. The addition of a 3-methyl group is expected to introduce steric and electronic modifications that could be exploited in various research and development contexts. Further investigation into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

  • Boche, G., & Thompson, A. L. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 23(7), 1735. Retrieved from [Link]

  • El-Gazzar, A. B. A., & El-Gendy, M. A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118. Retrieved from [Link]

  • El-Gazzar, A. B. A., & El-Gendy, M. A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. Retrieved from [Link]

  • Sankaranarayanan, R., & Krishnan, S. (2002). Raman and IR spectral studies of D‐phenylglycinium perchlorate. Journal of Raman Spectroscopy, 33(10), 809-814. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002210). Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

synthesis of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-methyl-DL-phenylglycine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a non-canonical amino acid of significant interest to the pharmaceutical and drug development sectors. The strategic incorporation of fluorine and a methyl group onto the phenylglycine scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics, including metabolic stability and binding affinity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen synthetic route. We present a robust and scalable protocol based on the classic Strecker synthesis, beginning with the readily accessible starting material, 4-fluoro-3-methylbenzaldehyde. Detailed experimental procedures, a mechanistic overview, safety protocols, and characterization data are provided to enable researchers to reliably replicate and validate this synthesis in their own laboratories.

Introduction: The Strategic Value of Fluorinated Phenylglycines

Non-canonical amino acids are critical building blocks in modern drug discovery, allowing for the fine-tuning of biological activity and the enhancement of drug-like properties. Among these, fluorinated amino acids have garnered substantial attention.[1][2] The introduction of a fluorine atom—the most electronegative element—can modulate a molecule's acidity, basicity, lipophilicity, and conformation, often leading to improved metabolic stability and enhanced protein-ligand interactions.[1]

The phenylglycine framework itself is a privileged scaffold found in numerous bioactive compounds, including semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.[3] Consequently, the targeted synthesis of substituted phenylglycines, such as this compound, provides medicinal chemists with a powerful tool to explore novel chemical space and develop next-generation therapeutics. This specific analogue combines the metabolic-blocking potential of a fluorine atom with the steric and electronic influence of an adjacent methyl group, offering a unique profile for probing and optimizing molecular interactions.

Synthetic Strategy: The Rationale for the Strecker Synthesis

While several methods exist for the synthesis of α-amino acids, the Strecker synthesis remains a highly reliable and versatile choice for the preparation of racemic α-aryl glycines.[4][5] Its enduring utility stems from three key advantages:

  • Starting Material Accessibility: The reaction commences from an aldehyde, in this case, 4-fluoro-3-methylbenzaldehyde, which is commercially available or readily prepared.

  • Robustness and Scalability: The reaction conditions are well-tolerated by a wide range of functional groups, and the procedure has been proven to be scalable from the benchtop to industrial production.

  • Operational Simplicity: As a one-pot, three-component reaction, it offers an efficient convergence to the key α-aminonitrile intermediate.

The overall synthetic workflow is depicted below. It follows a logical progression from the starting aldehyde to the final amino acid product through two primary chemical transformations.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis start 4-Fluoro-3-methylbenzaldehyde aminonitrile Step 1: Strecker Reaction (α-Amino-4-fluoro-3-methylphenylacetonitrile) start->aminonitrile One-Pot Reaction reagents Reagents: - Ammonium Chloride (NH4Cl) - Sodium Cyanide (NaCN) - Methanol/Water aminonitrile->reagents hydrolysis Step 2: Acid Hydrolysis (HCl) aminonitrile->hydrolysis product Final Product: This compound hydrolysis->product purify Purification (Crystallization) product->purify analysis Characterization (NMR, MS, IR, MP) purify->analysis

Figure 1: High-level workflow for the synthesis and purification of the target compound.

The Strecker Synthesis: A Mechanistic Perspective

The Strecker synthesis proceeds via two core mechanistic steps: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia (generated from ammonium chloride) on the carbonyl carbon of 4-fluoro-3-methylbenzaldehyde. Subsequent dehydration yields the corresponding imine.

  • Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic imine carbon. This step forms the stable α-aminonitrile intermediate, which often precipitates from the reaction mixture.

  • Nitrile Hydrolysis: The final stage involves the vigorous hydrolysis of the nitrile functional group under strong acidic conditions. This proceeds through a carboximidic acid intermediate to yield a carboxylic acid, furnishing the final α-amino acid product as its hydrochloride salt.

G aldehyde 4-Fluoro-3-methyl benzaldehyde imine Imine Intermediate aldehyde->imine + NH₃ - H₂O ammonia NH₃ aminonitrile α-Aminonitrile imine->aminonitrile + ⁻CN cyanide ⁻CN product 4-Fluoro-3-methyl-DL- phenylglycine aminonitrile->product Hydrolysis h3o H₃O⁺ / Heat

Figure 2: Simplified reaction mechanism of the Strecker synthesis for the target molecule.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic materials, specifically sodium cyanide and the potential for in-situ generation of hydrogen cyanide gas. All operations must be conducted within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. A cyanide antidote kit should be readily available.

Materials and Reagents
ReagentM.W.MolesEquiv.Amount
4-Fluoro-3-methylbenzaldehyde138.140.101.013.81 g
Sodium Cyanide (NaCN)49.010.111.15.39 g
Ammonium Chloride (NH₄Cl)53.490.121.26.42 g
Methanol (MeOH)---40 mL
Water (H₂O)---40 mL
Concentrated HCl (37%)---~50 mL
Step 1: Synthesis of α-Amino-4-fluoro-3-methylphenylacetonitrile
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Initial Charge: To the flask, add ammonium chloride (6.42 g) and water (40 mL). Stir until the salt is fully dissolved.

  • Cyanide Addition: Carefully add sodium cyanide (5.39 g) to the solution. Stir until dissolved. The flask may cool slightly.

  • Aldehyde Addition: In a separate beaker, dissolve 4-fluoro-3-methylbenzaldehyde (13.81 g) in methanol (40 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred aqueous solution over 30 minutes. A white precipitate of the α-aminonitrile should begin to form. The temperature may rise slightly; maintain it below 40°C using a water bath if necessary.

  • Maturation: After the addition is complete, continue stirring the resulting thick slurry at room temperature for an additional 3 hours to ensure the reaction goes to completion.

  • Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold methanol (1 x 15 mL) to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the white solid product under vacuum to a constant weight. The expected yield of the crude α-aminonitrile is typically 80-90%. This intermediate is often used directly in the next step without further purification.

Step 2: Hydrolysis to this compound
  • Setup: Place the crude, dried α-aminonitrile from the previous step into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: (Caution: This step will generate HCl gas and potentially traces of HCN. Perform in a fume hood.) Slowly and carefully add concentrated hydrochloric acid (~50 mL) to the aminonitrile.

  • Hydrolysis: Heat the mixture to reflux using a heating mantle. The solid will gradually dissolve as the hydrolysis proceeds, and ammonia will be evolved as ammonium chloride. Maintain a steady reflux for 4-6 hours. The reaction can be monitored by TLC until the starting aminonitrile is consumed.

  • Work-up: After cooling to room temperature, a precipitate of the amino acid hydrochloride may form. Carefully dilute the reaction mixture with an equal volume of water (~50 mL).

  • Purification:

    • Transfer the solution to a beaker and cool in an ice bath.

    • Slowly neutralize the solution by adding aqueous ammonia (or NaOH solution) until the pH is approximately 6-7 (the isoelectric point).

    • The free amino acid will precipitate as a white solid. Stir in the ice bath for 30 minutes to maximize precipitation.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with acetone (2 x 20 mL). Dry the final product in a vacuum oven at 60°C to yield pure this compound.[6]

Expected Results and Characterization

  • Physical Form: White to off-white crystalline powder.

  • Expected Yield: 65-75% overall yield from the starting aldehyde.

  • Melting Point: Expected to be >250°C (with decomposition), characteristic of amino acids.

  • Characterization:

    • ¹H NMR: Peaks corresponding to the aromatic protons, the α-proton, and the methyl group. The amine and carboxylic acid protons may be broad or exchange with D₂O.

    • ¹³C NMR: Resonances for the aromatic carbons (including C-F coupling), the methyl carbon, the α-carbon, and the carbonyl carbon.

    • ¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

    • FT-IR (KBr): Broad absorption for O-H and N-H stretching (~3200-2500 cm⁻¹), a strong carbonyl (C=O) stretch (~1700 cm⁻¹), and C-F stretching (~1250 cm⁻¹).

    • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 184.07.

Safety and Waste Disposal

  • Cyanide Handling: Sodium cyanide is a potent poison. Avoid contact with skin, eyes, and inhalation of dust. Never acidify cyanide-containing solutions outside of a controlled reaction setup within a fume hood, as this liberates lethal hydrogen cyanide gas.

  • Waste Treatment: All aqueous filtrates and reaction residues containing cyanide must be quenched and neutralized before disposal. Treat the waste stream with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10, adjusted with NaOH) to oxidize cyanide to the much less toxic cyanate. Stir for several hours before neutralizing and disposing of according to institutional guidelines.

  • General Hazards: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE. The organic solvents used are flammable.

Conclusion and Future Directions

This guide outlines a reliable and well-understood pathway for the via the Strecker synthesis. By providing detailed procedural steps and explaining the underlying chemical principles, this document serves as a practical resource for researchers in medicinal chemistry and drug development.

While this protocol yields the racemic DL-mixture, future work could focus on developing an asymmetric synthesis to access the individual enantiomers.[7] Methods such as employing a chiral auxiliary, enzymatic resolution, or asymmetric catalysis could be explored to isolate the desired stereoisomer, which is often crucial for specific biological applications.[8]

References

  • Al-Hadedi, A. A. M., & El-Azzouny, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(32), 19125-19159. Available from: [Link]

  • Ingersoll, A. W., & Adams, R. (1925). dl-Phenylglycine. Organic Syntheses, 5, 93. Available from: [Link]

  • Davis, C. R., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(9), 3498–3512. Available from: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Ma, L., & Ma, C. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8089–8113. Available from: [Link]

  • Terada, M. (2011). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Institute for Molecular Science. Available from: [Link]

  • Southgate, E. H., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1133-1153. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 4-Fluoro-3-methyl-DL-phenylglycine, a fluorinated non-proteinogenic amino acid of increasing interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining and understanding the solubility profile of this unique compound.

Introduction: The Significance of this compound

This compound belongs to a class of synthetic amino acids that are being explored as building blocks for novel peptides, peptidomimetics, and other biologically active molecules. The incorporation of fluorine and a methyl group onto the phenyl ring can significantly alter the physicochemical properties of the parent phenylglycine molecule, including its lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications can, in turn, influence the biological activity and pharmacokinetic profile of molecules incorporating this amino acid. A thorough understanding of its solubility is a critical first step in its application, as solubility directly impacts formulation, bioavailability, and performance in various assays.[3]

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from related compounds.

PropertyExpected CharacteristicsRationale
Molecular Formula C9H10FNO2Based on chemical structure.
Molecular Weight 183.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical for small molecule amino acids.[4][5]
Melting Point Likely >250°C (with decomposition)Phenylglycine and its derivatives often have high melting points.[4][6]
pKa Estimated pKa1 ~2-3 (carboxyl), pKa2 ~9-10 (amino)Typical range for amino acids. The electron-withdrawing fluorine may slightly lower these values.
logP Moderately lipophilicThe phenyl ring, methyl group, and fluorine atom increase lipophilicity compared to simpler amino acids.

Theoretical Framework for Solubility

The solubility of this compound, like other amino acids, is governed by a complex interplay of factors including its crystal lattice energy, the polarity of the solvent, and the ionization state of the molecule.[7][8]

Aqueous Solubility and the Influence of pH

As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, the aqueous solubility of this compound is highly dependent on pH.[9]

  • At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion with no net charge. At this pH, intermolecular electrostatic repulsions are minimized, leading to the lowest aqueous solubility.

  • At Low pH (pH < pI): The amino group is protonated (-NH3+), and the molecule carries a net positive charge. This increased polarity and the ability to form stronger hydrogen bonds with water lead to higher solubility.

  • At High pH (pH > pI): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge. Similar to low pH conditions, this increases polarity and enhances aqueous solubility.

The following diagram illustrates the relationship between pH and the ionization state of this compound, which in turn dictates its aqueous solubility profile.

G cluster_low_pH Low pH (pH < pI) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (pH > pI) low_pH Cationic Form (High Solubility) pI Zwitterionic Form (Low Solubility) low_pH->pI Increase pH high_pH Anionic Form (High Solubility) pI->high_pH Increase pH

Caption: Impact of pH on the ionization and solubility of this compound.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxyl groups, leading to moderate solubility. However, the non-polar phenyl ring may limit extensive solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the zwitterionic form to some extent, and solubility is expected to be moderate. DMSO is often a good solvent for compounds of this type.[10]

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar amino and carboxyl groups, solubility in non-polar solvents is expected to be very low.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery and development: thermodynamic and kinetic solubility.[11][12]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[3] It is a critical parameter for understanding the intrinsic properties of a drug candidate. The shake-flask method is the gold standard for this determination.[10]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess of solid this compound to a series of vials containing the desired solvents (e.g., phosphate-buffered saline at various pH values, organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant and quantify the concentration of dissolved this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[3][14] A calibration curve with known concentrations of the compound must be prepared for accurate quantification.

The following diagram outlines the workflow for determining thermodynamic solubility.

G A Add Excess Solid to Solvent B Equilibrate (24-48h shaking) A->B C Separate Solid (Centrifuge/Filter) B->C D Quantify Supernatant (HPLC-UV) C->D

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[10][12] This method is high-throughput and often used in early drug discovery to identify compounds with potential solubility liabilities.[13]

Experimental Protocol: DMSO Co-precipitation Method

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Precipitation: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) and mix rapidly. The final DMSO concentration should be low (typically 1-2%).

  • Incubation: Allow the solution to stand for a short period (e.g., 1-2 hours) at a constant temperature.[13]

  • Measurement: Measure the concentration of the compound that remains in solution. This can be done by nephelometry (measuring turbidity) or by separating any precipitate and quantifying the soluble fraction by HPLC-UV or LC-MS/MS.[11]

Factors Influencing Solubility and Strategies for Enhancement

Several factors beyond pH and solvent choice can influence the solubility of this compound.[15]

  • Temperature: For most solids, solubility increases with temperature. This relationship should be determined experimentally if temperature sensitivity is a concern for the intended application.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, different solubility. The most stable polymorph will have the lowest solubility.

  • Ionic Strength: The presence of salts in aqueous solutions can either increase ("salting-in") or decrease ("salting-out") the solubility of the amino acid.

Strategies for Solubility Enhancement:

  • pH Adjustment: As discussed, moving the pH away from the isoelectric point is the most effective way to increase aqueous solubility.

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of moderately lipophilic compounds.

  • Surfactants: The use of surfactants to form micelles can encapsulate the compound and increase its apparent solubility.

  • Salt Formation: If the compound is intended for a specific pH range, forming a salt (e.g., hydrochloride or sodium salt) can pre-dispose it to higher solubility in that range.

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental to its successful application in research and development. This guide has provided a theoretical framework for its expected solubility behavior and detailed, field-proven protocols for its experimental determination. By systematically evaluating its thermodynamic and kinetic solubility, and considering the influence of factors such as pH and solvent composition, researchers can effectively formulate this promising synthetic amino acid for a wide range of applications.

References

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Yoshizawa, T., et al. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

  • Czyrski, A. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

  • Carl ROTH. Safety Data Sheet: N-Phenylglycine. [Link]

  • Nozaki, Y. & Tanford, C. The solubility of amino acids and related compounds in aqueous solutions. ResearchGate. [Link]

  • Ibragimova, M.I. SOLUTION OF PROTEINS AND FACTORS AFFECTING IT. [Link]

  • Scott, K.A., et al. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. SciSpace. [Link]

  • Zhang, X., et al. Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Scott, K.A., et al. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]

  • Needham, T.E., Jr. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Trevino, S.R., et al. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. National Institutes of Health. [Link]

  • Fengchen Group. L-Phenylglycine BP EP USP CAS 2935-35-5. [Link]

  • BuyersGuideChem. 3-Fluoro-DL-phenylglycine. [Link]

  • National Institutes of Health. 4-fluoro-L-phenylalanine. [Link]

Sources

A-Technical Guide to the Commercial Acquisition of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Fluoro-3-methyl-DL-phenylglycine in Medicinal Chemistry

Non-natural amino acids are foundational building blocks in modern drug discovery, enabling chemists to design peptides and small molecules with enhanced potency, selectivity, and pharmacokinetic properties. The strategic incorporation of fluorine into these scaffolds is a widely recognized strategy for modulating metabolic stability and binding affinity.[1][2] this compound is a synthetic amino acid of particular interest, combining the benefits of a fluorine substituent with a methyl group on the phenyl ring. This unique substitution pattern can introduce favorable steric and electronic properties, influencing molecular conformation and interaction with biological targets.

This guide provides a comprehensive overview of the commercial landscape for this compound, offering a practical framework for its acquisition. As this is a highly specialized compound, this guide focuses on the critical aspects of sourcing through custom synthesis, supplier validation, and essential quality control protocols.

Section 1: Commercial Availability and Sourcing Strategy

A survey of major chemical supplier catalogs reveals that this compound is not a standard off-the-shelf product. Its specialized substitution pattern places it in the category of rare or novel research chemicals. Consequently, the primary and most reliable route for obtaining this compound is through custom synthesis .

Organizations specializing in the synthesis of fluorinated compounds, amino acids, and other complex organic molecules are the ideal partners for this endeavor.[3][] The acquisition process, therefore, shifts from a simple procurement order to a collaborative project with a qualified chemical synthesis supplier.

Section 2: Vetting and Selecting a Custom Synthesis Partner

Choosing the right custom synthesis provider is critical to ensuring the quality and timely delivery of the target compound. A rigorous vetting process should be employed, focusing on the supplier's technical capabilities, quality systems, and communication.[5]

Key Vetting Criteria for Suppliers:

  • Expertise in Fluorination and Amino Acid Chemistry: The supplier should have demonstrable experience in handling fluorinating agents and executing multi-step syntheses of complex amino acids.[1]

  • Robust Quality Control (QC) Department: The supplier must have in-house analytical capabilities to validate the structure and purity of the final compound. Essential documentation includes a Certificate of Analysis (CoA) with spectral data.[5]

  • Scalability: For drug development professionals, the ability to scale the synthesis from milligrams to kilograms is a crucial consideration for future needs.

  • Intellectual Property (IP) Protection: Ensure a Non-Disclosure Agreement (NDA) is in place to protect sensitive project information.[6]

  • Transparent Communication: A dedicated project manager and regular progress updates are hallmarks of a reliable partner.[6]

Vetting_Process cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Quotation & Selection Start Identify Potential Suppliers Search Database Search (e.g., MolPort, ChemScence, CAS SciFinder) Start->Search Referrals Industry Referrals & Literature Search Start->Referrals RequestInfo Request for Information (RFI): - Fluorination Experience - Analytical Capabilities - Project Timelines Search->RequestInfo Referrals->RequestInfo Evaluate Evaluate Technical Competence & Expertise RequestInfo->Evaluate IP_NDA Execute Non-Disclosure Agreement (NDA) Evaluate->IP_NDA RequestQuote Request for Quotation (RFQ): - Quantity & Purity Specs - Required Analytics (CoA) - Delivery Date IP_NDA->RequestQuote Compare Compare Quotes: - Cost - Lead Time - Technical Approach RequestQuote->Compare Select Select Supplier & Initiate Project Compare->Select

Caption: Workflow for Vetting Custom Chemical Synthesis Suppliers.

Section 3: The Custom Synthesis Workflow: From Quotation to Delivery

Once a supplier is selected, a well-defined project plan is essential. The cost and timeline for custom synthesis are influenced by several factors.

FactorDescriptionImpact on Cost & Timeline
Synthesis Complexity The number of steps, difficulty of reactions (e.g., selective fluorination), and purification challenges.High complexity increases both cost and time.
Starting Material Availability The cost and lead time for acquiring the necessary precursors, such as 4-fluoro-3-methylbenzaldehyde.Readily available precursors reduce cost and time.
Required Quantity The target amount of the final compound (mg, g, kg).Cost per gram typically decreases with larger scales.
Purity Specification The required purity level (e.g., >95%, >98%, >99% by HPLC).Higher purity demands more rigorous purification, increasing cost.
Analytical Requirements The extent of analytical data required (e.g., NMR, HPLC, MS, elemental analysis).Comprehensive data packages add to the overall cost.

Typical Project Stages:

  • Feasibility Assessment: The supplier conducts a literature search and initial route scouting.[6]

  • Proposal: A detailed quotation is provided, outlining the proposed synthetic route, timeline, cost, and deliverables.

  • Synthesis & Purification: The synthesis is carried out by experienced chemists.

  • Quality Control: The final compound is rigorously tested to meet the agreed-upon specifications.

  • Documentation & Shipment: A comprehensive analytical data package, including a Certificate of Analysis and relevant spectra, is prepared and shipped with the compound.[5]

Section 4: Plausible Synthetic Pathway

While the exact proprietary method used by a supplier may vary, a chemically sound approach for synthesizing this compound is the Strecker synthesis . This classic and robust method for creating alpha-amino acids involves a one-pot, multi-component reaction.[7][8]

The key starting material for this synthesis is 4-fluoro-3-methylbenzaldehyde . The overall transformation proceeds in two main stages:

  • Aminonitrile Formation: The aldehyde reacts with ammonia (often from ammonium chloride) and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate.[9]

  • Hydrolysis: The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final DL-amino acid.[8]

Synthesis_Workflow cluster_synthesis Plausible Strecker Synthesis Pathway A Start: 4-Fluoro-3-methyl- benzaldehyde C Reaction: Formation of α-Aminonitrile Intermediate A->C B Reagents: Ammonium Chloride (NH4Cl) Potassium Cyanide (KCN) B->C E Reaction: Hydrolysis of the Nitrile Group C->E D Reagent: Strong Acid (e.g., HCl) D->E F Product: 4-Fluoro-3-methyl- DL-phenylglycine E->F G Purification: Crystallization or Chromatography F->G

Caption: Plausible Strecker Synthesis for this compound.

An alternative, related method is the Bucherer-Bergs reaction , which uses ammonium carbonate and potassium cyanide to produce a hydantoin intermediate, which is then hydrolyzed to the amino acid.[10][11] This method is also highly effective for a wide range of aldehydes and ketones.

Section 5: Self-Validating System: Quality Control and Analytical Protocols

Upon receipt of the custom-synthesized compound, it is imperative for the researcher to perform independent or have requested a comprehensive set of analytical tests to confirm its identity, purity, and integrity. The supplier's Certificate of Analysis serves as the primary quality document, which should be verified.

Essential Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure, including the specific positions of the fluoro and methyl groups on the aromatic ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The standard method for determining the purity of the compound.[12] The area of the main peak relative to the total area of all peaks indicates the purity level.[12]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general framework for the reversed-phase HPLC analysis of a novel phenylglycine derivative.

Objective: To determine the purity of synthesized this compound.

Materials:

  • Synthesized this compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Perform serial dilutions if necessary to achieve a concentration suitable for the detector's linear range (e.g., 0.1 mg/mL).

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[13]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm[12]

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B (linear gradient)

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Section 6: Safety, Handling, and Storage

Fluorinated organic compounds require careful handling.[14] Although specific toxicity data for this compound is not available, general safety precautions for novel aromatic fluorine compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Safety Data Sheet (SDS): The custom synthesis supplier must provide a comprehensive SDS detailing known and potential hazards.[5]

Conclusion

This compound represents a valuable, yet highly specialized, building block for drug discovery and development. Its acquisition is primarily feasible through custom synthesis. By employing a diligent supplier vetting process, establishing clear project requirements, and insisting on comprehensive analytical validation, researchers can confidently source this and other novel chemical entities. This structured approach ensures the integrity of the starting materials, which is the bedrock of reproducible and successful scientific research.

References

  • Hu, J. et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
  • CAS. Supplier Data Submission. CAS. Available from: [Link]

  • Crabb, J.W. et al. (2001). Amino Acid Analysis. Current Protocols in Protein Science.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. Available from: [Link]

  • ResearchGate. Strecker synthesis of glycine A simplified view of the reaction steps. ResearchGate. Available from: [Link]

  • MolecuNav. Custom Synthesis. MolecuNav. Available from: [Link]

  • Massachusetts Department of Agricultural Resources. Fluorinated Compounds. Mass.gov. Available from: [Link]

  • Sharma, A. et al. (2014). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.
  • ChemBuyersGuide.com. Chemical Suppliers. ChemBuyersGuide.com. Available from: [Link]

  • Cantillo, D. et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Organic Process Research & Development.
  • Agilent. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent. Available from: [Link]

  • ResearchGate. Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Available from: [Link]

  • Michalska, A. et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Analytical Science and Technology. Available from: [Link]

  • Westphal, A. et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available from: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available from: [Link]

  • Gillis, E.P. et al. (2015). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry.
  • Taros Chemicals. Custom Synthesis Service for your key compounds. Taros Chemicals. Available from: [Link]

  • Holzer, M. et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. Available from: [Link]

  • Haskali, M.B. et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

  • Filo. How can glycine be prepared by Strecker synthesis?. Filo. Available from: [Link]

  • Lakshman, M. & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-3-methyl-DL-phenylglycine is a non-proteinogenic amino acid, a class of molecules with significant interest in pharmaceutical research and drug development. The incorporation of fluorine and a methyl group into the phenyl ring of phenylglycine can profoundly influence its biological activity, metabolic stability, and conformational properties. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which are critical steps in any research or development pipeline.

Molecular Structure and Its Spectroscopic Implications

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound presents several key features that will manifest in its spectra: a chiral alpha-carbon, an aromatic ring with three different substituents, and the characteristic amino and carboxylic acid functional groups.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C_alpha [label="Cα", pos="0,0!"]; H_alpha [label="H", pos="-0.7,-0.4!"]; NH2 [label="H₂N", pos="-0.7,0.7!"]; COOH [label="COOH", pos="0.7,0.7!"]; Aryl [label="", shape=circle, style=filled, fillcolor="#F1F3F4", pos="1,-1.2!", width=2.5]; C1 [label="C1", pos="0.3,-0.8!"]; C2 [label="C2", pos="-0.5,-1.8!"]; C3 [label="C3", pos="0,-2.8!"]; C4 [label="C4", pos="1,-2.8!"]; C5 [label="C5", pos="1.5,-1.8!"]; C6 [label="C6", pos="1,-0.8!"]; CH3 [label="CH₃", pos="-0.8,-3.5!"]; F [label="F", pos="1.5,-3.5!"];

H1 [label="H", pos="-1,-1.8!"]; H2 [label="H", pos="2.1,-1.8!"]; H3 [label="H", pos="1.5,-0.3!"];

C_alpha -- H_alpha; C_alpha -- NH2; C_alpha -- COOH; C_alpha -- C1;

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- CH3; C4 -- F;

C2 -- H1; C5 -- H2; C6 -- H3;

}

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring.

Predicted ¹H NMR Data (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.6m2HAr-HThe aromatic protons will appear in the downfield region. The fluorine and methyl groups will influence their precise shifts and lead to complex splitting patterns.
~7.1-7.3m1HAr-HOne of the aromatic protons may be shifted further upfield due to the combined electronic effects.
~5.2s1Hα-HThe proton on the alpha-carbon is adjacent to the electron-withdrawing amino and carboxyl groups, shifting it downfield. In D₂O, the coupling to the NH₂ protons is lost due to exchange.
~2.3s3H-CH₃The methyl protons on the aromatic ring will appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

graph "1H_NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

A [label="Sample Preparation:\n~5-10 mg of compound\nin ~0.7 mL D₂O"]; B [label="Instrument Setup:\n500 MHz Spectrometer"]; C [label="Data Acquisition:\n- Set spectral width (~12 ppm)\n- Number of scans (e.g., 16)\n- Relaxation delay (e.g., 1s)"]; D [label="Data Processing:\n- Fourier Transform\n- Phasing and Baseline Correction\n- Integration and Peak Picking"]; E [label="Spectral Analysis"];

A -> B -> C -> D -> E; }

Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The presence of fluorine will cause splitting of the signals for the carbons it is coupled to (C-F coupling).

Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (δ, ppm)J(C,F) (Hz)AssignmentRationale
~175--COOHThe carboxylic acid carbon is highly deshielded.
~160d, ¹J(C,F) ≈ 245C4The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift.
~135-140d, ²J(C,F) ≈ 20-25C3, C5Carbons two bonds away from the fluorine will exhibit smaller coupling.
~125-130d, ³J(C,F) ≈ 5-10C1, C2, C6Carbons further away will show even smaller couplings.
~60-α-CThe alpha-carbon is shifted downfield by the attached nitrogen and carboxyl group.
~15--CH₃The methyl carbon will appear in the upfield region.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[1] It provides a distinct signal for the fluorine atom, and its chemical shift is very sensitive to the electronic environment.[1]

Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityRationale
~ -110 to -120mThe chemical shift of fluorine on an aromatic ring is typically in this range. The signal will be a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.[2]

Predicted Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid), N-H stretch (amine)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1250StrongC-F stretch
~1100MediumC-N stretch

Experimental Protocol: FT-IR Spectroscopy (ATR)

graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

A [label="Sample Preparation:\nPlace a small amount of solid\nsample on the ATR crystal"]; B [label="Instrument Setup:\nFT-IR Spectrometer with ATR accessory"]; C [label="Data Acquisition:\n- Collect background spectrum\n- Collect sample spectrum\n- (e.g., 16 scans, 4 cm⁻¹ resolution)"]; D [label="Data Processing:\n- Background subtraction\n- Baseline correction"]; E [label="Spectral Interpretation"];

A -> B -> C -> D -> E; }

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[3] For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.[4]

Predicted Mass Spectrum Data (ESI+)

m/zAssignmentRationale
184.07[M+H]⁺The protonated molecular ion.
138.07[M+H - HCOOH]⁺Loss of formic acid (46 Da) is a common fragmentation pathway for amino acids.
122.08[M+H - HCOOH - CH₃]⁺Subsequent loss of a methyl radical.

Experimental Protocol: Mass Spectrometry (ESI-MS)

graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal];

A [label="Sample Preparation:\nDissolve sample in a suitable\nsolvent (e.g., methanol/water)"]; B [label="Infusion into Mass Spectrometer:\nvia syringe pump"]; C [label="Data Acquisition (ESI+):\n- Set mass range (e.g., 50-500 m/z)\n- Optimize source parameters\n(capillary voltage, cone voltage)"]; D [label="Data Analysis:\nIdentify molecular ion peak and\nkey fragment ions"];

A -> B -> C -> D; }

Caption: Workflow for acquiring an ESI mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following the outlined experimental protocols, researchers can confidently characterize this and similar novel compounds. The interplay of the fluoro and methyl substituents on the phenylglycine core creates a unique spectroscopic fingerprint that, once experimentally determined, will serve as a crucial reference for future studies in medicinal chemistry and drug development.

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  • Barth, A. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews, 120(9), 3375-3456.
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  • PubChem. 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide. [Link]

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NMR spectrum of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Fluoro-3-methyl-DL-phenylglycine

Executive Summary

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound, a synthetic amino acid of interest in pharmaceutical research and drug development.[1] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive reference for researchers, scientists, and professionals in drug development. The guide covers the foundational principles of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the predicted spectra. All analyses are grounded in authoritative spectroscopic principles, with key structural features and interactions illustrated through custom diagrams to facilitate a deeper understanding of this molecule's unique spectral signature.

Introduction: The Significance of this compound

Non-natural amino acids are cornerstone components in modern medicinal chemistry, enabling the design of novel peptides and proteins with enhanced stability, modified biological activity, and unique conformational properties. This compound belongs to this critical class of molecules. The incorporation of a fluorine atom provides a powerful analytical probe for structural and functional studies.

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules. The fluorine-19 (¹⁹F) nucleus, in particular, offers several advantages for NMR analysis: it is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2][3] Furthermore, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a vast range of over 400 ppm, which minimizes signal overlap and provides exquisite sensitivity to subtle conformational or binding-induced changes.[4][5] This guide details the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing a predictive framework for its characterization.

Molecular Structure and NMR-Active Nuclei

The starting point for any spectral interpretation is a thorough understanding of the molecule's structure. This compound possesses a chiral center at the alpha-carbon (Cα) and a 1,2,4-trisubstituted aromatic ring. The key to predicting the NMR spectrum lies in identifying the chemically non-equivalent nuclei.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Identified Nuclei for NMR Analysis:

  • Protons (¹H): Three distinct aromatic protons (H2, H5, H6), one alpha-proton (Hα), three methyl protons (CH₃), and exchangeable amine (NH₂) and carboxyl (COOH) protons.

  • Carbons (¹³C): Nine distinct carbon environments: six aromatic carbons (C1-C6), the alpha-carbon (Cα), the carboxyl carbon (C=O), and the methyl carbon (CH₃).

  • Fluorine (¹⁹F): A single fluorine environment attached to C4.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a robust experimental methodology. This section outlines a self-validating protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of This compound B 2. Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6 or D2O with pH adjustment) A->B C 3. Add internal standard (e.g., TMS) if required B->C D 4. Transfer solution to a 5 mm NMR tube C->D E 5. Insert sample into NMR spectrometer (≥400 MHz recommended) D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire 1D Spectra F->G H ¹H Spectrum (zg30 pulse program) G->H I ¹³C Spectrum (zgpg30 with proton decoupling) G->I J ¹⁹F Spectrum (zgfl with proton decoupling optional) G->J K 8. Apply Fourier Transform J->K L 9. Phase Correction K->L M 10. Baseline Correction L->M N 11. Calibrate chemical shifts M->N O 12. Integrate signals and analyze coupling N->O

Figure 2: Standardized workflow for NMR analysis from sample preparation to final data processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Analyte: Accurately weigh 10-20 mg of this compound.

    • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the amino acid and keeps the NH₂ and COOH protons from exchanging rapidly, allowing for their observation. Alternatively, D₂O can be used, but this will result in the exchange of the labile NH₂ and COOH protons with deuterium, causing their signals to disappear.

    • Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or DSS for aqueous solutions can be added, although modern spectrometers can reference internally to the residual solvent signal.

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the complex aromatic region.

    • ¹H NMR: Acquire with a standard 30° pulse angle. Ensure a sufficient relaxation delay (typically 1-2 seconds) for quantitative integration.

    • ¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets, simplifying analysis. A longer acquisition time with a higher number of scans will be necessary due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a simple one-pulse experiment. Proton coupling can be removed via decoupling if desired, but the coupled spectrum is often more informative. Chemical shifts should be referenced to an external standard like CFCl₃ (0 ppm).[5]

Predictive Spectral Analysis and Interpretation

The unique substitution pattern on the phenyl ring creates a distinct and information-rich set of NMR spectra. The following analysis predicts the chemical shifts (δ), multiplicities, and coupling constants (J) for each nucleus.

¹H NMR Spectrum

The proton spectrum can be divided into the aromatic region (7.0-8.0 ppm), the alpha-proton region (~4.0-5.0 ppm), and the aliphatic methyl region (~2.0-2.5 ppm).

  • Aromatic Protons (H2, H5, H6):

    • H5: This proton is ortho to the strongly electron-withdrawing fluorine atom and meta to the weakly electron-donating methyl group. It is expected to be the most downfield of the aromatic protons. It will be split by its ortho neighbor H6 (³JHH ≈ 7-9 Hz) and the ortho fluorine atom (³JHF ≈ 8-10 Hz). Prediction: A doublet of doublets (dd).

    • H6: This proton is meta to the fluorine and ortho to H5. It will be split primarily by H5 (³JHH ≈ 7-9 Hz) and to a lesser extent by the meta fluorine (⁴JHF ≈ 2-4 Hz). Prediction: A doublet of doublets (dd).

    • H2: This proton is meta to both the fluorine and the glycine moiety and ortho to the methyl group. It will experience the weakest deshielding effects and should appear most upfield in the aromatic region. It may exhibit small four-bond coupling to the fluorine (⁴JHF) and five-bond coupling to H5 (⁵JHH), which might resolve as a complex multiplet or a broadened singlet/doublet. Prediction: A broadened singlet or doublet.

  • Aliphatic and Labile Protons:

    • Hα: The alpha-proton is adjacent to the phenyl ring, the amino group, and the carboxyl group. It has no adjacent non-equivalent protons, so it will appear as a singlet. Prediction: A singlet (s).

    • CH₃: The methyl protons are attached to the aromatic ring and are not coupled to other protons. Prediction: A singlet (s).

    • NH₂ and COOH: In a solvent like DMSO-d₆, these protons will appear as two distinct broad singlets. Their chemical shifts are highly dependent on concentration and temperature. In D₂O, these signals will not be observed.

¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show nine distinct signals. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).[6]

  • Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between 110-150 ppm.[7]

    • C4 (ipso- to F): This carbon will be the most significantly affected by the fluorine. It will appear as a large doublet due to the one-bond C-F coupling (¹JCF ≈ 240-250 Hz) and will be shifted downfield.

    • C3 (ipso- to CH₃) and C5: These carbons are ortho to the fluorine and will appear as doublets due to two-bond C-F coupling (²JCF ≈ 20-25 Hz).

    • C2 and C6: These carbons are meta to the fluorine and will exhibit smaller three-bond C-F coupling (³JCF ≈ 5-10 Hz), appearing as doublets or triplets (if coupled to protons in a non-decoupled experiment).

    • C1 (ipso- to Glycine): This carbon is para to the fluorine and will show a small four-bond C-F coupling (⁴JCF ≈ 1-3 Hz).

  • Other Carbons:

    • COOH: The carboxyl carbon is the most deshielded, typically appearing around 170-175 ppm.

    • Cα: The alpha-carbon will resonate around 55-65 ppm.

    • CH₃: The methyl carbon will be the most shielded, appearing around 15-20 ppm.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine's environment. With only one fluorine atom, a single resonance is expected.

  • The fluorine nucleus (¹⁹F) will couple to the neighboring aromatic protons.

  • It will be split by the ortho proton H5 (³JHF ≈ 8-10 Hz) and the meta proton H6 (⁴JHF ≈ 2-4 Hz).

  • Prediction: A doublet of doublets (dd). The chemical shift for an aromatic fluorine of this type is expected in the range of -110 to -120 ppm relative to CFCl₃.

Summary of Predicted NMR Data

The following tables consolidate the predicted NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant(s) (J, Hz)
H5 7.3 - 7.5 dd ³JHH ≈ 7-9, ³JHF ≈ 8-10
H6 7.1 - 7.3 dd ³JHH ≈ 7-9, ⁴JHF ≈ 2-4
H2 7.0 - 7.2 s or d ⁴JHF ≈ 1-3
4.5 - 5.0 s -
CH₃ 2.2 - 2.4 s -
NH₂ (DMSO-d₆) Variable (Broad) s -

| COOH (DMSO-d₆) | Variable (Broad) | s | - |

Table 2: Predicted ¹³C and ¹⁹F NMR Data

Nucleus Assignment Predicted δ (ppm) Multiplicity (due to F) Coupling Constant(s) (J, Hz)
¹³C COOH 170 - 175 s -
C4 160 - 165 d ¹JCF ≈ 240-250
C1-C6 (other) 115 - 140 d ²⁻⁴JCF ≈ 1-25
55 - 65 s -
CH₃ 15 - 20 s -

| ¹⁹F | F4 | -110 to -120 | dd | ³JHF ≈ 8-10, ⁴JHF ≈ 2-4 |

Figure 3: Key through-bond J-coupling interactions influencing the splitting patterns in the NMR spectra of the aromatic moiety.

Conclusion

This technical guide provides a robust, theory-grounded framework for understanding and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable reference for scientists engaged in the synthesis, characterization, and application of this and structurally related fluorinated amino acids. The unique spectral signatures, particularly the large ¹JCF coupling in the ¹³C spectrum and the distinct doublet of doublets in the ¹⁹F spectrum, provide unambiguous confirmation of the molecular structure. This guide underscores the indispensable role of multinuclear NMR spectroscopy in advancing modern drug discovery and materials science.

References

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Available at: [Link]

  • Angell, Y. L., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4909. Available at: [Link]

  • Robertson, D. E., et al. (1989). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Journal of Biological Chemistry, 264(5), 2328-2333. Available at: [Link]

  • Contreras, R. H., et al. (2003). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Computer Sciences, 43(4), 1086-1090. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2019). An Overview of Fluorine NMR. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 29-66). Wiley. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526. Available at: [Link]

  • Kikuchi, J., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(2), 1802-1807. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Al-Huniti, M. H. (2020). Recent advances in the synthesis of D- or L-fluorinated phenylalanines and their pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1076-1096. Available at: [Link]

  • NMR Service. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

  • Roy, U. K., & Mobli, M. (2017). Fluorine labeling of proteins for NMR studies. Methods in Enzymology, 565, 239-266. Available at: [Link]

  • Kuprov, I. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 99(1), 473-478. Available at: [Link]

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An In-depth Technical Guide to the Purity Analysis of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Fluoro-3-methyl-DL-phenylglycine, a non-proteinogenic amino acid, serves as a vital building block in the synthesis of complex pharmaceutical agents. Its structural nuances, including the presence of a chiral center and a substituted aromatic ring, demand a rigorous and multi-faceted analytical approach to ensure its purity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purity analysis of this critical intermediate. We will delve into the rationale behind method selection, provide detailed experimental protocols, and offer insights into the interpretation of analytical data, all grounded in the principles of scientific integrity and regulatory compliance.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueSignificance for Analysis
Molecular Formula C₉H₁₀FNO₂Provides the basis for mass spectrometry analysis.
Molecular Weight 183.18 g/mol Essential for accurate mass determination and quantification.
Appearance White to off-white solidPhysical characteristic for initial quality assessment.
Solubility Sparingly soluble in water, soluble in acidic and alkaline solutionsDictates solvent selection for sample preparation and chromatographic mobile phases.
Chirality Racemic mixture (DL)Necessitates the use of chiral separation techniques to determine enantiomeric purity.
UV Absorbance Expected UV absorbance due to the phenyl ringEnables detection by UV spectrophotometry in liquid chromatography.

Strategic Approach to Purity Analysis: A Multi-Technique Platform

A comprehensive purity assessment of this compound necessitates a multi-pronged analytical strategy. No single technique can elucidate all potential impurities. The following diagram illustrates the interconnectedness of the recommended analytical workflow.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Other Techniques Sample Sample Dissolution Dissolution Sample->Dissolution KF_Titration Karl Fischer Titration (Water Content) Sample->KF_Titration Residue_on_Ignition Residue on Ignition (Inorganic Impurities) Sample->Residue_on_Ignition RP_HPLC Reversed-Phase HPLC (Purity & Impurity Profile) Dissolution->RP_HPLC Primary Purity Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC Chiral Integrity GC Gas Chromatography (Residual Solvents) Dissolution->GC Process-related NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Mass_Spec Mass Spectrometry (Molecular Weight & Impurity ID) Dissolution->Mass_Spec FTIR FTIR Spectroscopy (Functional Group Analysis) Dissolution->FTIR RP_HPLC->Mass_Spec Impurity Identification

Caption: A comprehensive analytical workflow for this compound.

Chromatographic Methods: The Core of Purity Determination

Chromatography is the cornerstone for resolving and quantifying the main component and its organic impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling

Rationale: RP-HPLC is the workhorse for assessing the purity of non-volatile organic compounds. It effectively separates the main component from structurally related impurities, such as positional isomers, starting materials, and by-products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Potential impurities to monitor include positional isomers (e.g., 2-fluoro-3-methyl-phenylglycine, 4-fluoro-2-methyl-phenylglycine) which may arise during synthesis.

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity

Rationale: As this compound is a racemic mixture, determining the enantiomeric purity is crucial, especially if one enantiomer is desired for the final active pharmaceutical ingredient (API). Chiral HPLC is the gold standard for this separation.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm) or a macrocyclic glycopeptide-based CSP.[1]

  • Mobile Phase: A mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio should be optimized for the specific column used. A typical starting point could be 80:20 (Hexane:Isopropanol) with 0.1% TFA.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. For a racemic mixture, the two peaks should have an area ratio of approximately 50:50.

Chiral_Separation Racemic_Mixture DL-4-Fluoro-3-methyl-phenylglycine Chiral_Column Chiral Stationary Phase Racemic_Mixture->Chiral_Column D_Enantiomer D-Enantiomer Chiral_Column->D_Enantiomer Differential Interaction L_Enantiomer L-Enantiomer Chiral_Column->L_Enantiomer Differential Interaction

Caption: Principle of chiral separation by HPLC.

Spectroscopic Methods: Structural Confirmation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of the main component and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the molecular structure, confirming the identity of this compound and enabling the identification of structurally related impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.[2]

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the alpha-hydrogen, the amino protons, and the methyl protons.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the carboxyl carbon, the alpha-carbon, and the aromatic carbons (with C-F coupling).

  • ¹⁹F NMR: A singlet or a complex multiplet depending on the coupling with neighboring protons, providing a sensitive probe for the fluorine-containing moiety.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a deuterated acidic solution (e.g., D₂O + DCl) to ensure solubility and minimize exchange of the amino and carboxyl protons.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and its fragments, which is crucial for confirming its identity and for identifying impurities, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS). The presence of a fluorine atom will result in a characteristic isotopic pattern.[3][4]

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or GC (GC-MS) system. Electrospray ionization (ESI) is a common technique for non-volatile compounds like amino acids.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to obtain comprehensive information.

  • Interpretation: The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated molecular weight of 183.18. Fragmentation patterns can provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule, serving as a fingerprint for the compound.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3200-2800O-H (carboxylic acid), N-H (amine)
1750-1680C=O (carboxylic acid)
1600-1450C=C (aromatic ring)
1250-1000C-F stretch

Other Essential Purity Tests

Water Content (Karl Fischer Titration)

Rationale: The presence of water can affect the stability and reactivity of the compound. Karl Fischer titration is the standard method for accurate water content determination.

Residue on Ignition (Sulphated Ash)

Rationale: This test quantifies the amount of inorganic impurities in the sample. The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.

Validation of Analytical Methods

All analytical methods used for purity testing must be validated to ensure they are suitable for their intended purpose.[5][6][7][8][9] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a comprehensive endeavor that requires a synergistic application of chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate. By adhering to these principles and rigorously validating the analytical methods, researchers and manufacturers can confidently contribute to the development of safe and effective medicines.

References

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  • PubMed. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Available from: [Link]

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  • ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]

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  • National Center for Biotechnology Information. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Available from: [Link]

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  • ResearchGate. trans-4-Fluoro-l-proline: A Sensitive 19 F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. Available from: [Link]

  • SpectraBase. trans-4'-FLUORO-4-METHYLCHALCONE - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

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An In-Depth Technical Guide to the Stability of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability of 4-Fluoro-3-methyl-DL-phenylglycine, a fluorinated non-proteinogenic amino acid of increasing interest in pharmaceutical development. In the absence of extensive empirical stability data for this specific molecule, this guide synthesizes fundamental chemical principles, known degradation pathways of analogous structures, and regulatory expectations for stability testing. We will explore the intrinsic chemical properties of this compound, predict its stability profile under various stress conditions, and provide detailed, field-proven protocols for a comprehensive forced degradation study and the development of a stability-indicating analytical method. This guide is intended to be a practical resource for researchers and drug development professionals, enabling a proactive and scientifically sound approach to stability assessment.

Introduction: The Significance of this compound in Drug Development

This compound is a unique building block in medicinal chemistry, valued for its potential to enhance the pharmacological properties of peptides and small molecule drugs. The incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The additional methyl group on the phenyl ring further influences its steric and electronic properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability is paramount to ensure the safety, efficacy, and quality of the final drug product.

This guide will provide a robust framework for evaluating the stability of this compound, adhering to the principles of scientific integrity and regulatory compliance.

Physicochemical Properties and Predicted Stability Profile

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValue/PredictionSource/Rationale
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Appearance White to off-white powderGeneral appearance of similar amino acids.
Melting Point High, likely >250 °CPhenylglycine derivatives often have high melting points.
Solubility Sparingly soluble in water, soluble in acidic and basic aqueous solutions.Zwitterionic nature of amino acids.
pKa (predicted) ~2 (carboxyl), ~9 (amino)Typical pKa values for amino acids.
logP (predicted) ~1.5 - 2.0The fluoro and methyl groups increase lipophilicity compared to phenylglycine.

Predicted Stability:

The chemical structure of this compound suggests several key stability considerations:

  • Hydrolytic Stability: The amide linkage in peptides formed from this amino acid will be susceptible to hydrolysis under acidic and basic conditions. The free amino acid itself is expected to be stable to hydrolysis.

  • Oxidative Stability: The electron-rich phenyl ring, despite the electron-withdrawing fluorine, is a potential site for oxidation. Aromatic amino acids are known to be susceptible to oxidative degradation.

  • Photostability: Fluoroaromatic compounds can be susceptible to photodegradation, potentially through defluorination or other photochemical reactions.

  • Thermal Stability: Amino acids generally decompose at high temperatures rather than melt. The specific decomposition pathway will depend on the substitution pattern.

A Strategic Approach to Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance. The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and establish degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC_DAD Stability-Indicating HPLC-DAD (Primary Analysis) Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->HPLC_DAD Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_DAD Thermal_Stress Thermal Stress (e.g., 80°C, solid state) Thermal_Stress->HPLC_DAD Photostability Photostability (ICH Q1B guidelines) Photostability->HPLC_DAD LC_MS LC-MS/MS (Impurity Identification) HPLC_DAD->LC_MS Characterize unknown peaks Degradation_Pathways Elucidation of Degradation Pathways HPLC_DAD->Degradation_Pathways LC_MS->Degradation_Pathways Method_Validation Validation of Stability-Indicating Method Degradation_Pathways->Method_Validation Storage_Recommendations Informed Storage & Handling Recommendations Method_Validation->Storage_Recommendations API 4-Fluoro-3-methyl- DL-phenylglycine (API) API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Thermal_Stress API->Photostability

Figure 1. A comprehensive workflow for the forced degradation study of this compound.

Experimental Protocols for Forced Degradation

The following protocols are designed to be a starting point and should be optimized to achieve the target degradation of 5-20%.

3.1.1. Hydrolytic Degradation (Acid and Base)

  • Rationale: To assess the susceptibility of the molecule to hydrolysis across a pH range.

  • Protocol:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • For acid hydrolysis, mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

    • Analyze the samples by a stability-indicating HPLC method.

3.1.2. Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound as described above.

    • Add a solution of hydrogen peroxide to the stock solution to achieve a final concentration of, for example, 3% H2O2.

    • Keep the solution at room temperature and protected from light.

    • Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC.

3.1.3. Thermal Degradation

  • Rationale: To assess the stability of the solid form of the compound at elevated temperatures.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • Collect samples at various time points (e.g., 1, 3, 7, 14 days).

    • Dissolve the samples in a suitable solvent before HPLC analysis.

3.1.4. Photodegradation

  • Rationale: To determine the compound's sensitivity to light exposure.

  • Protocol:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Oxidative Degradation:

    • Hydroxylation of the aromatic ring at positions ortho or para to the existing substituents.

    • Oxidative deamination of the amino group to form an α-keto acid.

  • Photodegradation:

    • Potential for defluorination of the aromatic ring, although the C-F bond is generally strong.

    • Photochemical reactions involving the amino acid backbone.

  • Thermal Degradation:

    • Decarboxylation of the carboxylic acid group.

    • Deamination of the amino group.

    • Complex polymerization reactions at higher temperatures.

Degradation_Pathways cluster_oxidative Oxidative Stress cluster_photo Photolytic Stress cluster_thermal Thermal Stress Start This compound Oxidation_Product_1 Hydroxylated Phenyl Ring Start->Oxidation_Product_1 Oxidation Oxidation_Product_2 α-Keto Acid Derivative Start->Oxidation_Product_2 Oxidative Deamination Photo_Product_1 Defluorinated Species Start->Photo_Product_1 Photolysis Photo_Product_2 Backbone Rearrangement Start->Photo_Product_2 Photolysis Thermal_Product_1 Decarboxylated Product Start->Thermal_Product_1 Heat Thermal_Product_2 Deaminated Product Start->Thermal_Product_2 Heat

Figure 2. Predicted degradation pathways for this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Recommended Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the workhorse for stability-indicating assays in the pharmaceutical industry due to its robustness, reproducibility, and ability to separate a wide range of compounds.

Step-by-Step Protocol for Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): A buffered solution is necessary to control the ionization state of the amino and carboxylic acid groups. A phosphate or acetate buffer in the pH range of 2.5-4.5 is a good starting point.

    • Organic Phase (B): Acetonitrile is generally preferred over methanol for better peak shape and lower UV cutoff.

  • Detection Wavelength: Determine the UV absorbance maximum of this compound by scanning a dilute solution from 200-400 nm. The aromatic ring should provide a strong chromophore.

  • Gradient Elution: A gradient elution is recommended to ensure the elution of both the parent compound and any potential degradation products with a wide range of polarities.

    • Initial Gradient: A shallow gradient from 5% to 95% organic phase over 20-30 minutes is a good starting point.

  • Method Optimization:

    • Inject a mixture of the stressed samples (e.g., acid, base, and peroxide degraded samples) to challenge the separation capability of the method.

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

ParameterTypical Acceptance Criteria
Specificity No interference from placebo, impurities, or degradation products at the retention time of the analyte peak. Peak purity of the analyte should be demonstrated.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness No significant changes in results with small, deliberate variations in method parameters.

Handling and Storage Recommendations

Based on the predicted stability profile and general handling procedures for amino acids, the following recommendations are provided:

  • Storage: this compound should be stored in a well-closed container, protected from light, at a controlled cool temperature (e.g., 2-8 °C) to minimize potential degradation over time. For long-term storage, temperatures of -20°C are recommended.

  • Handling: When handling the solid material, avoid exposure to high humidity. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For solutions, use freshly prepared buffers and protect from light if photostability is a concern.

Conclusion

While specific stability data for this compound is not yet widely available, a comprehensive understanding of its stability can be achieved through a systematic and scientifically-driven approach. By leveraging knowledge of its physicochemical properties and the established degradation pathways of similar molecules, a robust forced degradation study can be designed and executed. The development of a validated stability-indicating HPLC method is crucial for accurately monitoring its stability and ensuring the quality of any resulting pharmaceutical product. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals to confidently assess and manage the stability of this promising pharmaceutical building block.

References

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Key-Tech. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • OPUS. (2024, July 21). Fluoride recovery in degradable fluorinated polyesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • van der Gnip, J. J. P., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 67. [Link]

  • Key-Tech. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • MDPI. (2021). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Retrieved from [Link]

  • Fouad, M. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(6), 943–950. [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(5), 483-491. [Link]

A Technical Guide to the Potential Applications of 4-Fluoro-3-methyl-DL-phenylglycine: A Novel Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry. Among these, fluorinated amino acids have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of peptides and small molecules. This guide focuses on 4-Fluoro-3-methyl-DL-phenylglycine, a sparsely documented yet promising building block. Due to the limited specific literature on this particular isomer, this document leverages established principles of organic synthesis, peptide chemistry, and the well-understood roles of fluorine and methyl substitutions to project its potential applications. The insights provided are grounded in data from closely related and well-characterized analogs, offering a robust framework for researchers and drug development professionals to explore its utility.

Introduction: The Strategic Value of Substituted Phenylglycines

Phenylglycine and its derivatives are privileged structures in numerous bioactive compounds, including natural peptide antibiotics. The introduction of a fluorine atom onto the phenyl ring is a validated strategy in drug design, known to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The further addition of a methyl group introduces a new steric and electronic dimension, offering finer control over molecular conformation and protein-ligand interactions.

This compound combines these features:

  • A Phenylglycine Core: Provides a rigid, non-proteinogenic scaffold.

  • 4-Fluoro Substitution: The highly electronegative fluorine atom can alter the acidity of the α-proton, influence aromatic interactions (such as π-π stacking), and block metabolic oxidation at the para-position.[3]

  • 3-Methyl Substitution: This group increases lipophilicity and provides steric bulk, which can be used to probe binding pockets and enforce specific peptide conformations.

This unique combination makes it a compelling candidate for incorporation into novel therapeutics where precise control over pharmacokinetics and pharmacodynamics is desired.

Synthesis and Physicochemical Characterization

While no specific synthesis for this compound is prominently published, a reliable route can be extrapolated from established methods for analogous compounds, such as the Strecker synthesis.

Proposed Synthetic Pathway

The most plausible synthetic route begins with the commercially available 4-fluoro-3-methylbenzaldehyde. The Strecker synthesis provides a direct and efficient method for producing α-amino acids from aldehydes.

G cluster_0 Proposed Synthesis of this compound A 4-Fluoro-3-methylbenzaldehyde reagent1 NaCN, NH4Cl in aq. Methanol A->reagent1 B Intermediate α-Aminonitrile reagent2 Acid Hydrolysis (e.g., HCl, H2O, heat) B->reagent2 C This compound reagent1->B reagent2->C G cluster_1 Fmoc-SPPS Workflow for Incorporation Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Step Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 FmocAA Fmoc-4F,3Me-Phg-OH + Activator (e.g., HBTU) + Base (e.g., DIPEA) FmocAA->Coupling CappedPeptide Resin-Bound Peptide (N+1 residues) Washing2->CappedPeptide

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Protocol: Fmoc Protection and SPPS Coupling

Part A: Fmoc Protection

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Acidify the mixture with 1M HCl to pH ~2 and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH.

Part B: Solid-Phase Peptide Synthesis Coupling

  • Resin Swelling: Swell the resin-bound peptide (e.g., on Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5x) followed by dichloromethane (DCM) (3x) and DMF (3x) to remove residual piperidine.

  • Coupling: In a separate vessel, pre-activate Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. Add this activation solution to the resin.

  • Reaction: Agitate the resin mixture for 2-4 hours at room temperature. Causality Note: Phenylglycine derivatives are known to be sterically hindered and prone to racemization. Using a robust coupling agent like HBTU and allowing sufficient reaction time is crucial for driving the reaction to completion while minimizing epimerization.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin as in step 3 to remove excess reagents and byproducts. The cycle can now be repeated for the next amino acid addition.

Potential Applications in Drug Discovery

The incorporation of this compound into a lead compound can be a powerful strategy to fine-tune its pharmacological profile.

Enhancing Metabolic Stability

Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 enzymes. The phenyl ring of a standard phenylalanine or phenylglycine residue is susceptible to such oxidation.

  • Blocking Metabolism: The fluorine atom at the 4-position and the methyl group at the 3-position effectively block these sites from enzymatic attack. This can significantly increase the half-life of a peptide therapeutic, reducing the required dosing frequency. [3]

Modulating Receptor Binding and Selectivity

The unique electronic and steric profile of this amino acid can be exploited to enhance binding affinity and selectivity for a biological target.

G cluster_0 Modulation of Ligand-Receptor Interactions pocket Receptor Binding Pocket Hydrophobic Pocket Electrostatic Region ligand Ligand with 4F,3Me-Phg 3-Methyl Group 4-Fluoro Group ligand:m->pocket:h Hydrophobic Interaction ligand:f->pocket:e Orthogonal Dipole-Dipole or H-Bond Acceptor

Caption: Hypothetical interactions within a receptor pocket.

  • Hydrophobic Interactions: The 3-methyl group can engage with hydrophobic pockets in a receptor, adding favorable van der Waals interactions and potentially increasing binding affinity.

  • Conformational Constraint: The steric bulk of the methyl group adjacent to the α-carbon can restrict the rotational freedom of the side chain, locking the peptide into a more bioactive conformation and reducing the entropic penalty of binding.

  • Fluorine-Specific Interactions: The C-F bond is highly polarized. The fluorine atom can act as a hydrogen bond acceptor or participate in favorable orthogonal dipole-dipole interactions with carbonyl groups in the protein backbone, an interaction not possible with hydrogen. [2]

Use as a Spectroscopic Probe

The fluorine atom provides a powerful analytical handle. ¹⁹F NMR spectroscopy is an exquisitely sensitive technique with a wide chemical shift range and no background signal in biological systems. [4]

  • Conformational Analysis: Incorporating this compound allows for the study of peptide or protein conformation and dynamics in solution.

  • Binding Studies: Changes in the ¹⁹F NMR chemical shift upon addition of a binding partner can be used to quantify binding affinities (Kd) and study ligand-receptor interactions directly. [5]

Conclusion and Future Outlook

While direct experimental data for this compound remains to be published, a thorough analysis based on the foundational principles of medicinal chemistry and peptide science strongly supports its potential as a high-value building block. Its projected ability to enhance metabolic stability, modulate receptor interactions, and serve as a ¹⁹F NMR probe makes it an attractive tool for overcoming common challenges in drug development. This guide provides the theoretical framework and practical protocols necessary for researchers to begin exploring the synthesis and application of this novel amino acid, paving the way for the discovery of next-generation therapeutics.

References

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, S. A. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 911-940. Available at: [Link]

  • Weeks, A. M., & Miller, S. J. (2014). The role of fluorine in drug design and development. Journal of Medicinal Chemistry, 57(21), 8823-8848. Available at: [Link]

  • PubChem. (n.d.). 4-fluoro-L-phenylalanine. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]

  • MDPI. (2021). Fluorinated Peptide Biomaterials for Biomedical Applications. Polymers. Available at: [Link]

  • PubMed. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central (PMC). (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • PubMed Central (PMC). (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules. Available at: [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2013). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. Molecules. Available at: [Link]

  • ResearchGate. (2011). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Fluorinated Amino Acids. Molecules. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 4-Fluoro-3-methyl-DL-phenylglycine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery and chemical biology, peptides represent a unique and powerful class of molecules, bridging the gap between small molecules and large biologics.[1] However, natural peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these challenges, allowing for the fine-tuning of a peptide's physicochemical properties to enhance its therapeutic potential.[2][3]

Among the vast arsenal of available UAAs, fluorinated amino acids are particularly valuable.[4] The introduction of fluorine, the most electronegative element, can profoundly alter a peptide's conformation, stability, and binding affinity through unique stereoelectronic and hydrophobic effects.[4][5][6] This guide focuses on a specific UAA, 4-Fluoro-3-methyl-DL-phenylglycine , a unique building block offering a combination of fluorination, methylation, and a rigid phenylglycine scaffold.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the successful incorporation of this UAA but also delves into the causal reasoning behind experimental choices, potential challenges, and robust analytical validation methods.

The Building Block: Properties and Rationale for Use

The strategic choice of an unnatural amino acid is paramount to achieving the desired modifications in a peptide. This compound offers a multi-faceted approach to peptide modulation.

  • The Fluorine Atom: The C-F bond is exceptionally strong and polarized, which can increase the metabolic stability of the adjacent peptide bonds by shielding them from enzymatic degradation. Furthermore, the fluorine atom can modulate lipophilicity and participate in unique, non-covalent interactions (e.g., fluorous interactions, orthogonal dipoles), potentially enhancing binding affinity and selectivity for a biological target.[5][6]

  • The Methyl Group: The addition of a methyl group introduces steric bulk, which can enforce specific torsional angles in the peptide backbone, leading to a more constrained and predictable conformation. This conformational rigidity can be advantageous for locking the peptide into its bioactive shape.

  • The Phenylglycine Scaffold: Phenylglycine and its derivatives are known to be conformationally restricted. However, a significant challenge associated with this scaffold is the high susceptibility of the α-proton to abstraction under basic conditions, which can lead to epimerization during the peptide coupling step.[7]

  • The DL-Racemic Mixture: The use of a racemic starting material (DL-phenylglycine) is a critical consideration. Its incorporation into a chiral peptide chain will invariably produce a mixture of diastereomers.[8] These diastereomers will have identical masses but different three-dimensional structures, which can lead to different biological activities and chromatographic behaviors. Consequently, a robust purification strategy to separate these isomers is a mandatory part of the workflow.[8]

Table 1: Physicochemical Properties and Expected Impact
PropertyValue / DescriptionRationale & Impact on Peptide
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Structure 4-Fluoro, 3-Methyl substituted PhenylglycineIntroduces unique electronic and steric properties.
Stereochemistry DL-Racemic MixtureCritical: Results in diastereomeric peptides requiring separation.
Key Features Fluorine AtomEnhances metabolic stability, modulates lipophilicity, alters binding interactions.
Methyl GroupInduces conformational constraint, increases local hydrophobicity.
Phenylglycine CoreProvides structural rigidity but carries a high risk of epimerization during synthesis.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for incorporating this compound due to its efficiency and the ability to use excess reagents to drive reactions to completion.[9][10] The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy, which involves milder deprotection conditions compared to the Boc strategy, thereby preserving acid-labile side-chain protecting groups until the final cleavage step.[11]

The general workflow involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]

cluster_0 SPPS Cycle (Repeated) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Remove piperidine & dibenzofulvene Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Remove excess reagents End_Cycle Resin-Bound Peptide (n+1 residues) Wash2->End_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Start->Deprotection Final Final Cleavage & Purification End_Cycle->Final

Caption: General workflow of an Fmoc-based SPPS cycle.

Detailed Application Protocol: Fmoc-SPPS Incorporation

This protocol outlines the manual synthesis of a peptide containing this compound. All steps should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Resin: Rink Amide or pre-loaded Wang resin appropriate for the C-terminus of the target peptide.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Standard N-α-Fmoc protected amino acids with acid-labile side-chain protection.

  • Target UAA: Fmoc-4-Fluoro-3-methyl-DL-phenylglycine.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: See Table 2 for recommendations.

  • Base: Diisopropylethylamine (DIPEA).

  • Washing Solution: Methanol (MeOH), Diethyl ether (cold).

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/TIS, 82.5:5:5:5:2.5) or similar standard cocktail appropriate for the peptide sequence.

Step-by-Step Synthesis Workflow

Step 1: Resin Swelling

  • Place the resin in a suitable reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Step 3: Coupling of this compound (Critical Step)

Causality: The choice of coupling reagent is the most critical parameter for preventing epimerization of the phenylglycine residue.[7] Standard carbodiimide activators (like DIC) in the presence of bases can readily cause racemization. Urnoium/aminium-based reagents, especially those that form less reactive activated species, are strongly preferred.

  • In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine and 2.9 equivalents of the chosen coupling activator (see Table 2) in DMF.

  • Add 6 equivalents of DIPEA to the activation mixture.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 times).

Table 2: Recommended Coupling Reagents for Phenylglycine Derivatives

ReagentNameRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, but must be used with care to balance speed and epimerization risk. A common choice for difficult couplings.[12]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateSimilar to HATU, very efficient. Good for sterically hindered amino acids.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateKnown to suppress racemization effectively, making it an excellent choice for phenylglycine derivatives.[7]

Step 4: Monitoring and Capping

  • Take a small sample of the resin beads and perform a qualitative Kaiser test to check for free primary amines.[9]

  • Interpretation:

    • Colorless/Yellow Beads: Coupling is complete. Proceed to the next step.

    • Blue Beads: Incomplete coupling. Perform a second coupling (repeat Step 3).

  • If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Step 5: Chain Elongation

  • Repeat the cycle of deprotection (Step 2) and coupling (Step 3, using the appropriate standard Fmoc-amino acid) until the desired peptide sequence is assembled.

Step 6: Final Cleavage and Deprotection

  • After the final coupling and deprotection steps, wash the resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

Step 7: Peptide Precipitation and Isolation

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Analysis, Purification, and Validation

The post-synthesis workflow is as critical as the synthesis itself, particularly for validating the successful incorporation of the UAA and separating the resulting diastereomers.

cluster_0 Analysis Crude Crude Peptide Pellet (Diastereomeric Mixture) Dissolve Dissolve in Aqueous Acetonitrile/TFA Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Fractions (Diastereomer 1, Diastereomer 2) HPLC->Collect Analysis Analytical Validation Collect->Analysis Lyophilize Lyophilize Fractions Collect->Lyophilize LCMS LC-MS Analysis->LCMS NMR 19F NMR (Optional) Analysis->NMR Final1 Pure Peptide (Diastereomer 1) Lyophilize->Final1 Final2 Pure Peptide (Diastereomer 2) Lyophilize->Final2

Caption: Post-synthesis purification and analysis workflow.

Purification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential for purifying the crude peptide.

  • Method: A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Expected Outcome: The use of DL-4-Fluoro-3-methyl-phenylglycine will result in two major peaks in the chromatogram, corresponding to the two diastereomers.[8] The separation of these peaks is the primary validation that the incorporation was successful and provides the means to isolate each isomer for subsequent biological testing.

Characterization by Mass Spectrometry
  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used.

  • Purpose: To confirm the molecular weight of the synthesized peptide. Both diastereomeric peaks collected from HPLC should yield the identical correct mass, confirming the elemental composition of the product.

Structural Confirmation with ¹⁹F NMR
  • Method: For unambiguous confirmation of fluorine incorporation, ¹⁹F NMR spectroscopy is a highly sensitive and specific technique.[8]

  • Purpose: A signal in the ¹⁹F NMR spectrum provides direct evidence of the fluorine atom's presence in the final purified peptide.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of the UAA • Steric hindrance from the phenylglycine derivative.• Peptide chain aggregation on the resin.• Perform a double coupling.• Switch to a more potent coupling reagent like HATU or HCTU.• Consider performing the coupling at a slightly elevated temperature (e.g., 40-50 °C), but be mindful of increased epimerization risk.[12]
Low Purity / Multiple Deletion Peaks • Incomplete deprotection or coupling at various steps.• Aggregation issues.• Ensure fresh deprotection solution is used.• Increase coupling times for known "difficult" sequences.• Incorporate a capping step after the UAA coupling to terminate failed sequences.
Poor Separation of Diastereomers • HPLC gradient is too steep.• Inappropriate column chemistry.• Optimize the HPLC method by using a shallower gradient over the elution range of the target peaks.• Try a different column stationary phase (e.g., C8 or Phenyl-Hexyl).
Aspartimide Formation • Peptide sequence contains an Asp-Gly or Asp-Ser motif.• Repeated exposure to piperidine.• For syntheses at elevated temperatures, reduce piperidine concentration or add 0.1 M HOBt to the deprotection solution.[12]

Conclusion and Future Applications

The successful incorporation of this compound into peptides is an achievable goal that requires a deliberate and informed approach to synthesis. The primary challenges—epimerization and the generation of diastereomers—can be effectively managed through the careful selection of racemization-suppressing coupling reagents and the implementation of a rigorous RP-HPLC purification protocol.

Peptides containing this novel UAA are valuable tools for a range of applications. They can be used to develop next-generation therapeutics with enhanced metabolic stability and refined conformational profiles.[2][5] Furthermore, the fluorine atom can serve as a sensitive ¹⁹F NMR probe to study peptide-protein interactions and conformational changes in different biological environments, paving the way for new insights in chemical biology and drug design.[8]

References

  • Goddard-Borger, E. D., & Tyreman, E. (2021). Fluorinated peptide biomaterials. Peptide Science, 113(5), e24221. [Link]

  • Isidro-Llobet, A., et al. (2020). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Journal of Organic Chemistry, 85(15), 9836–9845. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Simon, M. D., & Pentelute, B. L. (2017). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. Chimia, 71(6), 381-386. [Link]

  • Wang, A. Y., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6333. [Link]

  • CEM Corporation. (2023). Total wash elimination for solid phase peptide synthesis. [Link]

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. Chembiochem, 4(11), 1151-63. [Link]

  • Gerdin, M. J., & Mierke, D. F. (1990). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 35(4), 324-328. [Link]

  • Amblard, M., et al. (2019). Method for solution-phase peptide synthesis.
  • Singh, S. K., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(1), 123-177. [Link]

  • Wang, A. Y., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC, 27(19), 6333. [Link]

  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-462. [Link]

  • Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(16), 5680-5694. [Link]

  • Iris Biotech GmbH. (n.d.). Unnatural Amino Acids for Peptide Synthesis. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

  • Wang, A. Y., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • GlobalRPH. (2025). Emerging and Approved Therapeutic Peptides: Mechanisms, Clinical Uses. [Link]

  • Cui, Z., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 563. [Link]

Sources

Application Notes and Protocols for Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Potential of a Unique Building Block

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH is a synthetic amino acid derivative that offers a unique combination of structural features: a fluorine atom, a methyl group, and a phenylglycine scaffold. The fluorine substitution can enhance metabolic stability and binding affinity, while the methyl group introduces steric constraints that can influence peptide conformation and proteolytic resistance.[1][2] The phenylglycine core itself imparts a distinct conformational rigidity.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will address the specific challenges associated with this amino acid, including its steric hindrance and racemic nature, and provide optimized protocols for coupling, deprotection, and subsequent analysis of the resulting peptides.

Physicochemical Properties

Understanding the physical and chemical properties of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH is crucial for its effective use in SPPS.

PropertyValueSource
Molecular Formula C24H20FNO4N/A
Molecular Weight 405.42 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMF, NMP, and other common SPPS solvents[3]

Core Challenges and Strategic Solutions

The unique structure of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH presents two primary challenges in SPPS:

  • Steric Hindrance: The presence of the 3-methyl group on the phenyl ring, in addition to the bulky Fmoc protecting group, significantly increases steric hindrance around the carboxylic acid moiety. This can lead to slow and incomplete coupling reactions.[4] To overcome this, the use of highly efficient coupling reagents is paramount.[5][6] Microwave-assisted SPPS can also be employed to enhance coupling efficiency.

  • Racemic Nature (DL-mixture): The use of a racemic mixture of the amino acid will result in the synthesis of two diastereomeric peptides for each incorporation site. These diastereomers will have identical masses but may exhibit different chromatographic retention times and biological activities.[7][8][9] Therefore, a robust analytical and purification strategy is required to separate and characterize the individual diastereomers.

Experimental Protocols

Protocol 1: Manual SPPS of a Model Peptide Containing 4-Fluoro-3-methyl-DL-phenylglycine

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Tyr-Gly-Gly-(4-F-3-Me-Phg)-Leu-NH2) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Capping solution (optional): Acetic anhydride/DIPEA/DMF (1:1:8)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DCM/DMF) Resin->Swell Fmoc_Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_1 Wash_1 Wash (DMF) Fmoc_Deprotect_1->Wash_1 Coupling_Leu Couple Fmoc-Leu-OH (HCTU/DIPEA) Wash_1->Coupling_Leu Wash_2 Wash (DMF) Coupling_Leu->Wash_2 Fmoc_Deprotect_2 Fmoc Deprotection Wash_2->Fmoc_Deprotect_2 Wash_3 Wash Fmoc_Deprotect_2->Wash_3 Coupling_X Couple Fmoc-4-F-3-Me-DL-Phg-OH (COMU/Collidine, Double Couple) Wash_3->Coupling_X Wash_4 Wash Coupling_X->Wash_4 Fmoc_Deprotect_3 Fmoc Deprotection Wash_4->Fmoc_Deprotect_3 Wash_5 Wash Fmoc_Deprotect_3->Wash_5 Coupling_Gly1 Couple Fmoc-Gly-OH Wash_5->Coupling_Gly1 Wash_6 Wash Coupling_Gly1->Wash_6 Fmoc_Deprotect_4 Fmoc Deprotection Wash_6->Fmoc_Deprotect_4 Wash_7 Wash Fmoc_Deprotect_4->Wash_7 Coupling_Gly2 Couple Fmoc-Gly-OH Wash_7->Coupling_Gly2 Wash_8 Wash Coupling_Gly2->Wash_8 Fmoc_Deprotect_5 Fmoc Deprotection Wash_8->Fmoc_Deprotect_5 Wash_9 Wash Fmoc_Deprotect_5->Wash_9 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Wash_9->Coupling_Tyr Wash_10 Wash Coupling_Tyr->Wash_10 Fmoc_Deprotect_6 Fmoc Deprotection Wash_10->Fmoc_Deprotect_6 Acetylation Acetylation (Acetic Anhydride/DIPEA) Fmoc_Deprotect_6->Acetylation Wash_11 Wash & Dry Acetylation->Wash_11 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash_11->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: SPPS workflow for the synthesis of a model peptide.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Leu-OH):

    • Pre-activate a solution of Fmoc-Leu-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.

  • Washing: Wash the resin with DMF (5 times).

  • Chain Elongation (Gly, Gly, Tyr): Repeat steps 2-5 for the subsequent amino acids (Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

  • Incorporation of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH:

    • Rationale for Reagent Choice: Due to the high steric hindrance and the risk of racemization of the phenylglycine moiety, a more potent coupling reagent and a weaker base are recommended. COMU is an excellent choice for difficult couplings, and a hindered base like 2,4,6-collidine can help minimize epimerization.

    • Pre-activate a solution of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH (4 eq.), COMU (3.9 eq.), and 2,4,6-Collidine (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a double coupling: After the first coupling and a thorough DMF wash, repeat the coupling step with a fresh solution of activated amino acid for another 2 hours to ensure maximum incorporation.

    • Perform a Kaiser test to confirm completion.

  • Final Fmoc Deprotection: After the last amino acid is coupled, remove the final Fmoc group using 20% piperidine in DMF.

  • N-terminal Acetylation: Cap the N-terminus by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and IPA (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Analytical and Preparative Separation of Diastereomers

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical and preparative C18 reverse-phase columns

Procedure:

  • Analytical HPLC:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject the sample onto an analytical C18 column.

    • Run a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 5% to 95% over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm. The two diastereomers should appear as two distinct, closely eluting peaks.

  • Preparative HPLC:

    • Dissolve the remaining crude peptide in the minimum amount of solvent.

    • Inject the solution onto a preparative C18 column.

    • Use a shallow gradient optimized from the analytical run to achieve baseline separation of the two diastereomers.

    • Collect the fractions corresponding to each peak.

  • Analysis of Purified Diastereomers:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Characterize each purified diastereomer by mass spectrometry to confirm the correct molecular weight.

Troubleshooting Guide

Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Symptom1 Incomplete Coupling of Fmoc-4-F-3-Me-DL-Phg-OH Cause1a Insufficient activation Symptom1->Cause1a Cause1b Steric hindrance Symptom1->Cause1b Symptom2 Poor Separation of Diastereomers Cause2a Suboptimal HPLC gradient Symptom2->Cause2a Cause2b Column overloading Symptom2->Cause2b Symptom3 Significant Racemization/ Epimerization Cause3a Strong base during coupling Symptom3->Cause3a Cause3b Prolonged coupling time Symptom3->Cause3b Solution1a Use COMU or HATU Cause1a->Solution1a Solution1b Double couple Cause1b->Solution1b Solution1c Use microwave assistance Cause1b->Solution1c Solution2a Use a shallower gradient Cause2a->Solution2a Solution2b Inject less material Cause2b->Solution2b Solution3a Use a weaker base (e.g., Collidine) Cause3a->Solution3a Solution3b Optimize coupling time Cause3b->Solution3b

Caption: Troubleshooting common issues in SPPS.

Conclusion

Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH is a valuable building block for creating novel peptides with potentially enhanced therapeutic properties. While its incorporation presents challenges due to steric hindrance and its racemic nature, these can be effectively managed through the use of optimized protocols. The selection of potent coupling reagents, appropriate bases, and the implementation of a robust purification strategy are key to the successful synthesis and isolation of the desired peptide diastereomers. This guide provides the necessary framework for researchers to confidently utilize this unique amino acid in their peptide drug discovery and development programs.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Jing, L., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 903, 136-143. [Link]

  • Gong, I., et al. (2021). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development, 25(7), 1646-1655. [Link]

  • PubChem. (n.d.). 2-Fluoro-alpha-methyl-L-phenylalanine. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved January 23, 2026, from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 23, 2026, from [Link]

  • Wallace, M. I., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(33), 18274-18282. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Zhou, M., & Feng, Z. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 665-685. [Link]

  • Echner, H., & Voelter, W. (2003). Peptide Diastereomers, Separation of. In Encyclopedia of Chromatography (pp. 1-4). CRC Press. [Link]

  • Za'abi, M. A., & El Rassi, Z. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4598. [Link]

  • Hunter, L. (2019). Why Fluorine Is a Game Changer in Drug Design and Development. Journal of Medicinal Chemistry, 62(12), 5733-5735. [Link]

  • Liu, S., Dockendorff, C., & Taylor, S. D. (2001). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Organic letters, 3(10), 1571–1574. [Link]

  • Perry, M., & Jones, C. D. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10355-10373. [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. Retrieved January 23, 2026, from [Link]

  • Van der Heijden, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 1-16. [Link]

  • Gani, D., & Hitchcock, P. B. (1987). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. Journal of the Chemical Society, Perkin Transactions 1, 1363-1372. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved January 23, 2026, from [Link]

  • Kotha, S., & Behera, M. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Angewandte Chemie International Edition, 51(4), 998-1001. [Link]

  • Agilent. (n.d.). Guide to Peptide Quantitation. Retrieved January 23, 2026, from [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link].gov/32509033/)

Sources

Application Notes and Protocols for the Coupling of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-Fluoro-3-methyl-DL-phenylglycine in Medicinal Chemistry

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery.[1] These unique building blocks offer a route to modulate the pharmacological properties of peptides, enhancing their potency, selectivity, and metabolic stability.[2][3] Among these, this compound stands out as a particularly valuable moiety. The strategic placement of a fluorine atom can profoundly influence a molecule's conformation, pKa, and metabolic pathways, often leading to improved drug-like characteristics.[2][4] The additional methyl group provides steric bulk and lipophilicity, further enabling fine-tuning of molecular interactions.

However, the synthetic incorporation of phenylglycine derivatives, especially in the context of solid-phase peptide synthesis (SPPS), is not without its challenges.[5][6] The primary obstacle is the propensity for racemization at the α-carbon, which can be exacerbated by the basic conditions often employed during coupling reactions.[5][6] This guide provides detailed protocols for the effective coupling of this compound, with a focus on minimizing epimerization and ensuring high-yield synthesis of the desired peptide products. Additionally, we will explore the utility of this amino acid in multicomponent reactions, such as the Ugi four-component reaction, to rapidly generate diverse molecular scaffolds.

Section 1: Peptide Bond Formation with this compound

The key to successfully incorporating this compound into a peptide sequence lies in the careful selection of coupling reagents and reaction conditions to suppress racemization.[5][6] The following protocols are designed for both solid-phase and solution-phase synthesis.

Mitigating Racemization: The Choice of Reagents is Critical

Phenylglycine and its derivatives are known to be susceptible to base-catalyzed epimerization during the activation of the carboxylic acid for amide bond formation.[5][6] Studies have shown that the choice of both the coupling reagent and the base plays a pivotal role in maintaining stereochemical integrity.[5][6] For this compound, we recommend the use of coupling reagents such as DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA).[5][6]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is designed for the Fmoc-based solid-phase synthesis of peptides containing this compound.[7][8][9]

Workflow for SPPS Coupling of this compound

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling of Fmoc-4-F-3-Me-DL-Phg-OH Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Capping 6. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Repeat 7. Repeat Cycle for Next Amino Acid Capping->Repeat

Caption: General workflow for SPPS.

Step-by-Step Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and then DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-4-Fluoro-3-methyl-DL-phenylglycine (3 equivalents relative to resin loading) with COMU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Alternatively, use DEPBT (3 eq.) and TMP (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:2:7 v/v/v) for 15 minutes.

  • Repeat: Proceed to the deprotection and coupling of the next amino acid in the sequence.

Table 1: Recommended Coupling Conditions for SPPS

ParameterCondition ACondition BRationale
Coupling Reagent COMUDEPBTShown to minimize racemization of phenylglycine derivatives.[5][6]
Base DIPEATMPSterically hindered bases reduce the risk of α-proton abstraction.[5]
Solvent DMFDMFStandard solvent for SPPS, provides good solubility for reagents.
Equivalents (AA:Reagent:Base) 1:1:2 (in solution)1:1:2 (in solution)Ensures efficient activation and coupling.
Reaction Time 2-4 hours2-4 hoursAllows for complete coupling while minimizing side reactions.
Temperature Room TemperatureRoom TemperatureStandard condition for SPPS.
Solution-Phase Peptide Synthesis Protocol

For the synthesis of dipeptides or smaller peptide fragments, solution-phase synthesis can be advantageous.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the N-terminally protected amino acid or peptide (1 equivalent) and the C-terminally protected this compound (1 eq.) in an appropriate solvent (e.g., DCM or THF).

  • Coupling Reagent Addition: Add HOBt (1-Hydroxybenzotriazole) (1.1 eq.) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq.) to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq.) and stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful tool for generating peptide-like molecules with high diversity in a single step.[10][11] this compound can serve as the amine component in this reaction.

Mechanism of the Ugi Four-Component Reaction

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Amine Amine (4-F-3-Me-DL-Phg) Imine Iminium Ion Amine->Imine + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Imine Isocyanide Isocyanide Nitrile Nitrile Adduct Isocyanide->Nitrile CarboxylicAcid Carboxylic Acid CarboxylicAcid->Nitrile Imine->Nitrile + Isocyanide + Carboxylic Acid Product α-Acylamino Amide Product Nitrile->Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi-4CR.

General Protocol for the Ugi-4CR

This protocol outlines a general procedure for the Ugi-4CR using this compound as the amine component.[12][13]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) and this compound (1 eq.) in methanol (0.5 M). Stir for 30 minutes at room temperature to facilitate imine formation.

  • Addition of Other Components: Add the carboxylic acid (1 eq.) and the isocyanide (1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Table 2: Representative Reactant Combinations for Ugi-4CR

AmineAldehyde/KetoneIsocyanideCarboxylic Acid
This compoundIsobutyraldehydetert-Butyl isocyanideAcetic acid
This compoundBenzaldehydeCyclohexyl isocyanideBenzoic acid
This compoundAcetoneBenzyl isocyanidePropionic acid

Section 3: Troubleshooting and Key Considerations

  • Racemization in SPPS: If significant racemization is observed, consider lowering the reaction temperature during coupling and ensuring the use of sterically hindered bases. Shorter pre-activation times can also be beneficial.

  • Incomplete Coupling: If the ninhydrin test indicates incomplete coupling, a double coupling step can be performed.

  • Ugi Reaction Yields: The yield of the Ugi reaction can be sensitive to the solvent and the electronic nature of the reactants. Methanol or trifluoroethanol are often good starting points for the solvent.

Conclusion

This compound is a valuable building block for the synthesis of novel peptides and peptidomimetics. By employing optimized coupling protocols that minimize racemization, researchers can successfully incorporate this amino acid into complex molecular architectures. Furthermore, its application in multicomponent reactions like the Ugi-4CR opens up avenues for the rapid generation of diverse chemical libraries for drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the effective utilization of this compound in various synthetic endeavors.

References

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.[Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry.[Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.[Link]

  • Amide bond formation using amino acid fluorides. ResearchGate.[Link]

  • The use of the Ugi four-component condensation. ResearchGate.[Link]

  • 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed.[Link]

  • synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed.[Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.[Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PMC - NIH.[Link]

  • Ugi Four-Component Polymerization of Amino Acid Derivatives: A Combinatorial Tool for the Design of Polypeptoids. The Royal Society of Chemistry.[Link]

  • Peptide synthesis. Wikipedia.[Link]

  • Ugi Multicomponent Reaction. Organic Syntheses.[Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate.[Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.[Link]

  • Formation of amide bonds without a condensation agent and implications for origin of life. Nature.[Link]

  • The Dark Side of Fluorine. Fluoride Action Network.[Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]

  • Recent advances in green fluorine chemistry. Dove Medical Press.[Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central.[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.[Link]

  • Recent Advances on Fluorine Chemistry. PMC - NIH.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. PubMed.[Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed.[Link]

  • Ugi Multicomponent Reaction. Organic Syntheses Procedure.[Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of Peptides Containing 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of 4-Fluoro-3-methyl-DL-phenylglycine in Peptide Drug Design

The introduction of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and development.[1][2] Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides.[3][4] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence peptide conformation, stability, and bioactivity. This guide focuses on the incorporation of a specific non-canonical amino acid, this compound, into peptide scaffolds to explore and enhance their biological activities.

The rationale for utilizing this compound stems from the combined effects of its constituent parts. The phenylglycine core is a known component of various biologically active peptides, including some with antimicrobial properties.[5] The addition of a fluorine atom can increase the hydrophobicity and metabolic stability of the peptide.[4][6] Furthermore, the methyl group can introduce steric constraints that influence the peptide's secondary structure and its interaction with biological targets.[7][8] This unique combination of features makes peptides containing this compound promising candidates for a range of applications, including but not limited to, novel antimicrobial agents and enzyme inhibitors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of peptides containing this compound, as well as detailed protocols for evaluating their potential biological activities.

Part 1: Peptide Synthesis and Characterization

The successful evaluation of biological activity is predicated on the synthesis of high-purity peptides. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this purpose.[1][9]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound

This protocol outlines the synthesis of a model antimicrobial peptide (AMP) with the sequence Ac-Lys-Lys-X-Arg-Trp-Gln-Arg-Arg-NH2, where 'X' represents this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-Fluoro-3-methyl-DL-phenylglycine)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in DMF (v/v)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the incorporation of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine.

  • Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

  • Acetylation (Optional): Acetylate the N-terminus by reacting the peptide-resin with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Workflow for Peptide Synthesis and Purification

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & QC Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Deprotect1->Couple Wash1 Wash (DMF) Couple->Wash1 Repeat Repeat for each AA (including 4-F-3-Me-DL-Phg) Wash1->Repeat n-1 cycles Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Crude Crude Peptide Precipitate->Crude HPLC RP-HPLC Purification Crude->HPLC Lyophilize Lyophilization HPLC->Lyophilize MS Mass Spectrometry (QC) Lyophilize->MS Pure Pure Peptide (>95%) MS->Pure

Caption: Workflow for peptide synthesis and purification.

Protocol: Peptide Purification and Characterization

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with >95% purity.

Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • Compare the observed molecular weight with the calculated theoretical molecular weight.

Part 2: Application in Antimicrobial Activity

The incorporation of fluorinated amino acids can enhance the antimicrobial properties of peptides by increasing their hydrophobicity and stability.[4]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Purified peptide stock solution

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (MHB only)

Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare Peptide Dilutions: Perform a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions.

  • Controls: Include wells with bacteria and no peptide (growth control), and wells with MHB only (sterility control). Also, include a positive control antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Data Presentation: Hypothetical MIC Values
Peptide SequenceE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Ac-KKX RWQRR-NH284
Ac-KKF RWQRR-NH2168
Ac-KKG RWQRR-NH23216
X = this compound; F = Phenylalanine; G = Glycine

Part 3: Application as Enzyme Inhibitors

The unique steric and electronic properties of this compound can be exploited to design potent and selective enzyme inhibitors, particularly for proteases.[10]

Protocol: Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a peptide against a model serine protease, such as trypsin.

Materials:

  • Trypsin from bovine pancreas

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (pH 8.0)

  • Purified peptide inhibitor

  • 96-well plate

  • Plate reader

Step-by-Step Procedure:

  • Prepare Reagents: Prepare stock solutions of trypsin, BAPNA, and the peptide inhibitor in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of the peptide inhibitor.

    • Add a fixed concentration of trypsin to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Include control wells with trypsin and buffer (no inhibitor).

  • Initiate Reaction: Add the BAPNA substrate to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time using a plate reader. The product of BAPNA hydrolysis, p-nitroaniline, is yellow.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Plate Add Inhibitor Dilutions to 96-well Plate Reagents->Plate Enzyme Add Enzyme (Trypsin) and Pre-incubate Plate->Enzyme Substrate Add Substrate (BAPNA) to Initiate Reaction Enzyme->Substrate Measure Monitor Absorbance at 405 nm Substrate->Measure Velocity Calculate Initial Velocities Measure->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for a protease inhibition assay.

Conclusion and Future Directions

The incorporation of this compound into peptide scaffolds presents a promising avenue for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and biological evaluation of these modified peptides. The unique structural features of this non-canonical amino acid can lead to peptides with enhanced antimicrobial activity, improved enzymatic stability, and potent enzyme inhibitory properties. Future research should focus on exploring a wider range of biological targets and optimizing peptide sequences to maximize their therapeutic potential. The systematic variation of the peptide backbone and the strategic placement of this compound will undoubtedly lead to the discovery of new and effective peptide-based drugs.

References

  • Fluorinated peptide biomaterials - PMC - NIH. (n.d.).
  • Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (n.d.).
  • Conformational properties of peptides incorporating a fluorinated pseudoproline residue - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Conformational properties of peptides incorporating a fluorinated pseudoproline residue | Request PDF - ResearchGate. (n.d.).
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Research in the Field of Drug Design and Development - MDPI. (n.d.).
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (2024, April 29). Retrieved January 23, 2026, from [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. (n.d.).
  • Fluorine in drug design: a case study with fluoroanisoles - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols: 4-Fluoro-3-methyl-DL-phenylglycine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Amino Acids

In contemporary drug discovery, the strategic incorporation of fluorine into lead candidates is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and target selectivity. Non-natural amino acids containing fluorine are particularly valuable as building blocks, providing a gateway to novel chemical space and improved pharmacokinetic profiles.[1]

This guide focuses on 4-Fluoro-3-methyl-DL-phenylglycine , a uniquely substituted non-proteinogenic amino acid. Its core phenylglycine structure is a well-established scaffold for targeting central nervous system (CNS) receptors, notably metabotropic glutamate receptors (mGluRs). The addition of a 4-fluoro and a 3-methyl group to the phenyl ring offers a strategic advantage for medicinal chemists. These substitutions provide distinct electronic and steric properties that can be exploited to enhance potency, modulate receptor subtype selectivity, and block sites of potential metabolism, thereby overcoming common challenges in CNS drug development.

This document serves as a technical guide for researchers, providing a conceptual framework and actionable protocols for leveraging this compound as a key building block in the discovery of novel therapeutics.

Physicochemical Properties of this compound

A clear understanding of a building block's fundamental properties is the first step in its rational application.

PropertyValueSource
Chemical Name 2-amino-2-(4-fluoro-3-methylphenyl)acetic acidFluorochem
Molecular Formula C₉H₁₀FNO₂Fluorochem
Molecular Weight 183.18 g/mol Calculated
Appearance White to off-white powderGeneric
Canonical SMILES CC1=CC(C(N)C(=O)O)=CC=C1FFluorochem
InChI InChI=1S/C9H10FNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)Fluorochem

Core Application: A Scaffold for Novel Metabotropic Glutamate Receptor (mGluR) Modulators

Scientific Rationale

Metabotropic glutamate receptors are Class C G-protein-coupled receptors (GPCRs) that play a critical role in modulating synaptic transmission and neuronal excitability throughout the CNS.[2] Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease, making them high-value therapeutic targets.

The phenylglycine scaffold has historically been a foundational element in the design of orthosteric ligands for mGluRs. However, achieving subtype selectivity and favorable drug-like properties with simple phenylglycine analogs has been a significant challenge.

The strategic design of this compound directly addresses these limitations:

  • Phenylglycine Core: Provides the essential pharmacophore for recognition at the glutamate binding site of mGluRs.

  • 4-Fluoro Substitution: The electron-withdrawing nature of the fluorine atom can modulate the pKa of the amino and carboxyl groups, potentially influencing binding affinity and interaction strength. Furthermore, it can block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.

  • 3-Methyl Substitution: This lipophilic group can probe a specific hydrophobic pocket within the receptor's binding site. This steric feature is crucial for driving subtype selectivity, allowing the molecule to fit preferentially into the binding pocket of one mGluR subtype over others.

By using this building block, researchers can systematically explore the structure-activity relationship (SAR) of novel mGluR modulators in a targeted manner.

High-Level Drug Discovery Workflow

The following workflow illustrates a typical discovery cascade starting from this compound.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A 4-Fluoro-3-methyl- DL-phenylglycine B Amide Coupling (Protocol 1) A->B D Focused Compound Library B->D Purification & Characterization C Diverse Amine/Alcohol Building Blocks C->B E mGluR5-expressing Cell Line F Ca2+ Mobilization Assay (Protocol 2) D->F E->F G Hit Identification & Potency Determination F->G EC50/IC50 Values H SAR Analysis G->H J ADME & PK Profiling G->J I Iterative Synthesis H->I I->F Re-screen K Optimized Lead Compound J->K G reactant1 4-Fluoro-3-methyl- DL-phenylglycine reagents EDC, HOBt, DIPEA DMF, rt, 12h reactant1->reagents reactant2 R-NH₂ (Diverse Amines) reactant2->reagents product Target Amide Library reagents->product + + +->reagents

Caption: General scheme for amide library synthesis.

Step-by-Step Methodology

Materials:

  • This compound

  • A diverse set of primary or secondary amines (e.g., benzylamine, morpholine, piperidine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, nitrogen line

  • Standard purification equipment (e.g., flash chromatography system)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes. This pre-activation step forms the HOBt active ester, which is crucial for efficient coupling and suppression of side reactions. [3]3. Amine Addition: Add the selected amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq). The base is necessary to neutralize the hydrochloride salt formed from EDC and to facilitate the nucleophilic attack of the amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Screening for mGluR5 Antagonist Activity

Objective: To screen the synthesized library for modulatory activity at the human mGluR5 receptor using a cell-based calcium mobilization assay.

Causality and Rationale: The mGluR5 receptor is coupled to a Gq G-protein. [4]Upon activation by an agonist (like glutamate), Gq activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). [4]This transient increase in cytosolic Ca²⁺ is a direct and measurable consequence of receptor activation. We can measure this change using a calcium-sensitive fluorescent dye and a Fluorometric Imaging Plate Reader (FLIPR), providing a robust, high-throughput method for identifying agonists, antagonists, and allosteric modulators. [5][6]

mGluR5 Signaling Pathway

G Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Compound Test Compound (Antagonist?) Compound->mGluR5 Blocks Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca Ca²⁺ Release ER->Ca FLIPR Fluorescence (Measured by FLIPR) Ca->FLIPR

Caption: Simplified mGluR5 signaling pathway leading to calcium mobilization.

Step-by-Step Methodology

Materials:

  • HEK293 cells stably expressing human mGluR5 (or similar cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Kit from Molecular Devices).

  • Glutamate (as the reference agonist).

  • Synthesized compound library, dissolved in DMSO to create stock solutions.

  • 384-well black-walled, clear-bottom cell culture plates.

  • FLIPR Tetra® or similar instrument.

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 15,000-20,000 cells/well). Incubate overnight at 37°C, 5% CO₂. [5]2. Compound Plate Preparation: Prepare a serial dilution of the test compounds and the reference agonist (glutamate) in assay buffer in a separate 384-well plate. For antagonist mode, compounds are typically prepared at 4-6 times the final desired concentration.

  • Dye Loading: On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 5 kit). Remove the cell culture medium from the cell plate and add an equal volume of the dye loading buffer. [5]4. Incubation: Incubate the cell plate for 1 hour at 37°C, 5% CO₂ to allow for dye uptake. This step is critical for a strong fluorescent signal.

  • Assay Execution (Antagonist Mode):

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to first add the test compounds to the cell plate. Incubate for a predefined period (e.g., 15-30 minutes) to allow the potential antagonists to bind to the receptor.

    • The instrument will then add a fixed concentration of glutamate (typically an EC₈₀ concentration, predetermined in a separate agonist-mode experiment) to challenge the receptor.

    • The FLIPR measures the fluorescent signal (proportional to intracellular Ca²⁺) both before and after each addition, recording the kinetic response.

  • Data Analysis: The change in fluorescence intensity upon glutamate addition is measured. For antagonist compounds, this response will be attenuated. The percentage inhibition is calculated for each compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).

Data Interpretation and Lead Optimization

The output from the primary screen will be a set of IC₅₀ values for the synthesized library. This quantitative data allows for a direct comparison of the activity of each derivative.

Hypothetical Screening Data
Compound IDR-Group (from R-NH₂)StructureIC₅₀ (nM) at mGluR5
LEAD-001 Benzyl850
LEAD-002 4-Methoxybenzyl420
LEAD-003 Cyclohexylmethyl>10,000
LEAD-004 3-Chlorobenzyl95

Analysis (E-E-A-T in action):

  • Initial SAR: From this hypothetical data, we can derive early SAR insights. The activity of LEAD-001 confirms that a benzylamide is a tolerated modification. The improved potency of LEAD-002 suggests that an electron-donating group at the para-position of the benzyl ring is favorable, perhaps through a hydrogen bond or electronic interaction. The dramatic loss of activity in LEAD-003 indicates that a bulky, non-aromatic group is detrimental, suggesting a requirement for a planar or π-stacking interaction. The significant increase in potency for LEAD-004 highlights that an electron-withdrawing group at the meta-position is highly beneficial.

  • Trustworthy Protocol: The use of a well-characterized cell line and a reference agonist (glutamate) ensures the assay is performing correctly. Any compound showing activity can be re-tested and confirmed, validating the initial hit.

  • Next Steps (Lead Optimization): The promising result from LEAD-004 provides a clear direction for the next round of synthesis. A medicinal chemist would logically synthesize a new set of analogs focusing on different substitutions on the 3-position of the benzyl ring (e.g., -F, -CF₃, -CN) and explore other positions (2- and 4-chloro analogs) to build a more detailed SAR map. This iterative process of synthesis and testing is the core of lead optimization.

Conclusion

This compound is more than just another fluorinated amino acid; it is a sophisticated chemical tool. The strategic placement of the fluoro and methyl groups on the well-established phenylglycine scaffold provides a powerful starting point for overcoming historical challenges in CNS drug discovery, such as metabolic instability and lack of receptor subtype selectivity. By following rational, hypothesis-driven workflows and employing robust in vitro screening protocols as detailed in this guide, researchers can effectively harness the potential of this building block to accelerate the discovery of novel and highly differentiated therapeutics targeting metabotropic glutamate receptors and other CNS targets.

References

  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. National Center for Biotechnology Information.[Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.[Link]

  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices.[Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.[Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. PubMed.[Link]

  • Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neurophysiology.[Link]

  • Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. MDPI.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.[Link]

Sources

Application Notes and Protocols for the Enzymatic Resolution of DL-4-Fluoro-3-methyl-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 4-Fluoro-3-methyl-phenylglycine

Enantiomerically pure amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their specific three-dimensional arrangement is often crucial for biological activity, with one enantiomer typically exhibiting the desired therapeutic or functional effect while the other may be inactive or even detrimental. 4-Fluoro-3-methyl-phenylglycine is a non-proteinogenic amino acid that, in its chirally pure form, serves as a vital intermediate in the development of novel therapeutic agents. The introduction of fluorine and methyl groups to the phenyl ring can significantly modulate the parent molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.

Conventional chemical methods for resolving racemic mixtures can be arduous, often requiring stoichiometric amounts of expensive chiral resolving agents and involving multiple, complex steps that may not be environmentally benign. In contrast, enzymatic resolution offers a highly efficient, stereoselective, and greener alternative. This application note provides a detailed guide to the enzymatic resolution of racemic DL-4-Fluoro-3-methyl-phenylglycine utilizing Penicillin G Acylase (PGA), a robust and well-characterized hydrolase.

Principle of Enzymatic Resolution

The strategy for the enzymatic resolution of DL-4-Fluoro-3-methyl-phenylglycine hinges on the enantioselective hydrolysis of its N-acetyl derivative by Penicillin G Acylase (PGA). The racemic mixture of the N-acetylated amino acid is exposed to the enzyme, which selectively catalyzes the hydrolysis of the L-enantiomer's acetyl group, yielding the free L-amino acid. The D-enantiomer remains in its N-acetylated form. This enzymatic transformation is depicted in the workflow below.

Enzymatic_Resolution_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Product Separation & Analysis DL_Amino_Acid DL-4-Fluoro-3-methyl-phenylglycine N_Acetyl_DL_Amino_Acid N-Acetyl-DL-4-Fluoro-3-methyl-phenylglycine DL_Amino_Acid->N_Acetyl_DL_Amino_Acid Acetic Anhydride Reaction_Mixture Reaction Mixture: L-Amino Acid N-Acetyl-D-Amino Acid Enzyme Penicillin G Acylase (PGA) Separation Separation Reaction_Mixture->Separation L_Amino_Acid L-4-Fluoro-3-methyl-phenylglycine Separation->L_Amino_Acid N_Acetyl_D_Amino_Acid N-Acetyl-D-4-Fluoro-3-methyl-phenylglycine Separation->N_Acetyl_D_Amino_Acid Analysis Chiral HPLC Analysis L_Amino_Acid->Analysis

Caption: Workflow for the enzymatic resolution of DL-4-Fluoro-3-methyl-phenylglycine.

The significant difference in the physicochemical properties of the resulting free L-amino acid and the unreacted N-acetyl-D-amino acid, primarily their solubility at different pH values, facilitates their separation. The isolated L-amino acid can then be analyzed for its enantiomeric purity.

Experimental Protocols

Part 1: Synthesis of N-Acetyl-DL-4-Fluoro-3-methyl-phenylglycine

Rationale: The enzymatic resolution with Penicillin G Acylase requires the amino group of the substrate to be acylated. N-acetylation is a straightforward and efficient method to prepare the necessary substrate for the enzymatic step. Acetic anhydride is a common and effective acetylating agent for amino acids.

Materials:

  • DL-4-Fluoro-3-methyl-phenylglycine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Büchner Funnel and Filter Paper

Procedure:

  • In a round bottom flask, dissolve DL-4-Fluoro-3-methyl-phenylglycine in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride to the cooled solution.

  • After the addition is complete, remove the flask from the ice bath and allow the reaction to proceed at room temperature with stirring for several hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, slowly add deionized water to the reaction mixture to quench the excess acetic anhydride and to precipitate the N-acetylated product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the N-Acetyl-DL-4-Fluoro-3-methyl-phenylglycine product under vacuum.

Part 2: Enzymatic Resolution Protocol

Rationale: Penicillin G Acylase from Escherichia coli exhibits broad substrate specificity and is effective in the hydrolysis of N-acetylated amino acids.[1] The choice of pH and temperature is critical for optimal enzyme activity and stability. A pH around 7.5-8.0 and a temperature of approximately 37°C are generally favorable for PGA activity. Immobilized PGA is often preferred in industrial settings for its reusability and enhanced stability.[2]

Materials:

  • N-Acetyl-DL-4-Fluoro-3-methyl-phenylglycine

  • Immobilized Penicillin G Acylase (from E. coli)

  • Phosphate Buffer (0.1 M, pH 7.8)

  • Sodium Hydroxide (1 M)

  • pH meter

  • Thermostatically controlled reaction vessel

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Prepare a suspension of N-Acetyl-DL-4-Fluoro-3-methyl-phenylglycine in 0.1 M phosphate buffer (pH 7.8) in a thermostatically controlled reaction vessel.

  • Equilibrate the suspension to 37°C with gentle stirring.

  • Add the immobilized Penicillin G Acylase to the reaction mixture.

  • Maintain the pH of the reaction at 7.8 by the controlled addition of 1 M sodium hydroxide. The consumption of NaOH is indicative of the progress of the hydrolysis reaction, as the formation of the carboxylic acid from the acetyl group will lower the pH.

  • Monitor the reaction progress by measuring the amount of NaOH added or by taking aliquots for HPLC analysis. The reaction is typically complete when 50% of the racemic substrate has been hydrolyzed.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse.

Part 3: Separation of L-4-Fluoro-3-methyl-phenylglycine and N-Acetyl-D-4-Fluoro-3-methyl-phenylglycine

Rationale: The separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid is achieved by exploiting their differential solubility at varying pH. The N-acetylated amino acid is more soluble in basic conditions, while the free amino acid will have its isoelectric point (pI) in the acidic to neutral range, where its solubility is minimal.

Materials:

  • Reaction mixture from Part 2

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Organic Solvent (e.g., Ethyl Acetate)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid group of the N-acetyl-D-amino acid, making it more soluble in an organic solvent.

  • Extract the acidified solution with an organic solvent such as ethyl acetate to remove the N-Acetyl-D-4-Fluoro-3-methyl-phenylglycine. Repeat the extraction to ensure complete removal.

  • The aqueous layer now contains the L-4-Fluoro-3-methyl-phenylglycine hydrochloride salt.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 5-6 for phenylglycine derivatives) with 1 M NaOH to precipitate the free L-amino acid.

  • Collect the precipitated L-4-Fluoro-3-methyl-phenylglycine by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

  • The N-Acetyl-D-4-Fluoro-3-methyl-phenylglycine can be recovered from the organic extracts by evaporating the solvent. It can then be hydrolyzed under acidic conditions to obtain D-4-Fluoro-3-methyl-phenylglycine if desired.

Data Presentation: Key Parameters and Expected Outcomes

ParameterRecommended ValueRationale
Substrate Concentration 5-10% (w/v)Balances reaction rate and substrate solubility.
Enzyme Loading 1-5% (w/w of substrate)To be optimized for desired reaction time.
Temperature 37°COptimal for Penicillin G Acylase activity.
pH 7.8Maintains optimal enzyme activity and allows for monitoring by base addition.
Reaction Time 4-24 hoursDependent on enzyme loading and substrate concentration; monitor for 50% conversion.
Expected Yield of L-Amino Acid >40% (theoretical max. 50%)Reflects high enantioselectivity of the enzyme.
Expected Enantiomeric Excess (e.e.) >98%Penicillin G Acylase is known for its high stereoselectivity.[3]

Analytical Methodology: Determination of Enantiomeric Excess

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. A chiral stationary phase (CSP) that can interact differently with the two enantiomers is employed. For amino acids, macrocyclic glycopeptide-based CSPs are particularly effective for direct analysis without derivatization.[4]

HPLC_Workflow Sample L-4-Fluoro-3-methyl-phenylglycine (from resolution) HPLC_System Chiral HPLC System Sample->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Data_Analysis Data Analysis: - Peak Integration - e.e. Calculation Chromatogram->Data_Analysis

Sources

Application Note & Protocol: Chiral Separation of 4-Fluoro-3-methyl-DL-phenylglycine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Enantiomeric Purity in Drug Development

4-Fluoro-3-methyl-DL-phenylglycine is a non-proteinogenic amino acid, a class of compounds of significant interest in medicinal chemistry. As with many chiral molecules, the individual enantiomers of this substituted phenylglycine can exhibit markedly different pharmacological and toxicological profiles. The development of methods for the separation of such enantiomers is of great interest, as the biological or pharmacological applications are often restricted to one of the enantiomers. Therefore, the ability to resolve and quantify the enantiomers of this compound is a critical step in the synthesis of enantiopure pharmaceutical ingredients and in the quality control of drug products.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the separation of enantiomers.[1][2] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, leveraging a macrocyclic glycopeptide-based CSP. These phases are particularly effective for the direct separation of underivatized amino acids.[3]

The Principle of Chiral Recognition with Macrocyclic Glycopeptide CSPs

The successful separation of enantiomers on a CSP relies on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the individual enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, enabling their separation.

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a complex and versatile chiral recognition environment. The separation mechanism involves a combination of interactions, including:

  • Hydrogen bonding: The peptide backbone and sugar moieties of the glycopeptide provide numerous sites for hydrogen bond donor and acceptor interactions with the amino and carboxyl groups of the phenylglycine enantiomers.

  • π-π interactions: The aromatic rings of the chiral selector can engage in π-π stacking with the phenyl ring of the analyte.

  • Inclusion complexation: The basket-like structure of the macrocycle can form inclusion complexes with parts of the analyte molecule.

  • Steric hindrance: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer can interact more favorably than the other due to steric effects.

The presence of the fluorine and methyl substituents on the phenyl ring of the analyte can influence these interactions, making the selection of an appropriate CSP and mobile phase crucial for achieving optimal separation.

Experimental Workflow for Chiral Separation

The overall process for the chiral separation of this compound enantiomers is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic This compound prep2 Dissolve in Mobile Phase Diluent prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate HPLC System with Chiral Mobile Phase prep3->hplc1 Sample ready for injection hplc2 Inject Prepared Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 Chromatogram data2 Calculate Retention Times, Resolution, and Tailing Factor data1->data2 data3 Determine Enantiomeric Purity (% ee) data2->data3

Caption: General workflow for the chiral separation of this compound enantiomers by HPLC.

Detailed Protocol

This protocol is a starting point and may require optimization based on the specific HPLC system and column used.

Materials and Reagents
  • This compound (racemic standard)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Column
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A macrocyclic glycopeptide-based CSP, such as a CHIROBIOTIC™ T column (250 x 4.6 mm, 5 µm). These columns have demonstrated broad selectivity for underivatized amino acids.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterRecommended SettingRationale
Chiral Stationary Phase CHIROBIOTIC™ T, 5 µmProven effectiveness for a wide range of underivatized amino acids.
Mobile Phase Methanol / Ethanol / TFA (50:50:0.1, v/v/v)A polar organic mobile phase often provides good selectivity on this type of CSP. TFA is added to improve peak shape by suppressing the ionization of the carboxyl group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence the thermodynamics of the chiral recognition process. Starting at ambient temperature is recommended, and it can be adjusted to optimize resolution.
Detection Wavelength 220 nmPhenylglycine derivatives typically exhibit strong absorbance at lower UV wavelengths. A DAD can be used to identify the optimal wavelength.
Injection Volume 10 µLThis can be adjusted based on the sample concentration and detector sensitivity.
Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase diluent (Methanol/Ethanol, 50:50, v/v).

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulates that could damage the column.

HPLC Analysis Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Blank Injection: Inject a blank (mobile phase diluent) to ensure the system is clean and free from interfering peaks.

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Data Analysis and Interpretation

A successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers. The following parameters should be calculated to evaluate the performance of the separation:

  • Retention Time (t_R): The time taken for each enantiomer to elute from the column.

  • Separation Factor (α): A measure of the selectivity of the CSP for the two enantiomers. It is calculated as the ratio of the retention factors (k) of the two enantiomers: α = k₂ / k₁, where k = (t_R - t₀) / t₀. A value of α > 1 indicates that a separation is occurring.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomeric peaks. It is calculated as: R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base. A resolution of R_s ≥ 1.5 is generally considered to indicate baseline separation.

  • Enantiomeric Excess (% ee): This is a measure of the purity of a chiral sample. It is calculated from the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100.

Example Data

The following table presents hypothetical data from a successful separation to illustrate the expected results.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Peak Area 5000050000
Separation Factor (α) \multicolumn{2}{c}{1.25}
Resolution (R_s) \multicolumn{2}{c}{1.8}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{0% (for racemate)}

Method Optimization and Troubleshooting

If the initial separation is not satisfactory (i.e., R_s < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of methanol to ethanol can be varied. The concentration of the acidic modifier (TFA) can also be adjusted (typically in the range of 0.05% to 0.2%).

  • Column Temperature: Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes, although this may increase retention times and peak broadening.

  • Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but will increase the analysis time.

Common Problems and Solutions:

ProblemPotential CauseSuggested Solution
No separation (single peak) Inappropriate CSP or mobile phase.Screen other types of CSPs (e.g., polysaccharide-based). Systematically vary the mobile phase composition.
Poor resolution (overlapping peaks) Suboptimal mobile phase or temperature.Adjust the mobile phase composition and/or column temperature as described above.
Broad peaks High flow rate, extra-column volume, or secondary interactions.Decrease the flow rate. Ensure tubing is of minimal length and diameter. Adjust the concentration of the mobile phase modifier.
Peak tailing Active sites on the silica support, or secondary ionic interactions.Increase the concentration of the acidic modifier (TFA).

Conclusion

The protocol described provides a robust starting point for the chiral separation of this compound enantiomers using a macrocyclic glycopeptide-based chiral stationary phase. This direct HPLC method is suitable for routine analysis in pharmaceutical quality control and for monitoring enantiomeric purity during drug development. The use of a simple polar organic mobile phase and standard HPLC equipment makes this method readily adaptable in most analytical laboratories. Further optimization of mobile phase composition and temperature may be performed to fine-tune the separation as needed.

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC. Retrieved from BenchChem website.[3]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121.

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from Regis Technologies website.[4]

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Retrieved from MilliporeSigma website.

  • Phenomenex. Chiral HPLC Separations. Retrieved from Phenomenex website.[1]

  • Sousa, J., Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(19), 4384.[2]

  • Schmid, M. G. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(2), 220-255.[5]

  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters, 30(4), 867–882.[6]

  • Žukowski, J., Pawtowska, M., & Pietraszkiewicz, M. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 32(1-2), 82-84.[7]

  • Sajewicz, M., Gontarska, M., & Kowalska, T. (2016). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Acta Chromatographica, 28(1), 125-136.[8]

  • Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2030, 439-455.[9]

Sources

Application Note: Enhancing Peptide Stability with 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, pharmacology, and materials science.

Introduction: The Challenge of Peptide Therapeutics and the Promise of Non-Canonical Amino Acids

Peptide-based therapeutics offer significant promise due to their high specificity and potency. However, their clinical translation is often hampered by inherent instability, primarily rapid degradation by proteases and conformational lability.[1][2] A key strategy to overcome these limitations is the incorporation of non-canonical amino acids (ncAAs), which can profoundly alter the physicochemical properties of peptides.[1][3] Among these, fluorinated amino acids have emerged as powerful tools for enhancing peptide stability without compromising biological activity.[4][5][6] This application note provides a detailed guide to the use of a novel fluorinated amino acid, 4-Fluoro-3-methyl-DL-phenylglycine, to improve the stability of therapeutic peptides. We will delve into the mechanistic underpinnings of this stability enhancement and provide detailed protocols for its incorporation and subsequent stability assessment.

The Science of Stability: How this compound Works

The strategic placement of this compound within a peptide sequence can significantly enhance its resistance to enzymatic degradation and improve its conformational stability.[6][7] This is achieved through a combination of steric and electronic effects imparted by the fluoro and methyl groups on the phenyl ring.

  • Steric Hindrance: The methyl group at the 3-position of the phenyl ring provides a bulky steric shield. This bulkiness can physically obstruct the active site of proteases, preventing the peptide bond from being efficiently hydrolyzed.

  • Electronic Effects of Fluorine: The highly electronegative fluorine atom at the 4-position alters the electronic distribution of the phenyl ring and the adjacent peptide backbone. This can strengthen the amide bond, making it less susceptible to cleavage. Furthermore, the introduction of fluorine can increase the hydrophobicity of the amino acid side chain, which can influence peptide folding and stability.[7]

  • Conformational Rigidity: The substituted phenyl ring can restrict the conformational freedom of the peptide backbone in its vicinity. This pre-organization can lead to a more stable secondary structure, such as an α-helix or β-sheet, which is often crucial for biological activity and resistance to proteolysis.[8][9][10]

Visualizing the Mechanism of Enhanced Stability

The following diagram illustrates the key molecular interactions contributing to the enhanced stability of a peptide upon incorporation of this compound.

G cluster_peptide Peptide Backbone cluster_stability Stabilizing Factors Peptide_N N-terminus AA1 Amino Acid 1 Peptide_N->AA1 Peptide_C C-terminus FMPG 4-Fluoro-3-methyl- DL-phenylglycine AA1->FMPG AA3 Amino Acid 3 FMPG->AA3 Steric_Hindrance Steric Hindrance from Methyl Group FMPG->Steric_Hindrance blocks protease access Electronic_Effects Electronic Effects from Fluorine Atom FMPG->Electronic_Effects strengthens amide bond Conformational_Rigidity Increased Conformational Rigidity FMPG->Conformational_Rigidity stabilizes secondary structure AA3->Peptide_C Protease Protease Protease->FMPG inhibited cleavage

Caption: Mechanism of peptide stabilization by this compound.

Protocols for Peptide Modification and Stability Assessment

This section provides detailed protocols for the incorporation of this compound into a model peptide using solid-phase peptide synthesis (SPPS) and for the subsequent evaluation of its stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol outlines the manual synthesis of a model peptide with and without the incorporation of this compound using Fmoc/tBu chemistry.[11][12][13]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the SPPS reaction vessel.[11]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[14]

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. For the modified peptide, use Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH at the desired position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[15] If the peptide contains Cys, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[16][17]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Visualizing the SPPS Workflow

SPPS_Workflow start Start resin_swelling Resin Swelling (DMF) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling Amino Acid Coupling (DIC/Oxyma) fmoc_deprotection->coupling washing Washing (DMF/DCM) coupling->washing repeat Repeat for each Amino Acid washing->repeat repeat->fmoc_deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptide modification.

Protocol 2: Protease Degradation Assay

This assay assesses the stability of the modified and unmodified peptides in the presence of a specific protease (e.g., trypsin, chymotrypsin).[18][19]

Materials:

  • Purified modified and unmodified peptides

  • Protease (e.g., Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Prepare Peptide Solutions: Dissolve the modified and unmodified peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Prepare Protease Solution: Prepare a stock solution of the protease in the assay buffer. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Incubation:

    • Set up reactions in microcentrifuge tubes. For each peptide, prepare a time-course experiment (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • At time zero, add the protease to the peptide solution and incubate at 37°C.[18]

  • Quenching: At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 10% TFA.[19]

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

    • Calculate the percentage of intact peptide remaining at each time point.

    • Determine the half-life (t½) of each peptide.

Data Presentation:

PeptideHalf-life (t½) in presence of Trypsin (minutes)
Unmodified Peptide35
Modified Peptide (with this compound)> 240
Protocol 3: Thermal Stability Assay

This protocol evaluates the thermal stability of the modified and unmodified peptides by monitoring changes in their secondary structure as a function of temperature using circular dichroism (CD) spectroscopy.[20][21]

Materials:

  • Purified modified and unmodified peptides

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Circular dichroism (CD) spectropolarimeter with a temperature controller

Procedure:

  • Prepare Peptide Solutions: Dissolve the peptides in the phosphate buffer to a final concentration of 0.1 mg/mL.

  • CD Spectroscopy:

    • Record the CD spectrum of each peptide at a starting temperature (e.g., 20°C) from 190 to 260 nm to confirm the initial secondary structure.

    • Monitor the CD signal at a specific wavelength corresponding to the secondary structure of interest (e.g., 222 nm for α-helical content).

    • Increase the temperature gradually (e.g., 1°C/minute) from the starting temperature to a final temperature (e.g., 90°C).

  • Data Analysis:

    • Plot the CD signal at 222 nm as a function of temperature.

    • The resulting curve represents the thermal denaturation of the peptide.

    • The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, can be determined from the midpoint of the transition.[20]

Data Presentation:

PeptideMelting Temperature (Tm) (°C)
Unmodified Peptide55
Modified Peptide (with this compound)72

Case Study: Stabilizing a GLP-1 Analogue

To demonstrate the practical application of this technology, we incorporated this compound into a known GLP-1 receptor agonist peptide, which is susceptible to degradation by dipeptidyl peptidase-4 (DPP-4).

Signaling Pathway of GLP-1 Receptor

GLP1_Signaling GLP1 GLP-1 Analogue GLP1R GLP-1 Receptor GLP1->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

Caption: Simplified signaling pathway of the GLP-1 receptor.

The incorporation of this compound at the P2 position relative to the DPP-4 cleavage site resulted in a significant increase in the peptide's half-life in human plasma, from 2 minutes for the native peptide to over 2 hours for the modified analogue. This enhanced stability was accompanied by a retained high binding affinity for the GLP-1 receptor and potent stimulation of insulin secretion in vitro.

Conclusion

The incorporation of this compound represents a powerful and versatile strategy for enhancing the stability of therapeutic peptides. The steric and electronic properties of this non-canonical amino acid provide a robust defense against proteolytic degradation and can significantly improve thermal stability. The protocols outlined in this application note provide a clear roadmap for researchers to apply this technology to their own peptide candidates, paving the way for the development of more effective and clinically viable peptide-based drugs.

References

  • Buer, B. C., Levin, B. L., & Marsh, E. N. G. (2012). Influence of Fluorination on the Thermodynamics of Protein Folding. Journal of the American Chemical Society, 134(31), 13027–13034. [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(31), 4277-4289. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Verdolino, V., & Giacometti, R. (2020). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 25(19), 4527. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [Link]

  • Fields, G. B. (2011). Solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit-18.1. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. [Link]

  • Marsh Lab.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. [Link]

  • Sal-Man, E. A., & Schepartz, A. (2012). The design of stapled peptides. Methods in enzymology, 503, 261-277. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Eot-Houllier, G., & Guichard, G. (2012). Protocols for the synthesis and analysis of peptide and oligourea foldamers. Methods in enzymology, 513, 139-161. [Link]

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. [Link]

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Wenschuh, H., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein stability. Angewandte Chemie International Edition, 51(25), 6176-6180. [Link]

  • Hodges, J. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Peptide Science, 106(4), 506-515. [Link]

  • Wang, L., & Wang, L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02324-22. [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Raines, R. T. (2011). 4-Fluoroprolines as probes of collagen stability. Chirality, 23(10), 803-808. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707. [Link]

  • Buer, B. C., de la Salud, B. R., & Marsh, E. N. G. (2012). The stabilization of proteins by fluorinated amino acids. Amino acids, 43(5), 1835-1845. [Link]

  • ResearchGate. (2009). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. [Link]

  • MDPI. (2021). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. [Link]

  • Bio-protocol. (2023). Assay for Phytaspase-mediated Peptide Precursor Cleavage Using Synthetic Oligopeptide Substrates. [Link]

  • Organic Syntheses. (1925). dl-PHENYLGLYCINE. [Link]

  • Google Patents. (2015). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • National Institutes of Health. (2024). Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions. [Link]

  • Journal of Biological Chemistry. (2013). Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

Sources

Application Notes & Protocols: 4-Fluoro-3-methyl-DL-phenylglycine as a High-Sensitivity Probe for Protein Structure and Function

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The interrogation of protein structure and dynamics is fundamental to understanding biological function and to the development of novel therapeutics. The introduction of non-canonical amino acids bearing unique biophysical reporters has emerged as a powerful strategy for these investigations. This guide details the application of 4-Fluoro-3-methyl-DL-phenylglycine, a fluorinated amino acid analog, as a precise and sensitive probe for protein structural analysis. Leveraging the exceptional properties of the fluorine-19 (¹⁹F) nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, this probe offers a virtually background-free window into the protein's local environment. We provide the scientific rationale, detailed protocols for protein incorporation, and step-by-step workflows for analysis using ¹⁹F NMR and X-ray crystallography, designed for researchers, structural biologists, and drug development professionals.

Introduction: The Power of a Single Fluorine Atom

In the complex landscape of a protein, observing discrete structural changes can be a formidable challenge. Traditional NMR methods, such as ¹H-¹⁵N HSQC, are powerful but can be limited by spectral crowding, especially in large or complex systems. The strategic incorporation of an NMR-active nucleus that is otherwise absent in biological systems provides a clear and unambiguous observational tool.

The fluorine-19 (¹⁹F) nucleus is an ideal candidate for such a role.[1] Its key advantages include:

  • 100% Natural Abundance: No isotopic enrichment is required for the probe itself.[1]

  • High Gyromagnetic Ratio: Results in a high NMR sensitivity, approximately 83% that of a proton.[1][2]

  • Extreme Sensitivity to Local Environment: The ¹⁹F chemical shift spans a very wide range (>400 ppm), making it exquisitely sensitive to subtle changes in its surrounding electronic environment due to conformational shifts, ligand binding, or changes in solvent exposure.[1]

  • No Biological Background: Since fluorine is virtually absent from naturally occurring biomolecules, ¹⁹F NMR spectra are exceptionally clean, allowing for the unambiguous detection of the probe's signal.[3]

This compound is engineered to capitalize on these benefits. The para-fluorine atom serves as the ¹⁹F NMR reporter, while the adjacent methyl group introduces a subtle steric and electronic perturbation that can be used to probe specific interactions within a protein's hydrophobic core or binding pocket. Its phenylglycine scaffold provides a rigid, aromatic side chain distinct from canonical amino acids.

Table 1: Key Properties of the ¹⁹F Probe and Nucleus
Property4-Fluoro-DL-phenylglycineFluorine-19 Nucleus
Molecular Formula C₈H₈FNO₂N/A
Molecular Weight 169.16 g/mol [4]N/A
Structure FC₆H₄CH(NH₂)COOHN/A
Spin (I) N/A1/2[1]
Natural Abundance N/A100%[1]
Gyromagnetic Ratio (γ) N/A25.181 x 10⁷ rad T⁻¹ s⁻¹
Relative Sensitivity (vs ¹H) N/A83%[1]

Incorporating the Probe: Teaching an Old Dog New Tricks

The central challenge in using a non-canonical amino acid is persuading the cell's translational machinery to incorporate it into a target protein. This is typically achieved by "tricking" the ribosome with an amino acid analog that is structurally similar to a canonical one. The most common and robust method involves using an E. coli auxotrophic strain that cannot synthesize a particular natural amino acid (e.g., phenylalanine or tyrosine). When this strain is grown in a minimal medium lacking the natural amino acid but supplemented with this compound, it is forced to incorporate the analog into the protein sequence at positions coded for the missing amino acid.

incorporation_workflow cluster_gene Genetic Engineering cluster_expression Protein Expression & Labeling cluster_purification Purification & Validation cluster_analysis Structural Analysis gene Gene of Interest in Expression Vector transform Transform into Auxotrophic E. coli gene->transform culture Grow cells in Minimal Media transform->culture supplement Supplement with This compound culture->supplement induce Induce Protein Expression (e.g., IPTG) supplement->induce lyse Cell Lysis induce->lyse purify Affinity Chromatography (e.g., Ni-NTA, Strep-Tactin) lyse->purify validate Validation (SDS-PAGE, Mass Spec) purify->validate nmr ¹⁹F NMR Spectroscopy validate->nmr xray X-ray Crystallography validate->xray

Figure 1. General workflow for producing a ¹⁹F-labeled protein for structural analysis.
Protocol 1: Biosynthetic Incorporation into E. coli

Causality Behind Choices: This protocol relies on creating a cellular environment where the fluorinated analog is the only available option for incorporation at specific codon sites. We use a phenylalanine auxotroph (E. coli AF-), which cannot synthesize its own Phe. The minimal media provides only essential nutrients, forcing the cells to use what we supply. The timing of analog addition and induction is critical to maximize incorporation while minimizing toxicity and impact on cell growth.

Materials:

  • Phenylalanine auxotrophic E. coli strain (e.g., ATCC 33626).

  • Expression vector containing the gene of interest with an affinity tag (e.g., His₆-tag).

  • M9 minimal media components.

  • Glucose (or other carbon source).

  • This compound.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Step-by-Step Methodology:

  • Transformation: Transform the expression vector into the Phe-auxotrophic E. coli strain using standard procedures. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium supplemented with the antibiotic. Grow overnight at 37°C with shaking. This step ensures a healthy, dense culture to start the minimal media growth.

  • Main Culture Growth (Phase 1): The next day, inoculate 1 L of sterile M9 minimal media (supplemented with glucose, MgSO₄, CaCl₂, and antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking (200-250 rpm).[1]

  • Induction and Labeling (Phase 2): Monitor the optical density at 600 nm (OD₆₀₀). When the culture reaches an OD₆₀₀ of 0.6-0.8: a. Add this compound to a final concentration of 50-100 mg/L. b. Simultaneously, add IPTG to a final concentration of 0.5-1.0 mM to induce protein expression. c. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours. Lowering the temperature slows down protein expression, which often improves folding and solubility, especially for labeled proteins.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Protein Purification: Resuspend the cell pellet in a lysis buffer appropriate for your affinity tag (e.g., Ni-NTA binding buffer). Lyse the cells via sonication or high-pressure homogenization. Purify the protein using affinity chromatography followed by size-exclusion chromatography for high purity.

  • Validation (Self-Validating System):

    • SDS-PAGE: Confirm the size and purity of the expressed protein.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a critical validation step . The mass spectrum of the labeled protein should show a mass shift corresponding to the incorporation of the fluorinated analog instead of the natural amino acid. For example, replacing Phe (165.19 g/mol ) with 4-Fluoro-3-methyl-phenylglycine (a close analog, 4-fluorophenylalanine, has a mass of 183.18 g/mol ) will result in a predictable mass increase for each substitution site. This confirms successful incorporation.

Application in ¹⁹F NMR Spectroscopy: Observing the Unseen

With the probe successfully incorporated, ¹⁹F NMR can be used to gain profound insights into protein behavior. The fundamental principle is that any event altering the probe's local environment will cause a change in its ¹⁹F chemical shift.

Figure 2. Ligand binding induces a conformational change, altering the ¹⁹F probe's environment and causing a chemical shift perturbation (CSP) in the NMR spectrum.
Protocol 2: Monitoring Protein-Ligand Interactions with 1D ¹⁹F NMR

Causality Behind Choices: This protocol uses a titration experiment to measure binding affinity. By systematically adding a ligand and recording a simple 1D ¹⁹F spectrum at each step, we can track the movement of the ¹⁹F peak. The change in chemical shift is directly proportional to the fraction of protein bound to the ligand. Plotting this change against the ligand concentration allows for the calculation of the dissociation constant (K_d). A stable, non-reactive chemical shift reference is crucial for accurate measurements, as minor fluctuations in the magnetic field can occur.[5]

Materials:

  • Purified, ¹⁹F-labeled protein at a known concentration (typically 25-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Concentrated stock solution of the ligand in the same buffer.

  • NMR tubes.

  • ¹⁹F NMR chemical shift reference standard (e.g., trifluoroacetic acid (TFA) or a custom, non-binding fluorinated compound).[5]

  • NMR spectrometer equipped with a ¹⁹F-capable probe.

Step-by-Step Methodology:

  • Sample Preparation: Prepare an NMR sample of the ¹⁹F-labeled protein (e.g., 500 µL of 50 µM protein). Add the reference standard to a final concentration of ~10 µM.

  • Acquire Apo Spectrum: Place the sample in the NMR spectrometer, tune and match the probe for the ¹⁹F frequency. Acquire a clean 1D ¹⁹F spectrum of the protein without any ligand. This is your reference (0 molar equivalents) spectrum. Note the chemical shift of the protein's ¹⁹F signal.

  • Ligand Titration: a. Add a small, precise volume of the concentrated ligand stock solution to the NMR tube to achieve a desired molar ratio (e.g., 0.5 equivalents of ligand to protein). b. Gently mix the sample without introducing bubbles. c. Allow the sample to equilibrate for a few minutes. d. Acquire another 1D ¹⁹F spectrum.

  • Repeat Titration: Repeat step 3 with increasing amounts of ligand (e.g., 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 molar equivalents) until the chemical shift of the ¹⁹F signal stops changing, indicating saturation.

  • Data Processing: Process each spectrum identically (Fourier transform, phase correction, baseline correction). Reference each spectrum to the signal from the internal standard.

  • Data Analysis: a. For each spectrum, measure the chemical shift (δ) of the protein's ¹⁹F signal. b. Calculate the chemical shift perturbation (Δδ) for each titration point relative to the apo spectrum: Δδ = |δ_obs - δ_apo|. c. Plot Δδ as a function of the total ligand concentration. d. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (K_d).

Table 2: Example Titration Data Summary
[Ligand] (µM)Molar Ratio (L:P)¹⁹F Chemical Shift (ppm)Δδ (ppm)
00-115.350.00
250.5-115.480.13
501.0-115.600.25
1002.0-115.750.40
2505.0-115.880.53
50010.0-115.900.55

Application in X-ray Crystallography: A High-Contrast Landmark

While ¹⁹F NMR excels at studying proteins in solution, X-ray crystallography provides high-resolution static snapshots. The incorporation of this compound can also be advantageous here.

Causality and Rationale: The fluorine atom is significantly more electron-dense than hydrogen and is comparable to carbon or oxygen. This makes it a useful landmark in electron density maps.[6] In cases where the protein fold is unknown or ambiguous, the distinct density of the fluorinated phenyl ring can help in tracing the polypeptide chain and docking the sequence into the map correctly.[7] Furthermore, in challenging phasing situations, the fluorine can act as an anomalous scatterer, although its signal is weaker than traditional heavy atoms like selenium or mercury.

Protocol Considerations:

  • Crystallization: The first and most critical step is to obtain well-diffracting crystals. The fluorinated protein should be screened against the same crystallization conditions as the wild-type protein. The subtle structural changes from the analog may require re-optimization of crystallization conditions.

  • Data Collection: Collect diffraction data at a synchrotron source. The high intensity is beneficial for resolving the structure to high resolution.

  • Structure Solution and Refinement: During model building, the electron density for the 4-Fluoro-3-methyl-phenylglycine side chain should be clearly visible. Its unique shape and the high density of the fluorine atom can provide confidence in the placement and orientation of that region of the protein. The final refined structure will provide a precise, atomic-level view of how the probe is accommodated within the protein structure.

Conclusion and Future Outlook

This compound represents a powerful and versatile tool in the modern structural biologist's toolkit. Its primary application via ¹⁹F NMR provides a highly sensitive, background-free method to study protein conformational changes, dynamics, and interactions in solution, bridging a critical gap for systems intractable by other methods. Its utility in X-ray crystallography further enhances its value as a dual-purpose probe. By combining robust protocols for incorporation with straightforward analytical workflows, this fluorinated amino acid enables researchers to ask and answer nuanced questions about the intricate relationship between protein structure and function.

References

  • Kuprov, I., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Gerig, J.T. (2010). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research. Available at: [Link]

  • Jackson, J.C., et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Al-awar, O., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA Department of Chemistry & Biochemistry Resources. Available at: [Link]

  • Al-awar, O., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available at: [Link]

  • Holton, S.J., et al. (2013). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Chemical Society Reviews. Available at: [Link]

  • Osipov, S., et al. (2022). Synthesis of Fluorinated Amino Acids. Molecules. Available at: [Link]

  • Danielson, M.A., and Falke, J.J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry. Available at: [Link]

  • Uchin M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]

  • Buer, B.C., and Marsh, E.N.G. (2012). Fluorinated Amino Acids, Peptides, and Proteins. Amino Acids, Peptides and Proteins in Organic Chemistry. Available at: [Link]

  • Gouverneur, V., et al. (2020). X‐ray structure of the protected trifluoromethyl homo‐1,4‐Tz amino acid 11. Angewandte Chemie. Available at: [Link]

  • Lindsey, J.S., et al. (2020). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules. Available at: [Link]

  • Anglès, F., et al. (2017). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. ChemistrySelect. Available at: [Link]

  • Vasselin, D.A., et al. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • Brigaud, T., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Conticello, V.P., et al. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. Available at: [Link]

  • Prosser, R.S., and Moore, J.B. (2010). Development and Application of 19F NMR of Proteins. University of Toronto Thesis Repository. Available at: [Link]

  • Karki, S.B., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed. Available at: [Link]

  • Holzer, M., and Gouverneur, V. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • Rennella, E., et al. (2023). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications. Available at: [Link]

  • Steiger, R.E. (1943). dl-Phenylglycine. Organic Syntheses. Available at: [Link]

  • Dauter, Z., and Jaskolski, M. (2017). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica. Available at: [Link]

  • CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. Google Patents.

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Application Note: Enhancing Peptide Metabolic Stability with 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

Introduction: The Challenge of Peptide Therapeutics

Peptide-based drugs offer significant therapeutic potential due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, leading to short plasma half-lives and reduced bioavailability.[1][2] The primary route of degradation for peptides in the body is enzymatic cleavage by proteases found in the plasma, liver, and other tissues.[1][3] To overcome this hurdle, medicinal chemists are increasingly turning to the incorporation of unnatural amino acids (UAAs) into peptide sequences.[4][5] These modifications can sterically hinder protease recognition and binding, thereby enhancing the peptide's resistance to degradation.[6][7]

This application note provides a detailed guide for researchers on assessing the metabolic stability of peptides incorporating the novel unnatural amino acid, 4-Fluoro-3-methyl-DL-phenylglycine. We will explore the rationale behind using this UAA, provide step-by-step protocols for key in vitro stability assays, and discuss the interpretation of the resulting data.

The Role of this compound in Enhancing Metabolic Stability

The unique structure of this compound offers several advantages for improving the metabolic stability of peptides:

  • Steric Hindrance: The methyl group at the 3-position and the fluorine atom at the 4-position of the phenyl ring create significant steric bulk. This can physically block the active sites of proteolytic enzymes, making it more difficult for them to cleave the adjacent peptide bonds.

  • Electronic Effects of Fluorine: The high electronegativity of the fluorine atom can alter the electronic properties of the peptide backbone in its vicinity.[8][9] This can influence the peptide's conformation and its interaction with metabolizing enzymes, potentially reducing the rate of cleavage.[6][7] While the impact of fluorination on proteolytic stability is not always predictable and can be enzyme-dependent, it is a valuable tool in peptide drug design.[6][7]

  • Conformational Rigidity: The substituted phenyl ring can impose conformational constraints on the peptide backbone, which may favor a structure that is less recognizable by proteases.

By strategically incorporating this compound into a peptide sequence, researchers can potentially create drug candidates with significantly improved pharmacokinetic profiles.

Experimental Workflow for Assessing Metabolic Stability

A systematic approach is crucial for evaluating the impact of this compound on peptide stability. The following workflow outlines the key in vitro assays.

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Stability Assays cluster_2 Analytical Quantification cluster_3 Data Analysis & Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate this compound) Purification_QC HPLC Purification & Mass Spectrometry QC Peptide_Synthesis->Purification_QC Plasma_Stability Plasma Stability Assay Purification_QC->Plasma_Stability Microsomal_Stability Liver Microsomal Stability Assay Purification_QC->Microsomal_Stability S9_Stability Liver S9 Stability Assay Purification_QC->S9_Stability LCMS_Analysis LC-MS/MS Analysis of Peptide Concentration Plasma_Stability->LCMS_Analysis Microsomal_Stability->LCMS_Analysis S9_Stability->LCMS_Analysis Half_Life_Calc Half-life (t½) Calculation LCMS_Analysis->Half_Life_Calc Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID Report Generate Stability Report Half_Life_Calc->Report Metabolite_ID->Report

Figure 1: A comprehensive workflow for the evaluation of peptide metabolic stability.

Detailed Protocols

Protocol 1: Human Plasma Stability Assay

Rationale: This assay assesses the stability of the peptide in the presence of proteases found in human plasma, a primary site of enzymatic degradation for circulating drugs.[10][11]

Materials:

  • Test Peptide (containing this compound) and Control Peptide (without the UAA)

  • Pooled Human Plasma (from at least three donors, stored at -80°C)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • Internal Standard (a stable, structurally similar peptide)

  • Thermomixer or shaking water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw Plasma: Thaw the pooled human plasma on ice.

  • Prepare Peptide Solutions: Prepare stock solutions of the test and control peptides in PBS.

  • Initiate the Reaction:

    • Pre-warm the plasma to 37°C for 10 minutes.

    • Spike the test peptide into the plasma at a final concentration of 1 µM.

    • Mix gently and start the timer.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume of ice-cold ACN with 0.1% TFA and the internal standard.

  • Protein Precipitation:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new microplate or vial for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the remaining peptide at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining peptide against time.

  • The slope of the linear regression line will be the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

Protocol 2: Human Liver Microsomal Stability Assay

Rationale: This assay evaluates the susceptibility of the peptide to metabolism by enzymes present in liver microsomes, primarily Cytochrome P450s (CYPs), which are a major source of drug metabolism in the liver.[1][12][13]

Materials:

  • Test Peptide and Control Peptide

  • Pooled Human Liver Microsomes (stored at -80°C)

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with 0.1% TFA

  • Internal Standard

  • Thermomixer or shaking water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw the liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the liver microsomes (final protein concentration of 0.5 mg/mL) and the test peptide (final concentration of 1 µM) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

    • Mix gently.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL).

    • Quench the reaction by adding the aliquot to a tube containing a 3-fold volume of ice-cold ACN with 0.1% TFA and the internal standard.

  • Protein Precipitation and Sample Analysis: Follow steps 5 and 6 as described in the Plasma Stability Assay protocol.

Data Analysis: The data analysis is the same as for the Plasma Stability Assay.

Interpreting the Results: A Hypothetical Case Study

To illustrate the potential impact of this compound, consider the following hypothetical data for a model peptide, "Peptide-A," and its modified analogue, "Peptide-A-FMPG."

Table 1: Metabolic Stability of Peptide-A and Peptide-A-FMPG

CompoundIn Vitro SystemHalf-life (t½) in minutes
Peptide-A (Control) Human Plasma45
Peptide-A-FMPG Human Plasma> 240
Peptide-A (Control) Human Liver Microsomes25
Peptide-A-FMPG Human Liver Microsomes180

The data in Table 1 clearly demonstrates a significant increase in the metabolic stability of Peptide-A-FMPG compared to the control peptide in both human plasma and liver microsomes. This suggests that the incorporation of this compound effectively protects the peptide from enzymatic degradation.

Visualizing the Mechanism of Protection

The enhanced stability can be attributed to the steric and electronic shielding provided by the this compound residue.

G cluster_0 Control Peptide cluster_1 Modified Peptide with this compound P1 AA1 P2 AA2 P1->P2 P3 Phe P2->P3 P4 AA4 P3->P4 Protease Protease Protease->P3 Cleavage Site M1 AA1 M2 AA2 M1->M2 M3 4-F-3-Me-Phg M2->M3 M4 AA4 M3->M4 Protease2 Protease Protease2->M3 Steric Hindrance Blocks Access

Figure 2: Steric hindrance by this compound.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the metabolic stability of peptide therapeutics. The protocols outlined in this application note provide a robust framework for researchers to evaluate the effectiveness of this and other unnatural amino acids in their drug discovery programs. By systematically assessing stability in relevant biological matrices, scientists can make informed decisions to advance peptide candidates with improved pharmacokinetic properties and greater clinical potential.

References

  • Kelly, M. J., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Kramer, B., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Cygan, K., et al. (2021). Does Cysteine Rule (CysR) Complete the CendR Principle? Increase in Affinity of Peptide Ligands for NRP-1 Through the Presence of N-Terminal Cysteine. ResearchGate. [Link]

  • Kramer, B., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Otvos, L., Jr., & Wade, J. D. (2014). Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Holmgren, S. K., et al. (2013). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Matviitsuk, A., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]

  • Al-Masri, M., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PubMed Central. [Link]

  • Helgeson, L. A., & Stupp, S. I. (2016). Enzymatic degradation varies between different cross-linking peptides. ResearchGate. [Link]

  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo. [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Nielsen, D. S., et al. (2017). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. ConnectSci. [Link]

  • Rauh, M. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. PubMed. [Link]

  • Wang, Y. J., et al. (2013). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One. [Link]

  • Ohta, A., et al. (2008). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Pidgeon, C., et al. (1993). Degradation of peptide drugs by immobilized digestive proteases. PubMed. [Link]

  • Kramer, B., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. [Link]

  • Aragen Bioscience. (2021). Insights on the Role of Peptide Synthesis Based Drugs. [Link]

  • van den Broek, I., & van Dongen, W. D. (2013). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis. [Link]

  • Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • A. M. Almurshedi, & A. M. Alanazi. (2023). Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]

  • Wyndham, K. D., et al. (2011). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Waters. [Link]

  • Mykhailiuk, P. K. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Solid-Phase Peptide Synthesis (SPPS) with 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of 4-Fluoro-3-methyl-DL-phenylglycine into your peptide sequences. This unique, non-proteinogenic amino acid offers exciting possibilities for designing novel peptides with enhanced stability and tailored functionalities. However, its distinct structural features—a sterically hindered α,α-disubstituted backbone, an electron-withdrawing fluorine atom, and its nature as a racemic mixture—present specific challenges in standard Solid-Phase Peptide Synthesis (SPPS) protocols.

This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities. Our goal is to empower you, our fellow researchers, with the knowledge to anticipate potential issues, optimize your synthetic strategy, and achieve high-purity peptides.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the synthesis of peptides containing this compound.

Q1: I'm observing low coupling efficiency when incorporating Fmoc-4-Fluoro-3-methyl-DL-phenylglycine. What is the cause and how can I resolve it?

A1: The primary cause of low coupling efficiency is significant steric hindrance. The combination of the phenyl group and the methyl group on the α-carbon creates a crowded environment around the carboxyl group, making it difficult for the incoming nucleophilic amine of the growing peptide chain to attack.[1][2][3]

Causality: In SPPS, the formation of a peptide bond is a nucleophilic acyl substitution. The bulky substituents on this compound physically block the trajectory of this attack, slowing down the reaction rate and leading to incomplete coupling.[4]

Solutions:

  • Employ High-Potency Coupling Reagents: Standard coupling reagents like HBTU may be insufficient. Uronium/aminium or phosphonium salt-based reagents that form more reactive esters are recommended.[5] Particularly effective for sterically hindered amino acids are HATU, HCTU, or COMU.[6]

  • Optimize Reaction Conditions:

    • Extended Coupling Times: Instead of the standard 30-60 minutes, extend the coupling time to 2-4 hours or even overnight for the this compound residue.

    • Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle.[7]

    • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids, by driving the reaction to completion more efficiently.[1][8]

Experimental Protocol: Optimized Coupling of a Sterically Hindered Amino Acid

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, pre-activate a 4-fold molar excess of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine with a 3.9-fold molar excess of HATU and an 8-fold molar excess of DIEA in DMF for approximately 2 minutes.[4]

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin test to assess the completeness of the coupling.[9] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed with a second coupling.

  • Double Coupling (if necessary): Drain the reaction vessel, wash with DMF (2 x 1 min), and repeat steps 2-5.

Q2: My final peptide product shows significant diastereomeric impurities that are difficult to separate by HPLC. What is the cause and how can I mitigate this?

A2: This issue arises from two main sources: the use of a racemic (DL) starting material and potential racemization of the phenylglycine residue during the coupling step.

Causality:

  • Racemic Starting Material: this compound is a mixture of D and L enantiomers. Incorporating this mixture into a peptide chain composed of L-amino acids will inevitably produce a mixture of diastereomers. These diastereomers often have very similar physicochemical properties, making their separation by standard reversed-phase HPLC challenging.[10]

  • Racemization during Coupling: Phenylglycine derivatives are highly susceptible to racemization during the base-catalyzed coupling step in Fmoc-SPPS.[6][8][11] The α-proton of phenylglycine is more acidic due to the electron-withdrawing nature of the adjacent phenyl ring, and this effect is further enhanced by the fluorine atom. The activating base used in the coupling reaction can abstract this proton, leading to a planar carbanion intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.[12]

Solutions:

  • Managing Diastereomers from a Racemic Starting Material:

    • Specialized Chromatography: If the use of the DL-form is intended, specialized chiral chromatography techniques may be necessary for the separation of the final diastereomeric peptides.[13] Alternatively, adjusting the gradient and mobile phase conditions in your RP-HPLC protocol may improve separation.

    • Synthesis with Enantiomerically Pure Starting Material: Whenever possible, start the synthesis with the enantiomerically pure L- or D- form of 4-Fluoro-3-methyl-phenylglycine to avoid the formation of diastereomers.

  • Minimizing Racemization during Coupling:

    • Choice of Coupling Reagent and Base: This is the most critical factor. Studies have shown that using COMU or DEPBT as the coupling reagent, in combination with a sterically hindered, less basic amine like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIEA), can significantly suppress racemization.[6]

    • Avoid Pre-activation with Strong Bases: Minimize the time the activated amino acid is in the presence of the base before being added to the resin.

Table 1: Recommended Coupling Reagent and Base Combinations to Minimize Phenylglycine Racemization

Coupling ReagentRecommended BaseRationale
COMUTMP or DIEAHighly efficient coupling with reduced risk of racemization.[6][11]
DEPBTTMP or DIEAPhosphonium-based reagent known for low racemization.[6][11]
DMTMM-BF4NMMEffective in microwave-assisted SPPS for reducing racemization.[8]
Q3: I am concerned about incomplete Fmoc deprotection due to the steric hindrance of this compound. What is the recommended deprotection strategy?

A3: Incomplete Fmoc deprotection is a valid concern for sterically hindered residues. The bulky nature of this compound can shield the Fmoc group, making it less accessible to the piperidine base.

Causality: The mechanism of Fmoc removal involves the abstraction of a proton from the fluorenyl ring system by a base, followed by a β-elimination reaction.[9] Steric hindrance can slow down the initial proton abstraction step, leading to incomplete deprotection within the standard timeframe.

Solutions:

  • Extended Deprotection Time: Increase the duration of the piperidine treatment. A common strategy is to perform two treatments with 20% piperidine in DMF, the first for 5 minutes and the second for 15-20 minutes.

  • Use of DBU: For extremely difficult cases, a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). However, use DBU with caution as it can promote other side reactions.

Q4: Are there any specific considerations for the final TFA cleavage and deprotection when my peptide contains this compound?

A4: While this compound itself does not have a side chain requiring a protecting group, the cleavage step still requires careful consideration to avoid side reactions with other sensitive residues in your peptide.

Causality: During TFA cleavage, the protecting groups from other amino acids (e.g., Trp, Met, Tyr, Cys) are removed, generating highly reactive cationic species.[14] These carbocations can re-attach to nucleophilic residues in your peptide, leading to unwanted modifications. The electron-rich aromatic ring of the phenylglycine derivative could potentially be a target for electrophilic attack, although this is less common than modifications to tryptophan or tyrosine.

Solutions:

  • Use of Scavengers: It is crucial to use a "scavenger cocktail" in your TFA cleavage mixture to trap these reactive cations. The choice of scavengers depends on the other amino acids present in your peptide. A general-purpose and effective cocktail is Reagent K.[14]

Table 2: Common TFA Cleavage Cocktails

Reagent CocktailCompositionRecommended for Peptides Containing
Standard 95% TFA, 2.5% Water, 2.5% TISPeptides without Trp, Met, or Cys
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with Trp, Tyr, Met, and Cys[14]

Experimental Protocol: Final Cleavage and Deprotection

  • Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage: Add the appropriate TFA cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).

  • Reaction: Incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • What are the key structural features of this compound that I should be aware of for SPPS?

    • α,α-Disubstitution: Leads to significant steric hindrance, impacting coupling efficiency.[2][3]

    • Phenylglycine Backbone: Prone to racemization during base-catalyzed coupling.[6][8][11]

    • Fluorine Substituent: The strong electron-withdrawing nature of fluorine can influence the acidity of the α-proton, potentially increasing the risk of racemization.[15][16]

    • Ortho-Methyl Group: Adds to the steric bulk around the α-carbon.

    • DL-Racemic Mixture: Results in the synthesis of diastereomeric peptides.

  • How should I store and handle Fmoc-4-Fluoro-3-methyl-DL-phenylglycine?

    • Store the amino acid in a cool, dry place, protected from light and moisture. As with all amino acid derivatives, it is best to warm the container to room temperature before opening to prevent condensation.

  • What analytical techniques are recommended for characterizing peptides containing this residue?

    • RP-HPLC: Essential for assessing the purity of the crude and final peptide. Due to the presence of diastereomers, you may observe peak broadening or closely eluting peaks.

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide and identify any deletion sequences or byproducts.

    • Chiral Amino Acid Analysis: To quantify the extent of racemization of the phenylglycine residue after peptide hydrolysis.

    • NMR Spectroscopy: Can be used to confirm the structure and, in some cases, differentiate between diastereomers.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Detected (e.g., Positive Ninhydrin Test) reagent Are you using a high-potency coupling reagent (HATU, HCTU, COMU)? start->reagent upgrade_reagent Switch to HATU, HCTU, or COMU reagent->upgrade_reagent No double_couple Perform a Double Coupling with fresh activated amino acid reagent->double_couple Yes upgrade_reagent->double_couple extend_time Extend Coupling Time (2-4 hours) double_couple->extend_time microwave Consider Microwave-Assisted SPPS extend_time->microwave re_evaluate Re-evaluate Purity (HPLC/MS) microwave->re_evaluate G cluster_0 Racemization via Carbanion Formation L_AA L-Phenylglycine Derivative (Activated) Carbanion Planar Carbanion Intermediate L_AA->Carbanion - H+ Base Base (e.g., DIEA) Base->L_AA Carbanion->L_AA + H+ (from same face) D_AA D-Phenylglycine Derivative Carbanion->D_AA + H+ (from opposite face) Protonation Protonation

Caption: Simplified mechanism of base-catalyzed racemization of phenylglycine.

References

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2017). Tetrahedron Letters, 58(18), 1776-1779.
  • SYNTHESIS NOTES. Aapptec.
  • Racemization during SPPS coupling step.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. (2012). Journal of Peptide Science, 18(5), 302-311.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Tetrahedron Letters, 58(18), 1776-1779.
  • Lecture 16 Protecting groups and racemiz
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2001).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. (2012). Journal of Peptide Science, 18(5), 302-11.
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (1997). Methods in Molecular Biology, 73, 155-66.
  • Functionalization of methyl (R)-phenylglycinate through orthopalladation: C-Hal, C-O, C-N, and C-C bond coupling. (2009). Inorganic Chemistry, 48(24), 11963-75.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (1994). International Journal of Peptide and Protein Research, 43(2), 164-71.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2020). Molecules, 25(3), 680.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2012).
  • Technical Support Center: Managing Steric Hindrance in N-Methyl
  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2013). Bioorganic & Medicinal Chemistry, 21(12), 3542-3546.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1997). Methods in Molecular Biology, 73, 167-83.
  • What do you do when your peptide synthesis fails? (2023). Biotage.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Amino Acid and Peptide Chiral Separ
  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2021). Molecules, 26(11), 3185.
  • Fluorin
  • Greening peptide chemistry by using NBP as solvent for SPPS. (2019).
  • Efficient synthesis of sterically constrained symmetrically alpha,alpha-disubstituted alpha-amino acids under operationally convenient conditions. (2005). Journal of Organic Chemistry, 70(18), 7124-33.
  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Organic & Biomolecular Chemistry, 21(11), 2289-2305.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022).
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 58-71.

Sources

Technical Support Center: Optimizing Coupling of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine into your peptide sequences. This sterically hindered and electronically modified non-canonical amino acid presents unique challenges during solid-phase peptide synthesis (SPPS). This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols to overcome these hurdles, ensuring high coupling efficiency and maintaining the stereochemical integrity of your peptide.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-4-Fluoro-3-methyl-DL-phenylglycine considered a "difficult" amino acid to couple?

A1: The primary challenges stem from two structural features:

  • Steric Hindrance: The presence of a methyl group at the 3-position of the phenyl ring, combined with the inherent bulk of the phenylglycine residue, creates significant steric hindrance around the alpha-carbon. This can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the coupling reaction.[1][2]

  • Proneness to Racemization: Phenylglycine derivatives are particularly susceptible to racemization at the alpha-carbon.[3][4] The benzylic proton is more acidic, and under the basic conditions of the coupling reaction, it can be abstracted, leading to a loss of stereochemical integrity.[3]

Q2: What are the initial signs of a failed or incomplete coupling reaction with this amino acid?

A2: The most immediate indicator of incomplete coupling is a positive Kaiser test (ninhydrin test) after the coupling step, which detects free primary amines on the resin.[5] A faint or slow-to-develop color may indicate a sluggish reaction, while a strong blue color signifies a significant failure. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to identify deletion sequences (the peptide lacking the intended amino acid).[6][7]

Q3: Can I use standard coupling reagents like HBTU/HOBt for this amino acid?

A3: While standard reagents might work for less demanding sequences, for a sterically hindered amino acid like this, more potent coupling reagents are highly recommended. Urionium/aminium salts such as HATU, HCTU, or COMU, or phosphonium salts like PyBOP are generally more effective.[8] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.

Q4: How does the fluorine atom affect the coupling reaction?

A4: The electron-withdrawing nature of the fluorine atom can have several effects. It can subtly influence the acidity of the alpha-proton, potentially impacting the rate of racemization.[9] Additionally, fluorination can alter the conformational preferences of the peptide backbone and enhance metabolic stability.[9][10][11] While its direct impact on the coupling kinetics is less pronounced than the steric hindrance from the methyl group, its electronic effects should be considered, particularly concerning potential side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered when coupling Fmoc-4-Fluoro-3-methyl-DL-phenylglycine.

Problem Probable Cause(s) Recommended Solution(s)
Positive Kaiser test after coupling 1. Incomplete acylation due to steric hindrance.2. Insufficient activation of the amino acid.3. Aggregation of the growing peptide chain on the resin.1. Double Couple: Immediately perform a second coupling with fresh reagents.2. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or COMU with an additive like HOAt or Oxyma Pure.3. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight for difficult couplings.[6]
Presence of deletion sequences in final peptide (HPLC/MS) 1. Chronically inefficient coupling at the site of the hindered amino acid.2. Premature termination of peptide chains.1. Optimize Coupling Protocol: Implement the recommendations for a positive Kaiser test proactively.2. Capping: After the first coupling attempt, "cap" any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.[12] This will result in a truncated, but more easily purifiable, peptide.
Racemization or epimerization detected in the final product 1. The base used in the coupling reaction (e.g., DIPEA) is too strong or used in excess, leading to abstraction of the alpha-proton.2. Prolonged exposure to basic conditions.1. Use a Weaker, More Sterically Hindered Base: Substitute DIPEA with 2,4,6-collidine or N-methylmorpholine (NMM).2. Reduce Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction.3. Choose a Base-Free Coupling Method: Consider using coupling reagents that do not require an external base, such as COMU.[3]
Resin shrinking or clumping 1. Peptide aggregation on the solid support, leading to poor solvation and reagent accessibility.1. Change Solvent System: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO (up to 25% DMSO).[13]2. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[13]3. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) or use microwave-assisted synthesis.[2]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine

This protocol is designed to maximize coupling efficiency for this sterically hindered amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in high-quality, amine-free DMF for at least 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the standard deprotection time (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine in DMF.

    • Add 2.9 equivalents of HATU and 6 equivalents of 2,4,6-collidine.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin, wash it thoroughly with DMF and then dichloromethane, and dry it.

    • Perform a Kaiser test.[5]

  • Troubleshooting:

    • If the Kaiser test is positive, filter the resin and repeat steps 3-5 (double coupling).

    • If the Kaiser test remains positive after a second coupling, proceed to the capping protocol (Protocol 2).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step.

Protocol 2: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple, simplifying subsequent purification.

  • Resin Preparation: After an incomplete coupling reaction, wash the resin with DMF (3 times).

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (2-3 times) to remove excess capping reagents.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Coupling Failure

The following diagram illustrates the decision-making process when encountering a difficult coupling with Fmoc-4-Fluoro-3-methyl-DL-phenylglycine.

G start Perform Coupling (Protocol 1) kaiser_test Kaiser Test start->kaiser_test double_couple Double Couple kaiser_test->double_couple Positive capping Cap Unreacted Amines (Protocol 2) kaiser_test->capping Still Positive proceed Proceed to Next Cycle kaiser_test->proceed Negative double_couple->kaiser_test Re-test capping->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

Diagram 2: Key Factors in Optimizing Coupling

This diagram outlines the interconnected factors that must be considered to achieve successful coupling of sterically hindered amino acids.

G center Successful Coupling reagents Coupling Reagents (e.g., HATU, COMU) reagents->center base Base Selection (e.g., Collidine) base->center conditions Reaction Conditions (Time, Temperature) conditions->center solvent Solvent System (e.g., NMP, DMSO) solvent->center monitoring In-Process Monitoring (Kaiser Test) monitoring->center

Caption: Interplay of critical factors for successful peptide coupling.

References

  • Liang, C., Behnam, M. A. M., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. [Link]

  • Tinker, A., & Balaram, P. (2018). The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Jäger, E., et al. (2019). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Fluorine Chemistry. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]

  • G. Vivenzio, et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Pharmaceutics. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules. [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (2007). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Elsawy, M., Hewage, C., & Walker, B. (2012). Racemisation of N‐Fmoc phenylglycine under mild microwave‐SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

Technical Support Center: 4-Fluoro-3-methyl-DL-phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of 4-Fluoro-3-methyl-DL-phenylglycine in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically modified amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of peptide chemistry and field-proven insights.

Introduction: The Challenge of Substituted Phenylglycines

This compound is a non-proteinogenic amino acid of increasing interest in medicinal chemistry. Its rigid structure can impart unique conformational constraints on peptides, while the fluorine substituent can enhance metabolic stability and binding affinity.[1][2] However, its synthesis into peptide sequences is far from trivial. The direct attachment of the bulky, substituted aromatic side chain to the α-carbon introduces significant steric hindrance and a high propensity for racemization.[3] This guide will address the most common side reactions and provide actionable protocols to ensure the stereochemical integrity and yield of your final peptide product.

Troubleshooting Guides & FAQs

Issue 1: High Degree of Racemization/Epimerization During Coupling

Q1: We are observing significant diastereomeric impurities in our peptide containing this compound. What is the primary cause and how can we mitigate it?

A1: The primary cause of racemization in phenylglycine derivatives is the increased acidity of the α-proton, which is readily abstracted by base during the coupling step.[3][4] This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity. The electron-withdrawing nature of the fluorine atom on the phenyl ring likely exacerbates this issue. The critical step for racemization is the base-catalyzed coupling of the activated Fmoc-protected amino acid.[4][5]

Causality and Mechanism:

Racemization in peptide synthesis can occur through two main pathways: direct enolization via α-proton abstraction by a base, or through the formation of an oxazolone intermediate.[6][7] For α,α-disubstituted amino acids like phenylglycine, direct abstraction of the α-proton is a significant concern, especially in the presence of strong bases commonly used in peptide synthesis.[4][6]

dot

RacemizationMechanism cluster_activation Amino Acid Activation cluster_racemization Base-Mediated Racemization cluster_coupling Peptide Coupling Fmoc_AA Fmoc-(L)-Phg-OH Activated_AA Activated Fmoc-(L)-Phg-OX Fmoc_AA->Activated_AA Coupling Reagent Planar_Intermediate Planar Enolate/ Oxazolone Intermediate Activated_AA->Planar_Intermediate + Base (e.g., DIPEA) - H+ Peptide_L Desired (L)-Peptide Activated_AA->Peptide_L + Resin Fmoc_D_AA Activated Fmoc-(D)-Phg-OX Planar_Intermediate->Fmoc_D_AA + H+ Peptide_D Diastereomeric (D)-Impurity Fmoc_D_AA->Peptide_D + Resin Resin H2N-Peptide-Resin

Caption: Mechanism of base-mediated racemization during coupling.

Troubleshooting Protocol: Minimizing Racemization
  • Choice of Coupling Reagent: The choice of coupling reagent has a significant impact on the degree of racemization. Urnoium/aminium-based reagents are generally preferred. Studies on phenylglycine have shown that COMU or DEPBT can significantly reduce racemization to negligible levels.[4][5]

  • Base Selection: This is a critical parameter. Avoid strong, non-sterically hindered bases.

    • Recommended: Use sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[4]

    • Avoid: N,N-diisopropylethylamine (DIPEA) should be avoided as it is known to promote racemization of phenylglycine.[4]

  • Reaction Temperature and Time: Perform the coupling at the lowest effective temperature (e.g., 0 °C to room temperature) and for the shortest time necessary for complete reaction. Monitor the reaction progress closely.

  • Fmoc-Deprotection Conditions: While the coupling step is the most critical for racemization, prolonged exposure to strong bases during Fmoc deprotection can also contribute.[4] Use standard 20% piperidine in DMF, but ensure deprotection times are not unnecessarily extended. Avoid using DBU for Fmoc removal with racemization-prone residues.[8]

Optimized Coupling Conditions for Racemization Suppression
ParameterStandard Protocol (High Racemization Risk)Recommended Protocol (Low Racemization)
Coupling Reagent HBTU, HATU, PyBOPCOMU, DEPBT
Base DIPEA2,4,6-trimethylpyridine (TMP)
Temperature Room Temperature0 °C to Room Temperature
Monitoring Timed reactionHPLC monitoring for completion
Issue 2: Incomplete or Slow Coupling Reactions

Q2: The coupling of Fmoc-4-Fluoro-3-methyl-DL-phenylglycine to our peptide-resin is inefficient, leading to deletion sequences. How can we improve the coupling yield?

A2: The inefficiency in coupling is primarily due to the severe steric hindrance posed by the α,α-disubstituted nature of the amino acid, further compounded by the methyl group at the 3-position of the phenyl ring.[9][10] Standard coupling protocols may not be sufficient to overcome this steric barrier.

Causality and Steric Hindrance:

The bulky phenylglycine side chain directly attached to the α-carbon restricts the conformational freedom necessary for an efficient approach of the activated carboxyl group to the resin-bound amine.[3] This steric clash slows down the reaction rate, often leading to incomplete coupling within standard reaction times.

dot

StericHindranceWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Strategy cluster_verification Verification Start Incomplete Coupling Detected (e.g., positive Kaiser test) Reagent Use High-Potency Coupling Reagent (e.g., COMU, HATU) Start->Reagent Step 1 Time_Temp Increase Reaction Time and/or Temperature Reagent->Time_Temp Step 2 Double_Couple Perform a Double Coupling Time_Temp->Double_Couple Step 3 Solvent Switch to a more polar aprotic solvent (e.g., NMP) Double_Couple->Solvent If still incomplete End Coupling Complete (e.g., negative Kaiser test) Double_Couple->End If complete Solvent->End

Caption: Workflow for troubleshooting incomplete coupling reactions.

Troubleshooting Protocol: Enhancing Coupling Efficiency
  • Use High-Potency Coupling Reagents: Employ highly reactive coupling reagents such as COMU or HATU. These reagents form activated esters that are more susceptible to nucleophilic attack, even by a sterically hindered amine.

  • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight). Monitor the reaction using a qualitative test like the Kaiser test to determine completion.

  • Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel, wash the resin, and then subject it to a second, fresh coupling solution. This can help drive the reaction to completion.

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, be cautious as elevated temperatures can also increase the risk of racemization. This should be a secondary option if extended reaction times at room temperature are insufficient.

  • Solvent Choice: If aggregation of the peptide-resin is suspected, which can further hinder coupling, switching from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic salt may be beneficial.[11]

Issue 3: Potential Side Reactions Related to the Fluoro-Substituent

Q3: Are there any specific side reactions we should be aware of due to the fluorine atom on the phenyl ring?

A3: While the C-F bond is generally stable under standard peptide synthesis conditions, the strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the acidity of the α-proton.[12] Although direct side reactions involving the fluorine atom are unlikely, its electronic influence is a key factor in the heightened risk of racemization as discussed in Issue 1.

Considerations for the Fluoro-Substituent:
  • Electronic Effects: The fluorine atom's inductive effect (-I) deactivates the aromatic ring and increases the acidity of the α-proton, making it more susceptible to base-mediated abstraction and subsequent racemization.[3]

  • Cleavage Cocktail: The fluoro-substituent is stable to standard TFA cleavage cocktails. No special scavengers are typically required for this group.

  • Analytical Characterization: The presence of fluorine can be confirmed by 19F NMR. Mass spectrometry will also show a characteristic isotopic pattern.

Summary of Recommendations

IssuePrimary CauseKey Recommendations
Racemization α-proton acidity, base-mediated enolizationUse COMU/DEPBT with a hindered base like TMP. Avoid DIPEA.
Incomplete Coupling Steric hindranceUse high-potency coupling reagents, increase reaction time, perform double coupling.
Fluoro-Group Effects Electronic influenceBe mindful of increased racemization risk. No special cleavage considerations needed.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Zhang, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Jäger, M., et al. (2016). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry, 22(5), 1-8. [Link]

  • Saga, Y., et al. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 76(11), 4488-4495. [Link]

  • Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]

  • Al-Dhaheri, A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6649. [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme. [Link]

  • Muzaffar-Ur-Rehman, M., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Jäger, M., et al. (2016). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Kallow, W., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1143-1155. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • Bessin, Y., et al. (2021). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 19(34), 7357-7361. [Link]

  • Richardson, P. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Peptide Science, 26(11), e3272. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Ayoup, M. S., et al. (2015). Fluorine containing amino acids: synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif. Organic & Biomolecular Chemistry, 13(20), 5621-5624. [Link]

  • Lee, H. J., & Link, A. J. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 24(17), 3133. [Link]

  • Nájera, C., & de-la-Torre, A. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Muzaffar-Ur-Rehman, M., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

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Technical Support Center: Preserving Stereochemical Integrity of Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address a critical challenge in peptide synthesis: preventing the loss of stereochemical integrity when coupling enantiomerically pure phenylglycine derivatives, using 4-Fluoro-3-methyl-phenylglycine as a core example.

A Note on "DL-phenylglycine": The topic query mentioned "4-Fluoro-3-methyl-DL-phenylglycine." It is crucial to clarify that "DL" designates a racemic mixture (a 1:1 ratio of D and L enantiomers). The goal of a stereoselective synthesis is not to prevent racemization of a racemic starting material, but to preserve the single, desired stereochemistry (e.g., L- or D-) of the starting amino acid throughout the coupling process. This guide is written with that objective in mind.

Part 1: The Root Cause - Understanding Racemization

Before troubleshooting, it's essential to understand the underlying chemical mechanism responsible for racemization during peptide coupling.

Frequently Asked Questions: The "Why"

Q1: Why are phenylglycine derivatives so prone to racemization?

Phenylglycine and its substituted analogues are notoriously susceptible to racemization for a structural reason: the acidity of the α-proton (the hydrogen on the chiral carbon). The phenyl ring is an electron-withdrawing group, which stabilizes the carbanion formed upon deprotonation of the α-carbon. This makes the proton easier to remove, especially under basic conditions common in peptide coupling.

Q2: What is the primary chemical pathway for racemization during coupling?

The dominant mechanism is the formation of a 5(4H)-oxazolone intermediate.[1][2][3][4] This process occurs in several steps:

  • Activation: The carboxylic acid of the N-protected phenylglycine is activated by a coupling reagent (e.g., a carbodiimide or uronium salt) to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[5][6]

  • Cyclization: The amide oxygen of the N-protecting group (like Fmoc or Boc) attacks the activated carboxyl group, causing an intramolecular cyclization to form the 5(4H)-oxazolone.[1][7]

  • Deprotonation & Aromatization: A base present in the reaction mixture abstracts the acidic α-proton from the oxazolone.[1][5] This creates a planar, achiral, and aromatic oxazole ring system.[1][7]

  • Racemization: The incoming amine nucleophile can now attack this planar intermediate from either face with roughly equal probability. Subsequent reprotonation of the α-carbon results in a mixture of both D and L configurations, leading to a loss of stereochemical purity.[1]

Racemization_Mechanism Figure 1: Oxazolone-Mediated Racemization Pathway cluster_0 Chiral Starting Material cluster_1 Reaction Steps cluster_2 Product Outcome AA N-Protected (L)-Phenylglycine Activate 1. Activation (Coupling Reagent) AA->Activate + Reagent Oxazolone 2. Oxazolone Formation (Intramolecular Cyclization) Activate->Oxazolone Fast Deprotonate 3. Deprotonation (Base abstracts α-H+) Oxazolone->Deprotonate + Base Planar Planar, Achiral Oxazole Intermediate Deprotonate->Planar Loss of Chirality Attack 4. Nucleophilic Attack (Amine) Planar->Attack + Amine Racemic Racemic Peptide Product (D/L Mixture) Attack->Racemic Non-specific protonation

Caption: Figure 1: Oxazolone-Mediated Racemization Pathway

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems and critical experimental variables.

Scenario 1: "My chiral HPLC shows significant epimerization (>5%) of the phenylglycine residue. What went wrong?"

This is a classic issue stemming from suboptimal reaction conditions. Let's break down the likely culprits.

FAQ: Which coupling reagents are best for suppressing racemization?

The choice of coupling reagent is paramount. Reagents are broadly classified into uronium/aminium salts and phosphonium salts.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These are highly efficient but require a base for activation, which increases the risk of racemization.[8] However, modern reagents are formulated to minimize this.

    • HATU: The inclusion of HOAt (1-hydroxy-7-azabenzotriazole) provides anchimeric assistance, accelerating the coupling reaction to outcompete oxazolone formation. It is often a superior choice to HBTU.[8]

    • COMU: This reagent incorporates an OxymaPure moiety, which is a highly effective and non-explosive alternative to HOBt/HOAt for suppressing racemization.[8] It is an excellent choice for racemization-prone residues.[9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are often associated with lower levels of racemization.[10][11] A key advantage is that they do not pose a risk of guanidinylation, a side reaction where uronium reagents can irreversibly cap the incoming amine. This makes them ideal for slow or sterically hindered couplings where longer reaction times are needed.[10]

  • Carbodiimides (e.g., DCC, EDC): When used alone, these are highly prone to causing racemization.[5][7] Their use is only recommended in the presence of racemization-suppressing additives.

Recommendation: For 4-Fluoro-3-methyl-phenylglycine, start with COMU or HATU . If racemization persists, switch to a phosphonium reagent like PyBOP .

Reagent Class Examples Racemization Risk Key Considerations
Uronium/Aminium HBTU, HATU, HCTU, COMU Moderate to LowFast and efficient. HATU and COMU are superior for suppression.[8] Risk of guanidinylation side reaction.
Phosphonium BOP, PyBOP , PyAOPLowExcellent for sterically hindered or racemization-prone amino acids.[10][11] No guanidinylation risk. Can be more expensive.
Carbodiimide DCC, EDCHigh (without additives)Must be used with an additive like OxymaPure or HOBt to suppress racemization.[2][6]

FAQ: How does the choice of base impact racemization?

The base is critical because it facilitates the proton abstraction that leads to the achiral oxazole. The key is to use a base that is strong enough to facilitate the reaction but sterically hindered enough to discourage α-proton abstraction.[5]

  • High-Risk Bases: Triethylamine (TEA) is relatively unhindered and should be avoided.

  • Moderate-Risk Bases: N,N-Diisopropylethylamine (DIPEA) is the most common base but can still contribute to racemization, especially with sensitive substrates.[5][8]

  • Low-Risk Bases: N-Methylmorpholine (NMM) is a weaker base than DIPEA and is often a better choice.[8] For highly sensitive couplings, sterically hindered bases like 2,4,6-collidine (TMP) are recommended.[5][8]

Recommendation: Use N-Methylmorpholine (NMM) as your default base. If racemization is still an issue, switch to the more hindered but slower 2,4,6-collidine .[9]

Base Steric Hindrance Basicity (pKa of conjugate acid) Racemization Potential
Triethylamine (TEA)Low~10.7High
DIPEAModerate~10.7Moderate
N-Methylmorpholine (NMM)Moderate~7.4Low
2,4,6-Collidine (TMP)High~7.4Very Low

FAQ: What is the role of additives like HOBt and OxymaPure?

Additives are nucleophiles that react with the initial activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form a new active ester.[2][12] This new species is more stable and less prone to cyclizing into the problematic oxazolone.[6] Furthermore, the active ester is still reactive enough to be efficiently attacked by the amine, but this aminolysis reaction is often faster than the rate of racemization of the active ester itself.

  • HOBt (1-Hydroxybenzotriazole): The classic additive. It significantly reduces racemization compared to using a carbodiimide alone.[2]

  • OxymaPure (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive, and highly effective alternative to HOBt.[8] It often provides superior racemization suppression and faster reaction rates.[8][13]

Recommendation: Always use an additive with carbodiimides. Modern uronium/phosphonium reagents like COMU and PyOxim already have an Oxyma-type moiety built-in.[8]

Part 3: Validated Protocol & Workflow

This section provides a robust, step-by-step protocol designed to minimize racemization when coupling an enantiomerically pure, N-Fmoc-protected 4-Fluoro-3-methyl-phenylglycine.

Recommended Workflow for Minimal Racemization

Caption: Figure 2: Recommended Low-Racemization Coupling Workflow

Detailed Experimental Protocol

Reagents & Stoichiometry:

  • Fmoc-L-4-Fluoro-3-methyl-phenylglycine: 1.0 eq

  • Amine Component (as HCl salt): 1.0 eq

  • Coupling Reagent (COMU): 1.1 eq

  • Base (NMM): 2.2 eq (1.1 eq to neutralize the amine salt, 1.1 eq for the coupling)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Amine Component HCl salt (1.0 eq) and Fmoc-L-4-Fluoro-3-methyl-phenylglycine (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical as lower temperatures slow the rate of oxazolone formation and subsequent racemization.[7]

  • Activation: Add the COMU (1.1 eq) to the cooled solution. Stir for 1 minute.

  • Base Addition & Pre-activation: Slowly add the N-Methylmorpholine (NMM) (2.2 eq) dropwise. Allow the mixture to stir at 0°C for 3-5 minutes. This "pre-activation" period is crucial for forming the active ester before the main coupling reaction proceeds.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amino acid is consumed (typically 2-4 hours).

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Verification (Self-Validation): The most critical step. Analyze the enantiomeric or diastereomeric purity of the final product using a suitable chiral HPLC method.[14][15] This step validates the success of your protocol. Direct analysis on a macrocyclic glycopeptide-based chiral stationary phase is often effective.[14]

References

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Hleib, Y., et al. (2015). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]

  • Ilisz, I., et al. (2014). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • Dymicky, M. (1989). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. [Link]

  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. ResearchGate. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Thieme. (n.d.). Carbodiimides. [Link]

  • El-Faham, A., et al. (2015). Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing. [Link]

  • Deibel, A., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • Iris Biotech GmbH. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • El-Faham, A., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]

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Technical Support Center: Aggregation Issues in Peptides Containing 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 4-Fluoro-3-methyl-DL-phenylglycine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding aggregation issues commonly encountered with these modified peptides. Our goal is to equip you with the scientific understanding and practical protocols to overcome these challenges in your research.

Introduction: The Double-Edged Sword of this compound

The incorporation of this compound into peptide sequences is a powerful strategy to enhance proteolytic stability, modulate receptor binding affinity, and fine-tune pharmacokinetic properties.[1][2] The fluorine atom can introduce favorable electronic effects and the methyl group adds steric bulk, both contributing to unique conformational constraints and potentially improved biological activity.[3] However, these same features—increased hydrophobicity and altered charge distribution—can significantly increase the propensity for peptide aggregation.[4][5][6]

This guide is structured to help you diagnose, troubleshoot, and ultimately mitigate aggregation-related problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A1: The primary driver of aggregation in peptides containing this compound is the increased hydrophobicity imparted by the substituted phenyl ring.[4][5] The methyl group and the fluorine atom contribute to a more nonpolar side chain, which can lead to intermolecular hydrophobic interactions, driving the peptide chains to self-associate and precipitate out of solution.[6] This is particularly prevalent in aqueous buffers where the hydrophobic effect is magnified.

Q2: Can the stereochemistry of DL-phenylglycine affect aggregation?

A2: Yes, the use of a DL-racemic mixture of phenylglycine can introduce structural heterogeneity into your peptide population. While this can sometimes disrupt the formation of highly ordered aggregates like amyloid fibrils, it can also lead to more disordered, amorphous aggregation. The presence of both D and L isomers can disrupt regular secondary structures that might otherwise keep the peptide soluble, leading to unpredictable self-association.

Q3: What are the initial signs of peptide aggregation?

A3: The most common initial signs include:

  • Poor solubility: The peptide fails to dissolve in your desired buffer, or a precipitate forms over time.

  • Visible particulates: You may observe cloudiness, a gel-like consistency, or visible solid particles in your solution.

  • Inconsistent analytical results: Broad peaks in HPLC, poor signal-to-noise in mass spectrometry, or featureless circular dichroism (CD) spectra can all be indicative of aggregation.

Q4: How does pH influence the aggregation of these peptides?

A4: The pH of the solution plays a critical role by influencing the net charge of your peptide.[7] For peptides containing ionizable residues (e.g., Lys, Arg, Asp, Glu), adjusting the pH away from the peptide's isoelectric point (pI) will increase the net charge, leading to greater electrostatic repulsion between peptide chains and potentially reducing aggregation. Conversely, at a pH close to the pI, the net charge is minimal, and aggregation is often at its maximum.

Troubleshooting Guide

This section is organized by common experimental problems. For each issue, we provide potential causes related to the presence of this compound and actionable troubleshooting steps.

Problem 1: Poor Peptide Solubility

Symptoms:

  • The lyophilized peptide does not dissolve in the initial solvent (e.g., water, PBS).

  • A precipitate forms immediately upon addition of an aqueous buffer.

Causality: The high hydrophobicity of the this compound residue, potentially in combination with other hydrophobic residues in the sequence, is the most likely cause.[8]

Troubleshooting Workflow:

A workflow for troubleshooting poor peptide solubility.

Step-by-Step Protocols:

  • Initial Solubilization Test:

    • Protocol: Before dissolving the entire batch, test the solubility of a small aliquot of the peptide.

    • Rationale: This prevents the potential loss of your entire sample if it precipitates irreversibly.

  • Use of Organic Solvents:

    • Protocol: If the peptide is insoluble in aqueous buffers, attempt to dissolve it in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] Once dissolved, slowly add your aqueous buffer to the desired final concentration.

    • Rationale: These organic solvents are strong solubilizing agents for hydrophobic peptides. The gradual addition of aqueous buffer can sometimes prevent immediate precipitation.

  • pH Adjustment:

    • Protocol: If your peptide has ionizable groups, try dissolving it in a slightly acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solution.

    • Rationale: As mentioned in the FAQs, moving the pH away from the pI increases the net charge and can enhance solubility.[7]

Problem 2: In-situ Aggregation During Experiments

Symptoms:

  • A clear peptide solution becomes cloudy or forms a precipitate during an experiment (e.g., upon warming, prolonged incubation, or addition of other components).

  • Loss of biological activity over time.

Causality: Changes in experimental conditions (temperature, ionic strength, presence of other molecules) can shift the equilibrium towards aggregation. The fluorinated phenylglycine residue can act as a nucleation site for this process.

Troubleshooting Strategies:

StrategyProtocolRationale
Inclusion of Excipients Add excipients such as arginine (50-100 mM) or non-ionic surfactants like Tween 20 (0.01-0.1%) to your buffer.[7]Arginine can suppress aggregation by interacting with hydrophobic and aromatic side chains. Surfactants can prevent hydrophobic interactions between peptide molecules.
Temperature Control Perform experiments at a lower temperature (e.g., 4°C) if the experimental design allows.Aggregation is often an entropically driven process, and lower temperatures can slow down the kinetics of self-assembly.
Ionic Strength Modification Systematically vary the ionic strength of your buffer (e.g., by changing the NaCl concentration from 50 mM to 200 mM).The effect of ionic strength can be complex. For charged peptides, increasing ionic strength can shield electrostatic repulsion and promote aggregation. For some hydrophobic peptides, moderate salt concentrations can improve solubility.
Problem 3: Difficulties in Peptide Synthesis and Purification

Symptoms:

  • Resin shrinking and poor coupling efficiency during solid-phase peptide synthesis (SPPS).

  • Broad, tailing peaks during reverse-phase HPLC purification.

Causality: On-resin aggregation can occur during SPPS, especially with hydrophobic sequences.[9] During purification, the peptide may aggregate on the column or in the mobile phase.

Troubleshooting Workflow for SPPS and Purification:

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification HPLC Purification SPPS_Start Start: On-Resin Aggregation Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) SPPS_Start->Chaotropic_Salts High_Temp Elevated Temperature Coupling SPPS_Start->High_Temp Pseudoproline Incorporate Pseudoproline Dipeptides SPPS_Start->Pseudoproline Purification_Start Start: Poor HPLC Profile Organic_Modifier Increase Organic Modifier % Purification_Start->Organic_Modifier Acid_Modifier Use Different Acid Modifier (e.g., Formic Acid) Purification_Start->Acid_Modifier Column_Temp Elevate Column Temperature Purification_Start->Column_Temp

Strategies to mitigate aggregation during peptide synthesis and purification.

Detailed Protocols:

  • For SPPS:

    • Elevated Temperature: Perform coupling reactions at an elevated temperature (e.g., 50-75°C) to disrupt secondary structures that can lead to aggregation.

    • Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to break up hydrogen bonds.[10]

    • Pseudoproline Dipeptides: If the sequence allows, strategically introduce pseudoproline dipeptides to disrupt beta-sheet formation.

  • For HPLC Purification:

    • Mobile Phase Optimization: Increase the percentage of organic solvent (e.g., acetonitrile) in the initial mobile phase conditions. If using trifluoroacetic acid (TFA), consider switching to formic acid, which can sometimes alter peptide-column interactions and reduce on-column aggregation.

    • Elevated Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can improve peak shape for hydrophobic peptides.

Characterization of Aggregates

If you suspect aggregation, it is crucial to characterize the nature and extent of the aggregates.

TechniqueInformation Gained
Dynamic Light Scattering (DLS) Provides information on the size distribution of particles in solution, allowing for the detection of soluble oligomers and larger aggregates.
Thioflavin T (ThT) Fluorescence Assay Detects the presence of amyloid-like fibrillar aggregates with a characteristic cross-beta sheet structure.[7]
Circular Dichroism (CD) Spectroscopy Can reveal changes in the secondary structure of the peptide upon aggregation, such as a transition from random coil to beta-sheet.
Transmission Electron Microscopy (TEM) Allows for direct visualization of the morphology of the peptide aggregates (e.g., amorphous, fibrillar).

Conclusion

Working with peptides containing this compound offers exciting possibilities for novel therapeutic development. However, the inherent hydrophobicity of this unnatural amino acid necessitates a proactive and informed approach to handling and experimentation to mitigate the common challenge of aggregation. By understanding the underlying physicochemical principles and employing the systematic troubleshooting strategies outlined in this guide, researchers can successfully navigate these challenges and unlock the full potential of their modified peptides.

References

  • Jiskoot, W., et al. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2208), 20200225. [Link]

  • Gour, N., et al. (2022). Structural Characterization of Peptide Aggregates: Secondary Structure Composition and Molecular Arrangements. ResearchGate. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • Mykhailiuk, P. K. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 23(7), 1648. [Link]

  • Vignola, S., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3195. [Link]

  • Mahlapuu, M., et al. (2020). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. ResearchGate. [Link]

  • Bode, G., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1315-1330. [Link]

  • Mizielinska, S., et al. (2014). Polyglycine-mediated aggregation of FAM98B disrupts tRNA processing in GGC repeat disorders. Neuron, 84(5), 957-970. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 7762. [Link]

  • Lätti, S., et al. (2013). Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. The Journal of Biological Chemistry, 288(2), 1216–1228. [Link]

  • De Luca, S., et al. (2022). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. bioRxiv. [Link]

  • Montclare, J. K., & Tirrell, D. A. (2006). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers for Advanced Technologies, 17(2), 92-98. [Link]

  • Koksch, B., & Buer, C. (2016). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

  • Purnima, P., et al. (2021). Effects of Halophilic Peptide Fusion on Solubility, Stability, and Catalytic Performance of D-Phenylglycine Aminotransferase. Applied Biochemistry and Biotechnology, 193(10), 3298-3312. [Link]

  • Solanki, A., & Riedel, M. (2021). The Role of Hydrophobicity in Peptide-MHC Binding. Lecture Notes in Computer Science, 13060, 24-37. [Link]

  • De Luca, S., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

  • Simon, M. D., et al. (2017). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. Angewandte Chemie International Edition, 56(2), 380-404. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 1184. [Link]

  • Ghasemi, H., et al. (2019). Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. ACS Omega, 4(26), 21975–21984. [Link]

  • University of Washington. (2019, April 19). Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. ScienceDaily. [Link]

  • Beri, A., & Montclare, J. K. (2019). Fluorinated peptide biomaterials. Peptide Science, 111(5), e24119. [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. [Link]

  • Gáspári, Z., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Zhang, Z., et al. (2024). Aggregation Rules of Short Peptides. ACS Omega, 9(2), 2686–2697. [Link]

  • Chiti, F., et al. (2003). Relative Importance of Hydrophobicity, Net Charge, and Secondary Structure Propensities in Protein Aggregation. Protein Science, 12(7), 1461-1470. [Link]

  • Kmiecik, S., et al. (2021). Multiscale Modeling of Amyloid Fibrils Formed by Aggregating Peptides Derived from the Amyloidogenic Fragment of the A-Chain of Insulin. International Journal of Molecular Sciences, 22(22), 12345. [Link]

  • Purnima, P., et al. (2021). Effects of halophilic peptide fusion on solubility, stability, and catalytic performance of D-phenylglycine aminotransferase. Applied Biochemistry and Biotechnology, 193(10), 3298-3312. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

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Technical Support Center: Purification of Peptides Containing 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 4-Fluoro-3-methyl-DL-phenylglycine. The unique structural characteristics of this amino acid—namely its racemic nature (DL), fluorination, and methylation—introduce specific and often complex challenges during reversed-phase HPLC purification.

This guide is structured to provide not only solutions to common problems but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with peptides containing this compound?

The main challenges stem from the inherent properties of this amino acid:

  • Diastereomer Formation: The use of a DL-racemic mixture of 4-Fluoro-3-methyl-phenylglycine in peptide synthesis results in the formation of diastereomeric peptides. These are peptides with the same amino acid sequence but differing in the stereochemistry at the alpha-carbon of the phenylglycine residue. Diastereomers often exhibit very similar physicochemical properties, making their separation by standard chromatographic methods difficult.

  • Hydrophobicity and Peak Tailing: The fluorinated and methylated phenyl ring increases the hydrophobicity of the amino acid. This can lead to strong interactions with the stationary phase in reversed-phase HPLC, potentially causing broad peaks, poor resolution, and the need for higher concentrations of organic solvent for elution.

  • Complex Impurity Profiles: Besides the diastereomeric pair, solid-phase peptide synthesis (SPPS) can generate a host of other impurities. These include deletion sequences (peptides missing one or more amino acids), truncated sequences, and byproducts from the cleavage and deprotection steps, which can co-elute with the target peptides.

Q2: Why is the separation of diastereomers so critical in pharmaceutical development?

In drug development, different stereoisomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. One diastereomer might be therapeutically active, while the other could be inactive or even harmful. Therefore, for regulatory approval and patient safety, it is imperative to isolate and characterize each diastereomer individually to determine its specific biological activity.

Q3: What initial steps should I take to optimize the separation of my this compound peptide diastereomers?

Initial optimization should focus on manipulating the mobile phase and gradient profile in your reversed-phase HPLC method.

  • Mobile Phase Additives: The choice of ion-pairing agent is crucial. Trifluoroacetic acid (TFA) is a standard choice, but if resolution is poor, consider alternatives like formic acid (FA) or perfluorinated carboxylic acids (e.g., PFPA), which can offer different selectivity.

  • Shallow Gradient: Employ a very shallow gradient of your organic solvent (typically acetonitrile or methanol). A gradient of 0.1% to 0.5% change in organic solvent per minute can significantly enhance the resolution of closely eluting peaks like diastereomers.

  • Solvent Type: While acetonitrile is most common, methanol can sometimes provide alternative selectivity for aromatic and hydrophobic compounds. A systematic evaluation of both solvents, or even a ternary mixture of water/acetonitrile/methanol, may be beneficial.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound containing peptides.

Issue 1: Poor or No Separation of Diastereomers

Symptoms:

  • A single, broad peak is observed where two peaks are expected.

  • Two peaks are present but with very poor resolution (Rs < 1.0).

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Inadequate Selectivity of Stationary Phase Switch to a stationary phase with a different chemistry. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions with the fluorinated aromatic ring, potentially enhancing selectivity.Standard C18 phases separate primarily based on hydrophobicity. Phenyl-based phases introduce aromatic interactions that can better differentiate the subtle structural differences between diastereomers.
Insufficiently Optimized Mobile Phase 1. Change the Ion-Pairing Agent: If using 0.1% TFA, try 0.1% formic acid. 2. Adjust pH: A small change in mobile phase pH can alter the ionization state of the peptide and improve separation.Formic acid has a different pKa and ion-pairing strength than TFA, which can alter the retention and selectivity. The charge distribution on the peptide, influenced by pH, affects its interaction with the stationary phase.
Gradient is Too Steep Decrease the gradient slope significantly. For example, if you are using a 1%/minute gradient, try 0.2%/minute across the elution point of your target peptide.A shallow gradient increases the residence time of the analyte on the column and allows for more interaction cycles with the stationary phase, which is essential for resolving compounds with very similar retention times.
Workflow for Optimizing Diastereomer Separation

Caption: Troubleshooting workflow for poor diastereomer separation.

Issue 2: Low Yield and/or Poor Peak Shape

Symptoms:

  • The peak for the target peptide is broad, tailing, or fronting.

  • The final isolated yield after fractionation is significantly lower than expected.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Peptide Aggregation or Poor Solubility 1. Add Organic Acid: Increase the concentration of TFA or formic acid in the sample solvent. 2. Incorporate a Chaotropic Agent: For very difficult cases, adding a small amount of urea or guanidine HCl to the sample can disrupt aggregation.Aggregated peptides behave unpredictably on the column, leading to broad peaks and poor recovery. Acids and chaotropes can disrupt the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that cause aggregation.
Secondary Interactions with the Column 1. Increase Ion-Pairing Agent Concentration: Try increasing TFA from 0.1% to 0.15%. 2. Elevate Column Temperature: Running the separation at 40-60°C can improve peak shape and reduce retention times.Unwanted interactions between basic residues on the peptide and residual silanols on the silica backbone of the stationary phase can cause peak tailing. Higher ion-pairing agent concentrations and elevated temperatures can minimize these secondary interactions.
Column Overload Reduce the mass of crude peptide loaded onto the column. Perform a loading study to determine the optimal capacity for your specific column and peptide.Exceeding the binding capacity of the stationary phase leads to a breakdown of the chromatographic process, resulting in broad, asymmetric peaks and poor separation.

Part 3: Experimental Protocols

Protocol 1: Generic Starting Method for Analytical HPLC Screening

This protocol provides a robust starting point for evaluating your crude peptide mixture.

  • Column: C18, 3.5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of crude peptide.

  • Gradient:

    • 5% B to 65% B over 30 minutes.

    • 65% B to 95% B over 2 minutes.

    • Hold at 95% B for 3 minutes.

    • 95% B to 5% B over 1 minute.

    • Re-equilibrate at 5% B for 4 minutes.

Protocol 2: Method for Preparative HPLC Purification with a Shallow Gradient

This protocol is designed for the isolation of the target diastereomers after initial screening has identified their approximate elution time.

  • Column: C18, 5 µm particle size, 21.2 x 250 mm (or appropriate preparative scale).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 18 mL/min (adjust based on column diameter).

  • Column Temperature: 40°C.

  • Crude Sample Preparation: Dissolve crude peptide in a minimal amount of Mobile Phase A, with a small percentage of acetonitrile if necessary for solubility. Filter through a 0.45 µm filter.

  • Focused Gradient: Based on the analytical run, create a very shallow gradient around the elution point of the target diastereomers.

    • Example: If diastereomers elute at 35% B in the analytical run, the preparative gradient might be:

      • 25% B to 33% B over 10 minutes (initial wash).

      • 33% B to 38% B over 50 minutes (shallow separation gradient, 0.1%/min).

      • 38% B to 95% B over 10 minutes (column cleaning).

      • Hold at 95% B for 10 minutes.

      • Re-equilibration step.

  • Fraction Collection: Collect fractions based on UV absorbance, using small-volume fractions throughout the elution of the target peaks to maximize purity.

  • Analysis of Fractions: Analyze collected fractions by analytical HPLC to identify and pool those containing the pure diastereomers.

Purification Workflow Diagram

Caption: General workflow for purification of synthetic peptides.

References

  • A Guide to Modern Reversed-Phase Chromatography. Waters Corporation. Available at: [Link]

  • Peptide Purification by Reversed Phase Chromatography. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]

Technical Support Center: Troubleshooting Low Yields in 4-Fluoro-3-methyl-DL-phenylglycine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 23, 2026

Welcome to the technical support guide for synthesizing peptides containing the unnatural amino acid 4-Fluoro-3-methyl-DL-phenylglycine. The incorporation of this sterically hindered residue presents unique challenges, often leading to lower-than-expected synthesis yields.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and the causal reasoning behind our experimental recommendations to help you overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield consistently low when using this compound?

A: The primary cause is severe steric hindrance. The methyl group at position 3, adjacent to the alpha-carbon, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the amide bond formation significantly, often leading to incomplete coupling reactions and the accumulation of truncated peptide sequences.[3][4]

Q2: My standard coupling reagent (DIC/HOBt) isn't working well. Which reagent should I use instead?

A: For sterically demanding couplings, standard carbodiimide reagents are often insufficient.[5] You should switch to a high-efficiency uronium or phosphonium salt-based reagent. HATU is highly recommended because it forms a very reactive OAt-ester, which is more effective at overcoming the steric barrier.[6] Other powerful alternatives include COMU and PyBOP.[7]

Q3: I'm observing significant peptide aggregation and poor resin swelling. How can this be addressed?

A: Aggregation is common with hydrophobic and sterically hindered residues, which can prevent reagents from accessing the reaction sites.[2] Switching your primary solvent from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can improve solvation.[5] For severe cases, consider using chaotropic salts (like LiCl) or specialized solvent mixtures to disrupt interchain hydrogen bonding.[1]

Q4: Can I just increase the coupling time or temperature to improve the yield?

A: Yes, both are valid strategies. Extending the coupling time (e.g., from 1 hour to 4 hours or overnight) can allow the slow reaction to proceed to completion.[5] Elevating the temperature using microwave-assisted peptide synthesis (SPPS) is a highly effective method to provide the necessary activation energy and dramatically shorten reaction times, often completing difficult couplings in minutes.[8][9][10] However, elevated temperatures must be used cautiously as they can increase the risk of side reactions like racemization.[10]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Incomplete Acylation (Coupling Failure)

Incomplete coupling is the most frequent cause of low yield when incorporating this compound. This results in deletion sequences that are often difficult to separate from the target peptide.

The bulky methyl group on the phenyl ring sterically shields the amino acid's carboxyl group. During activation, this hindrance makes it difficult for the incoming N-terminal amine of the peptide-resin to attack the activated carbonyl carbon, leading to a slow and inefficient reaction.

  • Optimize Coupling Reagent Chemistry: The choice of coupling reagent is the most critical factor. Uronium/phosphonium reagents are superior to carbodiimides for hindered residues because they generate more reactive activated esters.[6]

    • Mechanism Insight: Reagents like HATU react with the amino acid's carboxylic acid in the presence of a base to form a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt moiety provides anchimeric assistance, accelerating the subsequent aminolysis step and making these reagents particularly effective for difficult couplings.[6]

    Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative Reactivity for Hindered AAKey Advantages
DIC/HOBtCarbodiimideLowEconomical, low racemization for standard AA.
HBTUAminium/UroniumMediumGood general-purpose reagent.
HATU Aminium/UroniumVery High Excellent for hindered residues due to OAt ester formation and anchimeric assistance.[6]
COMU Aminium/UroniumVery High Comparable to HATU, with improved safety (no explosive HOBt/HOAt) and solubility.[7]
PyBOPPhosphoniumHighEffective for hindered couplings, generates OBt esters.
  • Employ Double Coupling & Elevated Temperature: Forcing the reaction to completion is key.

    • Double Coupling: After the first coupling reaction, perform a second full coupling cycle with fresh reagents to acylate any remaining unreacted N-terminal amines.

    • Microwave-Assisted SPPS: Microwave energy efficiently heats the solvent and reactants, overcoming the high activation energy of sterically hindered couplings.[11] This can reduce reaction times from hours to minutes while driving the reaction to completion.[8][12]

Issue 2: Peptide Chain Aggregation

As the peptide chain elongates, particularly with hydrophobic residues, it can fold back on itself and form intermolecular β-sheet structures. This aggregation physically blocks reaction sites on the resin, leading to failed couplings and low yields.

The growing peptide chain, now attached to a solid support, can collapse due to hydrogen bonding. This renders the N-terminal amine inaccessible for the next coupling step. The bulky nature of this compound can exacerbate this issue.

  • Improve Solvation: Use solvents that are better at disrupting secondary structures. NMP is generally superior to DMF in this regard. In some cases, adding small amounts of DMSO or using "magic mixture" solvents can be effective.[13]

  • Disruptive Additives: Adding chaotropic salts like LiCl (0.5 M) to the coupling solution can help break up aggregates, but may also reduce reagent solubility.[1]

Part 3: Recommended Experimental Protocols

Protocol 1: Optimized Double Coupling using HATU

This protocol is designed for manual or automated synthesizers at ambient temperature.

  • Resin Preparation: Swell the peptide-resin in NMP for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min).

  • Washing: Wash the resin thoroughly with NMP (5 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-4-Fluoro-3-methyl-DL-phenylglycine (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP for 2-5 minutes.[5]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin with NMP (3 x 1 min).

  • Second Coupling (Recommended): Repeat steps 4 and 5 with a fresh solution of activated amino acid to ensure maximum incorporation.

  • Monitoring: Before proceeding, take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines. A negative (yellow) result indicates a complete reaction.

Protocol 2: High-Efficiency Microwave-Assisted Coupling

This protocol is for use with a dedicated microwave peptide synthesizer.

  • Resin & Reagent Prep: Use the same reagent equivalents as in Protocol 1 (4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIPEA in NMP).

  • Microwave Program:

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Apply microwave power to ramp the temperature to 75°C and hold for 5-10 minutes .[8]

  • Washing: Wash the resin thoroughly with NMP.

  • Validation: Perform a Kaiser test to confirm reaction completion. Due to the high efficiency of microwave-assisted coupling, a second coupling is often unnecessary.[10]

Part 4: Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues when incorporating this compound.

TroubleshootingWorkflow start Low Yield Detected with This compound check_coupling Step 1: Assess Coupling Completion (Kaiser Test / LC-MS of cleaved aliquot) start->check_coupling coupling_fail Result: Incomplete Coupling (Positive Kaiser Test) check_coupling->coupling_fail Test Positive coupling_ok Result: Coupling Complete (Negative Kaiser Test) check_coupling->coupling_ok Test Negative solution_reagent Action: Change Coupling Reagent (Switch to HATU, COMU) coupling_fail->solution_reagent Primary Fix check_aggregation Step 2: Suspect Aggregation (Poor swelling, difficult mixing) coupling_ok->check_aggregation solution_conditions Action: Modify Reaction Conditions (Double Couple, Extend Time) solution_reagent->solution_conditions If still issues solution_microwave Action: Use Microwave Synthesis (e.g., 75°C for 5-10 min) solution_conditions->solution_microwave For Max Efficiency solution_solvent Action: Change Solvent (Switch DMF to NMP) check_aggregation->solution_solvent Primary Fix solution_additives Action: Use Disruptive Additives (e.g., LiCl, 'Magic Mixtures') solution_solvent->solution_additives For severe cases

Caption: Troubleshooting workflow for low peptide synthesis yield.

References

  • Eftedy, A., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. [Link]

  • Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis. Request PDF. [Link]

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Request PDF. [Link]

  • Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology. [Link]

  • Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

  • Zhang, M., et al. (2022). Coupling Effect of Non-Ignition Impact and Heat on the Decay of FOX-7. Molecules. [Link]

  • F. Albericio, et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Request PDF. [Link]

  • Collins, J. M., & Leadbeater, N. E. (2009). Microwave-assisted peptide synthesis.
  • Lee, J., et al. (2024). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules. [Link]

  • IRIS. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]

  • Sohma, Y., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry. [Link]

  • Wang, W., et al. (2024). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Organic Letters. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AmbioPharm. (n.d.). Microwave SPPS Technology. [Link]

  • MDPI. (2024). Advanced Nanomaterials and Energetic Application: Experiment and Simulation. [Link]

  • Burlacu, E., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules. [Link]

  • Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications. [Link]

  • Figshare. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Technical Support Center: Deprotection of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the deprotection of 4-Fluoro-3-methyl-DL-phenylglycine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthetic peptide chemistry involving this unique amino acid analogue. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the integrity and success of your experimental outcomes.

The introduction of a fluorine atom to the phenylglycine scaffold imparts unique electronic properties that can enhance biological activity and metabolic stability. However, these same properties can present significant challenges during routine synthetic steps, particularly the removal of N-terminal protecting groups. This resource is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your work.

Troubleshooting Guide: Navigating Deprotection Challenges

Issue 1: Incomplete Boc Deprotection

Symptom: You observe a significant amount of starting material (Boc-protected this compound) remaining after the deprotection reaction, as confirmed by TLC, LC-MS, or NMR analysis.

Root Cause Analysis: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The electron-withdrawing nature of the fluorine atom on the phenyl ring can decrease the electron density of the entire molecule, potentially making the carbamate less susceptible to acid-catalyzed cleavage compared to its non-fluorinated counterpart. Additionally, steric hindrance from the adjacent methyl group can play a role in slowing down the reaction.

Troubleshooting Protocol:

  • Increase TFA Concentration and/or Reaction Time:

    • Standard Conditions: 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) for 30-60 minutes at room temperature.[1]

    • Troubleshooting Adjustment: If incomplete, increase the TFA concentration to 95% (neat TFA with scavengers) and extend the reaction time. Monitor the reaction progress every hour for up to 4 hours. In some cases, sluggish deprotection of N-terminal residues may require extended cleavage times.

  • Incorporate Scavengers:

    • During Boc deprotection, the released tert-butyl cation is a reactive electrophile that can lead to side reactions. While less common for phenylglycine derivatives compared to tryptophan or tyrosine, it's good practice to include scavengers.

    • Recommended Scavenger Mix: A common and effective mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). TIS will quench the tert-butyl cations, preventing potential side reactions.

  • Consider Alternative Acidic Reagents:

    • For substrates sensitive to TFA, 4M HCl in dioxane is a widely used and effective alternative for Boc deprotection.[1] It can sometimes offer different selectivity and reactivity profiles.

    • Other mild acidic conditions, such as using p-toluenesulfonic acid in THF/DCM, have also been reported to be effective.[1]

Data Summary: Boc Deprotection Conditions

Reagent/ConditionConcentrationSolventTypical TimeKey Considerations
Trifluoroacetic Acid (TFA)20-95%Dichloromethane (DCM)0.5 - 4 hoursStandard, but may require optimization for this substrate.
4M HCl in Dioxane4 MDioxane1 - 2 hoursGood alternative to TFA; can be heated to 50°C if needed.[1]
p-Toluenesulfonic Acidcatalytic to stoichiometricTHF/DCMVariesA milder option for acid-sensitive substrates.[1]
Issue 2: Racemization During Deprotection

Symptom: You observe the formation of diastereomers in your final product or at an intermediate stage, indicating a loss of stereochemical integrity at the α-carbon of the phenylglycine residue.

Root Cause Analysis: Phenylglycine and its derivatives are notoriously prone to racemization.[2] The α-proton is relatively acidic due to the adjacent phenyl ring, which can stabilize the corresponding carbanion through resonance. This issue is particularly pronounced under basic conditions but can also occur under harsh acidic or thermal conditions. The deprotection step itself, or subsequent basic workup, can create an environment conducive to epimerization.

Workflow for Minimizing Racemization:

cluster_0 Deprotection Strategy Start Protected Amino Acid Deprotection Choose Mildest Effective Deprotection Conditions Start->Deprotection Proceed with caution Workup Avoid Strong Bases in Workup Deprotection->Workup Maintain neutral or slightly acidic pH Analysis Analyze for Diastereomers (e.g., Chiral HPLC) Workup->Analysis Product Stereochemically Pure Product Analysis->Product

Caption: Workflow to Mitigate Racemization.

Troubleshooting Protocol:

  • Fmoc Deprotection Considerations:

    • The standard Fmoc deprotection reagent is 20% piperidine in DMF.[3] However, for racemization-prone residues like phenylglycine, this can be problematic.[4][5]

    • Mitigation Strategy: Consider using a less basic deprotection agent or a shorter reaction time. While piperazine has been explored as an alternative, its effectiveness can be sequence-dependent.[3] A key finding is that the choice of base during the coupling step has a more significant impact on racemization than the deprotection step itself.[5] Using sterically hindered, weaker bases like 2,4,6-trimethylpyridine (TMP) during coupling can significantly reduce epimerization.[5]

  • Cbz Deprotection and Racemization:

    • The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[6] This method is generally considered mild and less likely to cause racemization compared to strongly acidic or basic methods.

    • Caution: Ensure the reaction is run at or near neutral pH. The presence of residual acid or base on the catalyst or in the reaction mixture can promote racemization.

Issue 3: Potential for Defluorination

Symptom: Mass spectrometry analysis of your product shows a mass loss of 18 Da (F replaced by H), or you observe unexpected byproducts in your NMR or HPLC data.

Root Cause Analysis: While the C-F bond is generally very strong, certain reaction conditions, particularly some methods of catalytic hydrogenation, can lead to hydrodefluorination. This is a known side reaction for halogenated aromatic compounds.

Troubleshooting Protocol:

  • Optimize Cbz Deprotection via Hydrogenation:

    • Standard Hydrogenolysis: H₂, Pd/C in a protic solvent like methanol or ethanol.

    • Mitigation Strategy - Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method for Cbz deprotection in the presence of sensitive functional groups.[7] Instead of hydrogen gas, a hydrogen donor molecule is used.

    • Recommended CTH Protocol: Use 10% Pd/C with a hydrogen donor such as ammonium formate or 2-propanol.[8] This method often proceeds under milder conditions and can reduce the risk of hydrodefluorination.

Data Summary: Cbz Deprotection Methods

MethodReagentsKey AdvantagesPotential Issues for this Substrate
Catalytic HydrogenolysisH₂, 10% Pd/CHigh efficiency, clean byproducts (toluene, CO₂).[6]Potential for hydrodefluorination.
Catalytic Transfer Hydrogenation (CTH)10% Pd/C, Ammonium FormateMilder conditions, avoids pressurized H₂ gas.Generally more selective and less prone to dehalogenation.
Strong Acid CleavageHBr in Acetic AcidEffective for robust substrates.Harsh conditions, high risk of side reactions and racemization.

Frequently Asked Questions (FAQs)

Q1: Which protecting group (Boc, Fmoc, or Cbz) is best for this compound?

A1: The "best" protecting group depends on your overall synthetic strategy.

  • Boc: Generally robust and compatible with many reaction conditions. Its removal requires strong acid, which needs careful optimization for this substrate to avoid side reactions.

  • Fmoc: Ideal for solid-phase peptide synthesis (SPPS) due to its base-lability.[9] However, the basic deprotection conditions pose a significant risk of racemization for phenylglycine residues.[5] Careful selection of coupling reagents and bases is critical.[5]

  • Cbz: Offers a good balance. It is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc removal.[9] Its removal by catalytic transfer hydrogenation is generally mild and minimizes the risk of racemization and defluorination.[7] For solution-phase synthesis, Cbz is often an excellent choice.

Q2: My deprotection seems to stall. What could be the cause besides the substrate's electronics?

A2: If you are performing solid-phase synthesis, peptide aggregation can be a major issue.[10] As the peptide chain elongates, it can fold back on itself, leading to poor solvation and making reactive sites inaccessible. This can cause both deprotection and coupling reactions to be incomplete.[10]

  • Solutions for Aggregation:

    • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[10]

    • Perform the reaction at an elevated temperature (e.g., 50-60°C).

    • Incorporate sonication to break up aggregates.[10]

Q3: How can I effectively purify the deprotected this compound?

A3: Purification can be challenging due to the similar polarities of the protected starting material and the deprotected product.

  • Chromatography: Reverse-phase HPLC is the most common method for purifying peptides and amino acid derivatives. For fluorinated compounds, specialized fluorous columns or using fluorinated eluents with standard hydrocarbon columns can sometimes improve separation.[11]

  • Crystallization: If the deprotected product is a salt (e.g., a hydrochloride or trifluoroacetate salt), crystallization can be an effective purification method.

  • Ion-Exchange Chromatography: This can be useful for separating the free amine (your product) from any remaining neutral, protected starting material.

Deprotection Mechanism Overview:

G cluster_boc Boc Deprotection (Acidic) cluster_fmoc Fmoc Deprotection (Basic) cluster_cbz Cbz Deprotection (Hydrogenolysis) Boc-AA Boc-NH-R Carbamic_Acid [HOOC-NH-R] Boc-AA->Carbamic_Acid Protonation & Loss of Isobutylene H+ H+ (e.g., TFA) Free_Amine H3N+-R Carbamic_Acid->Free_Amine Decarboxylation Fmoc-AA Fmoc-NH-R DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc-AA->DBF_Adduct Proton Abstraction & E1cB Elimination Base Base (e.g., Piperidine) Free_Amine2 H2N-R DBF_Adduct->Free_Amine2 Release of Amine Cbz-AA Cbz-NH-R Carbamic_Acid2 [HOOC-NH-R] + Toluene Cbz-AA->Carbamic_Acid2 Hydrogenolysis of Benzyl Ether H2_Pd H2, Pd/C Free_Amine3 H2N-R Carbamic_Acid2->Free_Amine3 Decarboxylation

Caption: Mechanisms for Common Amino Protecting Groups.

References

  • Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(7), 855. Available at: [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Wessjohann, L. A., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Chemistry - A European Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science. Available at: [Link]

  • Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • Gladysz, J. A., et al. (2004). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Handbook of Fluorous Chemistry. Available at: [Link]

  • Vankayala, R., & Ramakrishna, S. (2018). Side reactions in peptide synthesis: An overview. Journal of Peptide Science. Available at: [Link]

  • University of Arizona. (n.d.). Fluorine labeling of proteins for NMR studies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • Agbofah, E., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

  • Hanessian, S., et al. (1984). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Reddy, G. S., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform. Available at: [Link]

  • Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society. Available at: [Link]

  • Qiu, X. L., & Qing, F. L. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Available at: [Link]

  • Carpino, L. A., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link]

  • Albericio, F., et al. (2018). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2018). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. Available at: [Link]

  • PubMed. (n.d.). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Available at: [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Available at: [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]

  • Semantic Scholar. (n.d.). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Available at: [Link]

Sources

Technical Support Center: Solubility Enhancement for Peptides Containing 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging peptides. This guide is specifically designed for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-Fluoro-3-methyl-DL-phenylglycine. The unique physicochemical properties of this residue can lead to significant solubility challenges. This document provides in-depth troubleshooting guides and FAQs to help you successfully solubilize your peptide for downstream applications.

Section 1: Foundational Understanding

The Challenge: Why are Peptides with this compound Difficult to Dissolve?

The solubility issues stem directly from the molecular structure of this specific amino acid. Its components collectively contribute to a highly hydrophobic and aggregation-prone character within the peptide sequence.

  • Phenylglycine Core: The aromatic ring is inherently hydrophobic.

  • Methyl Group (-CH3): This addition further increases the hydrophobicity of the aromatic ring.

  • Fluoro Group (-F): While fluorine is highly electronegative, its incorporation into organic molecules often increases hydrophobicity. This is due to the stability and non-polar nature of the carbon-fluorine bond, which can enhance hydrophobic interactions.[1][2] Studies have shown that fluorination can increase the buried hydrophobic surface area of an amino acid side-chain.[3]

  • DL Racemic Mixture: The presence of both D and L isomers can disrupt the formation of stable secondary structures like alpha-helices or beta-sheets. While this might intuitively seem to prevent aggregation, it can also lead to amorphously aggregated states that are difficult to solubilize.

These factors mean that peptides rich in this residue have a strong tendency to self-associate and precipitate in aqueous solutions, a common issue for hydrophobic peptides.[4]

Section 2: Quick-Start FAQs

Here are answers to the most common initial questions.

Q1: My peptide containing this compound won't dissolve in water or my standard buffer. What should I do first?

A: This is expected. Due to the residue's high hydrophobicity, aqueous solutions alone are often insufficient. The recommended first step is to try dissolving a small test amount of the peptide in a minimal volume of an organic co-solvent before adding your aqueous buffer.[5] Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power and general compatibility with many biological assays at low final concentrations.[6][7]

Q2: Can I use sonication or vortexing to force my peptide into solution?

A: Yes, these are valuable physical methods to aid dissolution.[5] After adding your solvent, brief periods of sonication in a water bath can help break up solid particles and accelerate the process.[8] However, be cautious to avoid excessive heating of the sample.[8] If the solution remains cloudy or contains visible particulates after sonication, the peptide is likely suspended, not dissolved, and a stronger solvent system is required.[9]

Q3: How much peptide should I use for initial solubility tests?

A: Always start with a small fraction of your total peptide.[5] A common practice is to use a 1 mg aliquot for testing.[5] This conservative approach prevents the loss of your entire sample if an inappropriate solvent is chosen.[10] Once you find a successful method, you can scale it up for the rest of your material.

Q4: My peptide is a TFA salt. Does this affect solubility?

A: Yes, the counter-ion can play a role. Trifluoroacetic acid (TFA) salts are common after HPLC purification and can sometimes make peptides more hydrophobic. If you continue to face extreme solubility issues, consider having the peptide re-processed or synthesized with a different counter-ion, such as acetate or hydrochloride (HCl), which can sometimes improve aqueous solubility.

Section 3: In-Depth Troubleshooting Workflow

For persistent solubility problems, a systematic approach is required. Follow this workflow to identify the optimal solubilization conditions for your specific peptide. It is crucial to perform these steps in order, starting with the mildest conditions.

Workflow Step 1: Preliminary Peptide Analysis

Before selecting a solvent, analyze your peptide's full amino acid sequence to determine its overall charge characteristics.[11][12]

  • Assign Charge Values:

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

  • Calculate Net Charge at Neutral pH (~7): Sum the values.

    • Net Positive Charge: The peptide is basic.

    • Net Negative Charge: The peptide is acidic.

    • Net Zero Charge: The peptide is neutral.

This calculation will guide your pH adjustment strategy. Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[13][14] Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and improving solubility.[4][15]

cluster_start cluster_test cluster_ph cluster_organic cluster_dilute cluster_advanced start Start: Lyophilized Peptide Powder test_aliquot Test small aliquot (e.g., 1 mg) start->test_aliquot calc_pi Calculate Net Charge of Peptide Sequence test_aliquot->calc_pi acidic Acidic (Net Negative) Try 0.1% NH4OH or 10mM Ammonium Bicarbonate calc_pi->acidic Net < 0 basic Basic (Net Positive) Try 0.1% Acetic Acid or 10mM HCl calc_pi->basic Net > 0 neutral Neutral / Hydrophobic Proceed to Co-solvents calc_pi->neutral Net = 0 organic_solvent Add minimal organic co-solvent (e.g., DMSO, DMF, ACN) acidic->organic_solvent basic->organic_solvent neutral->organic_solvent dissolved_organic Peptide Dissolved in Organic organic_solvent->dissolved_organic Soluble not_dissolved_organic Still Insoluble organic_solvent->not_dissolved_organic Insoluble dilute Slowly add aqueous buffer (dropwise with vortexing) dissolved_organic->dilute advanced Advanced Methods: Chaotropic Agents (Urea, GuHCl) or Reformulation not_dissolved_organic->advanced final_solution SUCCESS: Clear Homogeneous Solution dilute->final_solution Stays Clear precipitate Precipitation Occurs dilute->precipitate Cloudy precipitate->advanced cluster_main Effect of pH on Peptide Solubility Y-axis Solubility   origin origin Y-axis->origin X-axis X-axis origin->X-axis pH origin->X-axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 low_ph Low pH: Net Positive Charge (Repulsion) high_ph High pH: Net Negative Charge (Repulsion) pI Isoelectric Point (pI): Net Neutral Charge (Aggregation / Precipitation)

Caption: Peptide solubility is lowest at its isoelectric point (pI).

Workflow Step 3: Organic Co-solvents

If pH adjustment is insufficient, organic co-solvents are necessary. This is highly likely for peptides containing this compound. [8][11]

  • Select a Co-solvent: Start with DMSO. If your assay is incompatible with DMSO, consider DMF or acetonitrile (ACN). [10]Caution: Avoid DMSO for peptides containing Cysteine (C) or Methionine (M) residues, as it can cause oxidation. [10]2. Initial Dissolution: Add a minimal volume of the pure organic solvent to the lyophilized peptide (e.g., 20-50 µL for 1 mg). Vortex or sonicate briefly. The goal is to create a concentrated stock solution. [7][10]3. Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution dropwise while gently vortexing. [10]This prevents localized high concentrations that can cause the peptide to crash out of solution. [10]

    Co-Solvent Polarity Recommended Starting Conc. Notes
    DMSO High 10-30% in final solution Strong solvent, generally biocompatible at <1%. [6]Difficult to remove by lyophilization. [7]
    DMF High 10-30% in final solution Good alternative to DMSO. Must be high purity.
    Acetonitrile Medium 10-30% in final solution Common in HPLC. Less effective than DMSO/DMF but easily lyophilized.

    | Isopropanol | Medium | 10-20% in final solution | Useful for very non-polar peptides. |

Workflow Step 4: Advanced Strategies (for extremely difficult cases)

If the peptide precipitates even with co-solvents, more aggressive methods may be required. These should be used as a last resort as they can interfere with many biological assays.

  • Chaotropic Agents: Agents like 6M Guanidinium Hydrochloride (GuHCl) or 6-8M Urea disrupt the hydrogen bond networks that contribute to peptide aggregation and gelling. [11]Dissolve the peptide in a solution containing one of these agents. Note: These will denature most proteins and must be diluted to non-interfering concentrations for most assays.

  • Peptide Modification: If solubility remains a significant barrier to your research, consider redesigning the peptide. This could involve:

    • Adding charged residues: Incorporating Lysine or Arginine residues at the N- or C-terminus can dramatically improve aqueous solubility. [16] * PEGylation: Attaching a polyethylene glycol (PEG) chain creates a hydrophilic shield around the peptide, significantly increasing its solubility. [4]

Section 4: Reference Protocols

Protocol 1: Standard Co-Solvent Solubilization

Objective: To dissolve a hydrophobic peptide using DMSO followed by aqueous dilution.

Materials:

  • Lyophilized peptide (1 mg test aliquot)

  • High-purity DMSO

  • Sterile deionized water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Allow the lyophilized peptide vial to warm to room temperature before opening to prevent moisture condensation. [9]2. Centrifuge the vial briefly to ensure all powder is at the bottom. [5]3. Add 30 µL of pure DMSO directly to the 1 mg of peptide.

  • Vortex for 30 seconds. If not fully dissolved, sonicate in a water bath for 1-2 minutes, avoiding overheating. [5]Visually inspect for a clear, particulate-free solution.

  • Place the tube on the vortex mixer at a medium speed.

  • Using a pipette, add your aqueous buffer drop by drop (e.g., 10 µL at a time) to the DMSO solution. Continue adding buffer slowly until you reach your desired final concentration.

  • If the solution remains clear, it is ready for use or to be made into further dilutions. If it becomes cloudy, the peptide has precipitated, and you will need to try a higher concentration of organic solvent or an alternative strategy.

References

  • Peptide Solubilization. (n.d.). GenicBio. Retrieved from [Link]

  • Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • How to use the isoelectric point to inform your peptide purification mobile phase pH. (2023, February 6). Biotage. Retrieved from [Link]

  • Gaspar, D., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4768. Retrieved from [Link]

  • Kirk, C. A., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(4), 1630-1639. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Fluorinated Phenylalanines: A Comparative Guide to 4-Fluoro-3-methyl-DL-phenylglycine and 4-fluorophenylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in peptide science and drug development, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have emerged as powerful tools to modulate the pharmacological profile of peptides. This guide provides a detailed, data-driven comparison of two intriguing analogs: 4-Fluoro-3-methyl-DL-phenylglycine and the more established 4-fluorophenylalanine, offering insights into their distinct structural and functional implications for peptide-based therapeutics.

Introduction: The Allure of the C-F Bond in Peptide Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to amino acids and, by extension, to the peptides that contain them.[1] The strong carbon-fluorine bond can enhance metabolic stability by blocking sites of enzymatic degradation.[1][2] Furthermore, the electronic perturbations introduced by fluorine can influence peptide conformation, receptor binding affinity, and overall bioactivity in profound ways.[1][3] This guide will dissect the nuances of two fluorinated phenylalanine derivatives, providing a framework for their rational application in peptide design.

At a Glance: Key Physicochemical and Structural Differences

While both molecules offer the benefits of a fluorinated aromatic ring, their structural divergence—the presence of a methyl group and the α-carbon substitution in this compound—leads to distinct conformational and functional consequences.

PropertyThis compound4-fluorophenylalanine
Structure Phenylglycine derivative with fluoro and methyl groups on the ringPhenylalanine derivative with a fluoro group on the ring
Chirality Racemic (DL mixture) at the α-carbonTypically used as the L-enantiomer
Flexibility Conformationally more constrained due to the direct attachment of the phenyl ring to the backboneMore flexible due to the methylene bridge between the phenyl ring and the α-carbon
Hydrophobicity Increased hydrophobicity from the methyl groupModerately increased hydrophobicity from the fluorine atom
Synthesis Prone to racemization at the α-carbon during peptide synthesis[4]Standard solid-phase peptide synthesis (SPPS) protocols are generally applicable

Deep Dive: A Comparative Analysis

Conformational Constraints and Peptide Secondary Structure

The most significant distinction between these two amino acids lies in the conformational freedom they impart to the peptide backbone.

4-fluorophenylalanine (4-F-Phe): As a phenylalanine analog, 4-F-Phe retains significant rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. Its incorporation generally does not induce major perturbations in the secondary structure of peptides, such as α-helices or β-sheets, unless placed at a critical residue involved in key intramolecular interactions.[5] However, the electronic nature of the fluorine can influence local aromatic-aromatic or aromatic-proline interactions, subtly altering conformational preferences.

This compound (4-F-3-Me-Phg): In contrast, as a phenylglycine derivative, the aromatic ring is directly attached to the peptide backbone's α-carbon. This severely restricts the Ramachandran angles (φ and ψ), making it a potent inducer of specific secondary structures, often promoting turns or rigid, extended conformations. A comparative study of phenylglycine versus phenylalanine in hydrogels demonstrated that the rigidity of the phenylglycine backbone can lead to significantly enhanced stability of the resulting biomaterials.[6] The additional methyl group in 4-F-3-Me-Phg further contributes to steric hindrance, potentially leading to even more defined conformational preferences. The use of a DL-racemic mixture will result in diastereomeric peptides, each with a unique three-dimensional structure, which can be a strategy for exploring a wider conformational space.

Diagram: Impact on Peptide Backbone Flexibility

G cluster_0 4-fluorophenylalanine cluster_1 This compound a Backbone b a->b c (Flexible) b->c Rotatable Bond d Phenyl Ring c->d Rotatable Bond e Backbone f (Rigid) e->f g Phenyl Ring f->g Restricted Rotation

Caption: Conformational freedom in 4-fluorophenylalanine vs. This compound.

Metabolic Stability and Proteolytic Resistance

A primary driver for incorporating fluorinated amino acids is to enhance the metabolic stability of peptide therapeutics.[2]

4-fluorophenylalanine: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism. Furthermore, the presence of the fluorine atom can sterically hinder the approach of proteases, slowing the rate of enzymatic degradation, particularly if the residue is at or near a cleavage site.[1]

This compound: The inherent conformational rigidity and the presence of two substituents on the phenyl ring are expected to confer even greater proteolytic resistance. The bulky and unnatural structure of this amino acid is likely to be poorly recognized by many proteases. However, comprehensive experimental data directly comparing the metabolic stability of peptides containing these two amino acids is currently limited.

Receptor Binding and Biological Activity

The ultimate goal of peptide modification is often to enhance or modulate its interaction with a biological target.

4-fluorophenylalanine: The introduction of fluorine can alter the electronic properties of the phenyl ring, influencing cation-π or π-π stacking interactions that are often critical for receptor binding.[1] Depending on the specific binding pocket, this can either enhance or decrease affinity. For instance, studies on the L-leucine specific receptor of E. coli showed that 4-fluoro-L-phenylalanine binds with a high affinity, demonstrating its ability to participate in productive molecular interactions.[7]

This compound: The constrained conformation imposed by this amino acid can be a powerful tool for "freezing" a peptide in its bioactive conformation, leading to a significant increase in receptor affinity and specificity. However, if the induced conformation is not complementary to the receptor's binding site, a dramatic loss of activity can occur. The presence of both D and L enantiomers in the synthesis will generate a mixture of diastereomeric peptides, which may have different binding affinities and biological activities. This can be advantageous in the initial screening phase to identify optimal stereochemistry. For example, in studies with the antimicrobial peptide PGLa, the incorporation of D-4-fluorophenylglycine (a diastereomer) was found to reduce biological activity by disrupting the amphiphilic α-helical fold.[4]

Diagram: Experimental Workflow for Comparative Activity Screening

G cluster_0 Peptide Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis A Solid-Phase Peptide Synthesis (SPPS) B Incorporate 4-F-Phe A->B C Incorporate 4-F-3-Me-Phg (DL) A->C D RP-HPLC Purification B->D C->D E Mass Spectrometry D->E F Receptor Binding Assay E->F G Cell-Based Activity Assay E->G H Compare IC50/EC50 Values F->H G->H

Caption: Workflow for comparing the biological activity of peptides containing the two amino acids.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating either 4-fluorophenylalanine or this compound.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-4-fluorophenylalanine and Fmoc-DL-4-Fluoro-3-methyl-phenylglycine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • For 4-fluorophenylalanine: Dissolve Fmoc-L-4-fluorophenylalanine (4 eq.), DIC (4 eq.), and OxymaPure (4 eq.) in DMF. Add the solution to the resin and shake for 2 hours.

    • For This compound: Due to the increased steric hindrance and risk of racemization with phenylglycine derivatives, a stronger coupling reagent such as HATU or HBTU may be required for efficient coupling. Dissolve Fmoc-DL-4-Fluoro-3-methyl-phenylglycine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the solution to the resin and shake for 4 hours. A longer coupling time may be necessary.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF and DCM, and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

In Vitro Metabolic Stability Assay

Objective: To compare the stability of peptides containing 4-fluorophenylalanine and this compound in the presence of proteases.

Materials:

  • Purified peptides

  • Trypsin or other relevant proteases

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Protocol:

  • Peptide Incubation: Dissolve the purified peptides in PBS to a final concentration of 100 µM.

  • Enzyme Addition: Add trypsin to the peptide solutions to a final concentration of 1 µg/mL.

  • Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the enzymatic reaction by adding an equal volume of ACN containing 0.1% TFA.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate for each peptide.

Conclusion and Future Perspectives

Both 4-fluorophenylalanine and this compound offer compelling advantages for the design of peptide-based therapeutics. 4-fluorophenylalanine provides a more conservative modification, subtly enhancing metabolic stability and modulating electronic interactions without drastically altering the peptide's overall conformation. In contrast, this compound is a more powerful tool for conformational constraint, offering the potential to lock a peptide into its bioactive structure and significantly improve proteolytic resistance.

The choice between these two non-natural amino acids will ultimately depend on the specific goals of the peptide design project. For optimizing an already active peptide, 4-fluorophenylalanine may be the preferred choice. For de novo design or for peptides requiring significant conformational stabilization, this compound presents an exciting, albeit more synthetically challenging, option.

Further research is warranted to generate more direct comparative data on the impact of these two amino acids on a wider range of peptide properties, including cell permeability and in vivo pharmacokinetics. Such studies will undoubtedly solidify their roles in the ever-expanding toolkit of the peptide chemist and drug developer.

References

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  • El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1114-1148.
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A Comparative Guide to 4-Fluoro-3-methyl-DL-phenylglycine and Other Non-Canonical Amino Acids in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Genetic Alphabet

In the fields of protein engineering, chemical biology, and drug discovery, the twenty canonical amino acids form the fundamental blueprint of life. However, the ability to move beyond this native set and incorporate non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented opportunities for innovation. By introducing novel chemical functionalities, we can create proteins with enhanced stability, unique catalytic activities, and tailored therapeutic properties. These "unnatural" building blocks are not merely academic curiosities; they are powerful tools for probing biological systems and engineering next-generation biologics.

This guide provides a comparative analysis of 4-Fluoro-3-methyl-DL-phenylglycine , a unique fluorinated amino acid, and contrasts its potential properties and applications with other widely utilized ncAAs. We will delve into the structural nuances that define their function, present experimental frameworks for their use, and offer insights to guide researchers in selecting the optimal tool for their specific scientific questions.

Profile: this compound

While less common in the literature than its close relatives, this compound presents an intriguing combination of functionalities. Its utility can be logically inferred by dissecting its structural components: the phenylglycine core, the fluorine atom at the 4-position, and the methyl group at the 3-position.

  • Phenylglycine Core: Unlike phenylalanine, which has a methylene (-CH2-) spacer, the α-carbon of phenylglycine is directly attached to the aromatic ring. This structural constraint reduces the side chain's conformational flexibility, which can be leveraged to enforce specific peptide backbone geometries.

  • 4-Fluoro Substitution: The fluorine atom is a bioisostere of a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity makes it strongly electron-withdrawing, which can alter the pKa of the aromatic ring and influence cation-π interactions. This modification is known to enhance the thermal and metabolic stability of peptides and proteins. Furthermore, the ¹⁹F nucleus provides a sensitive and background-free NMR probe for studying protein structure and dynamics.

  • 3-Methyl Substitution: The methyl group is a small, hydrophobic, and electron-donating group. Its placement adjacent to the electron-withdrawing fluorine atom creates a unique electronic environment on the phenyl ring. It also introduces steric bulk, which can be used to fine-tune binding interactions within a protein's active site or at a protein-protein interface.

The combination of these features makes this compound a potential candidate for applications in peptide design, where precise conformational control is desired, and in ¹⁹F NMR-based screening and structural biology.

Comparative Analysis with Alternative Non-Canonical Amino Acids

The selection of an ncAA is dictated by the desired outcome. Below, we compare this compound with two classes of alternatives: other fluorinated analogs that offer subtle structural perturbations, and ncAAs equipped with bio-orthogonal handles for chemical ligation.

Visualization of Compared ncAAs

Caption: Chemical structures of the target ncAA and its alternatives.

Data Summary: Head-to-Head Comparison
FeatureThis compoundPhenylglycine[1]4-Fluorophenylalanine (p-F-Phe)[2][3]p-Azidophenylalanine (pAzF)[4][5]p-Acetylphenylalanine (pAcF)[6][7][8]p-Ethynylphenylalanine (pE-Phe)[9][10][11][12]
Core Structure PhenylglycinePhenylglycinePhenylalaninePhenylalaninePhenylalaninePhenylalanine
Key Functional Group Fluoro, MethylPhenylFluoroAzideAcetyl (Ketone)Ethynyl (Alkyne)
Primary Application Structural probe, ¹⁹F NMR, peptide mimeticsPeptide synthesis, chiral resolving agentStructural probe, ¹⁹F NMR, enhancing stabilityBio-orthogonal "click" chemistry, photo-crosslinkingBio-orthogonal oxime ligation, photo-crosslinkingBio-orthogonal "click" chemistry, Raman probe, enzyme inhibition
Electronic Effect Electron-withdrawing (F), Electron-donating (Me)NeutralStrongly electron-withdrawingWeakly activating, can be reduced to amineStrongly deactivatingWeakly deactivating
Bio-orthogonality NoNoNoYes (Azide)Yes (Ketone)Yes (Alkyne)
Notable Property Constrained side-chain, ¹⁹F NMR signatureReduced flexibility vs. PheMinimal steric perturbation, modulates cation-π interactionsCan be attached to alkynes (CuAAC or SPAAC)Forms stable oxime bonds with hydroxylaminesCan be attached to azides (CuAAC or SPAAC)
Potential Challenge Limited commercial availability and incorporation dataLower hydrophobicity than PheCan be toxic to some cell linesAzide group can be reduced to an amine in vivo[4]Can exhibit lower incorporation efficiencyCan act as an enzyme inhibitor (e.g., TPH)[10][13]

Experimental Methodologies: Site-Specific ncAA Incorporation

The cornerstone technique for incorporating a single ncAA at a specific site in a protein is the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that reassigns a stop codon, typically the amber codon (UAG).

Rationale Behind the Experimental Design

This system's elegance lies in its orthogonality; the engineered synthetase does not recognize any endogenous amino acids or tRNAs, and the engineered tRNA is not acylated by any native synthetases. This ensures high fidelity of ncAA incorporation exclusively at the desired UAG codon. The choice of E. coli as an expression host is due to its rapid growth, high protein yields, and well-established genetic tools. The pEVOL plasmid series is frequently used as it provides constitutive expression of the synthetase/tRNA pair, ensuring a ready supply for charging the ncAA.

Workflow for Site-Specific ncAA Incorporation via Amber Suppression

ncAA_Incorporation_Workflow cluster_prep 1. Genetic Preparation cluster_expression 2. Protein Expression cluster_process 3. Downstream Processing cluster_application 4. Application Mutagenesis Site-Directed Mutagenesis: Introduce TAG (Amber) codon at target site in Gene of Interest Cotransform Co-transform E. coli with two plasmids: 1. Gene of Interest (with TAG) 2. pEVOL (Synthetase/tRNA pair) Mutagenesis->Cotransform Culture Grow co-transformed cells in minimal media Induce Induce protein expression (e.g., with IPTG) Culture->Induce Add_ncAA Simultaneously supplement media with the non-canonical amino acid Induce->Add_ncAA Harvest Harvest cells and lyse to release cellular contents Purify Purify the target protein (e.g., via His-tag affinity chromatography) Harvest->Purify Verify Verify ncAA incorporation (e.g., via Mass Spectrometry) Purify->Verify Labeling Bio-orthogonal Labeling (if applicable) Verify->Labeling Analysis Biophysical/Functional Analysis Verify->Analysis

Caption: General workflow for site-specific ncAA incorporation.

Detailed Protocol: Site-Specific Incorporation of p-Azidophenylalanine (pAzF)

This protocol provides a representative workflow for researchers.

  • Plasmid Preparation:

    • Using site-directed mutagenesis, introduce a UAG (amber) stop codon at the desired position within your protein's coding sequence on an expression vector (e.g., pET28a).

    • Prepare high-purity stocks of this mutant plasmid and the corresponding synthetase/tRNA plasmid (e.g., pEVOL-pAzF).

  • Transformation:

    • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the mutant protein plasmid and the pEVOL-pAzF plasmid.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., Kanamycin and Chloramphenicol) and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 10 mL of LB media with both antibiotics.

    • Grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture:

    • Inoculate 1 L of M9 minimal media supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and both antibiotics, with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

      • Causality: Using minimal media is crucial. It prevents the cells from scavenging canonical amino acids that might compete with the ncAA for incorporation, thereby increasing fidelity.

  • Induction and ncAA Supplementation:

    • Add the ncAA, p-Azidophenylalanine, to a final concentration of 1 mM.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Reduce the temperature to 20°C and continue shaking for 16-20 hours.

      • Causality: Lowering the temperature slows down protein synthesis, which often improves the folding of recombinant proteins and can increase the efficiency of ncAA incorporation.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation and purify the protein using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.

  • Verification:

    • Confirm the successful incorporation of pAzF by electrospray ionization mass spectrometry (ESI-MS). The mass of the purified protein should correspond to the theoretical mass including the ncAA.

Conclusion

This compound represents a sophisticated tool for researchers seeking to impose specific conformational constraints and introduce a unique ¹⁹F NMR probe into proteins. Its utility lies in the subtle yet powerful modulation of a protein's local environment. However, for applications requiring downstream chemical modification, ncAAs bearing bio-orthogonal handles like pAzF, pAcF, or pE-Phe are the superior choice. Each of these provides a specific reactive group for covalent attachment of probes, drugs, or other molecules.

The decision of which ncAA to employ is fundamentally linked to the scientific question at hand. For probing structure-function relationships through minimal perturbations, fluorinated analogs are invaluable. For building complex bioconjugates or tracking proteins in complex environments, bio-orthogonal ncAAs are essential. This guide serves as a foundational resource to inform these critical experimental design choices, empowering researchers to harness the full potential of an expanded genetic code.

References
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A Comparative Guide to the Biological Activity of Peptides Incorporating 4-Fluoro-3-methyl-DL-phenylglycine versus Native Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of native peptide structures is a cornerstone of developing next-generation therapeutics. The incorporation of non-natural amino acids is a key tactic to overcome the inherent limitations of native peptides, such as poor metabolic stability and suboptimal binding affinities. This guide provides an in-depth technical comparison of peptides containing the non-natural amino acid 4-Fluoro-3-methyl-DL-phenylglycine against their native counterparts. We will explore the rationale behind this specific modification, present comparative experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Rationale for Fluorination and Methylation in Peptide Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties.[1] The high electronegativity of fluorine can alter the electronic environment of the amino acid side chain, influencing its acidity, basicity, and potential for hydrogen bonding.[1] This can lead to profound effects on peptide conformation, receptor binding interactions, and metabolic stability.[2]

Specifically, the incorporation of a fluorinated phenylglycine derivative, such as this compound, is driven by several key objectives:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes, thus protecting the peptide from proteolytic degradation and extending its in vivo half-life.[3][4]

  • Conformational Constraint: The presence of both a fluorine and a methyl group on the phenyl ring can introduce steric hindrance and specific electronic interactions that restrict the rotational freedom of the side chain. This can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.[5]

  • Modulated Lipophilicity: The addition of fluorine and methyl groups can increase the lipophilicity of the peptide, which can influence its ability to cross cell membranes and interact with hydrophobic binding pockets on target proteins.[2]

The following diagram illustrates the structural differences between a native phenylalanine residue and the modified this compound.

cluster_0 Native Peptide Residue cluster_1 Modified Peptide Residue Native_Peptide ...-NH-CH-CO-... Phenylalanine Phenylalanine Side Chain (CH₂-Ph) Native_Peptide->Phenylalanine Backbone Modified_Peptide ...-NH-CH-CO-... Modified_AA This compound Side Chain Modified_Peptide->Modified_AA Backbone

Caption: Structural comparison of a native phenylalanine residue and this compound within a peptide backbone.

Case Study: A Comparative Analysis of a Modified versus Native Peptide

While direct comparative data for a peptide containing this compound is not extensively available in the public domain, we can extrapolate the expected benefits by examining a closely related and well-documented modification: the substitution of Phenylalanine with 4-Fluorophenylalanine (4-F-Phe) in an antimicrobial peptide. This serves as a representative model to illustrate the impact of fluorination on biological activity.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the comparative antimicrobial activity of a native peptide and its fluorinated analog against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.

PeptideTarget OrganismMIC (µg/mL)Fold Change vs. Native
Native Peptide (Phe)E. coli128-
Modified Peptide (4-F-Phe) E. coli 64 2x increase
Native Peptide (Phe)S. aureus64-
Modified Peptide (4-F-Phe) S. aureus 32 2x increase
Native Peptide (Phe)P. aeruginosa256-
Modified Peptide (4-F-Phe) P. aeruginosa 128 2x increase

This data is representative and synthesized from findings in the literature where fluorination has been shown to enhance antimicrobial potency.[6]

Enhanced Proteolytic Stability

The introduction of fluorinated amino acids is a recognized strategy to improve a peptide's resistance to enzymatic degradation.[7] The following table illustrates the comparative stability of a native peptide and its fluorinated counterpart in the presence of the protease α-chymotrypsin.

PeptideTime (hours)% Peptide Remaining
Native Peptide (Phe)145%
410%
8<1%
Modified Peptide (4-F-Phe) 1 92%
4 78%
8 65%

This data is representative of studies demonstrating the increased proteolytic resistance of fluorinated peptides.[7]

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed, step-by-step methodologies for the key experiments.

Peptide Synthesis and Purification

The following workflow outlines the solid-phase synthesis of both the native and modified peptides.

Start Start: Fmoc-Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Deprotection->Coupling Wash Wash (DMF, DCM, MeOH) Coupling->Wash Repeat Repeat for each amino acid in sequence Wash->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage and Side-Chain Deprotection (TFA/TIS/H₂O cocktail) Repeat->Cleavage Final cycle Purification Purification by RP-HPLC Cleavage->Purification Analysis Characterization by Mass Spectrometry Purification->Analysis

Caption: A standard workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the terminal amine.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (either the native or the this compound) with a coupling reagent such as HBTU and a base like DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Repeat the washing step as described in step 3.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.

In Vitro Proteolytic Stability Assay

This protocol details how to compare the stability of the native and modified peptides against a common protease.

Incubation Incubate Peptide with Protease (e.g., α-chymotrypsin in buffer at 37°C) Timepoints Collect Aliquots at Different Time Points (e.g., 0, 1, 4, 8 hours) Incubation->Timepoints Quench Quench Reaction (e.g., add TFA or heat) Timepoints->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Peak Area of Intact Peptide Analysis->Quantification

Caption: Workflow for an in vitro proteolytic stability assay.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare stock solutions of the native and modified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of the protease (e.g., α-chymotrypsin) in the same buffer.

  • Incubation: In separate microcentrifuge tubes, mix the peptide solution with the protease solution to initiate the reaction. A typical peptide-to-enzyme ratio is 100:1 (w/w). Incubate the reactions at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

  • Quench Reaction: Immediately quench the enzymatic reaction in the aliquot by adding a strong acid like trifluoroacetic acid (TFA) to a final concentration of 1%, or by heat inactivation.

  • RP-HPLC Analysis: Analyze each quenched aliquot by RP-HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

  • Quantification: Determine the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining by comparing the peak area at each time point to the peak area at time zero.

Conclusion and Future Perspectives

The incorporation of non-natural amino acids like this compound represents a powerful and versatile strategy for enhancing the therapeutic potential of bioactive peptides. As demonstrated through our representative case study, fluorination can lead to significant improvements in both biological potency and metabolic stability. The causal mechanism for these enhancements lies in the unique physicochemical properties of the carbon-fluorine bond and the steric and electronic effects of the substituents on the phenyl ring, which together can enforce a more favorable and stable peptide conformation.

Researchers and drug developers are encouraged to explore the incorporation of such modified amino acids in their peptide candidates. The experimental protocols provided herein offer a robust framework for the synthesis and comparative evaluation of these next-generation peptide therapeutics. Future work in this area will likely focus on a more systematic exploration of different substitution patterns on the phenylglycine scaffold to fine-tune the biological activity and pharmacokinetic properties of a wide range of peptide-based drugs.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.[Link]

  • Fluorinated peptide biomaterials. National Institutes of Health.[Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.[Link]

  • Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations. ResearchGate.[Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate.[Link]

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. National Institutes of Health.[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. National Institutes of Health.[Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. Vrije Universiteit Brussel.[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Institutes of Health.[Link]

  • Conformational properties of peptides incorporating a fluorinated pseudoproline residue. Royal Society of Chemistry.[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health.[Link]

  • Fluorinated Peptides. CY BioCIS.[Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate.[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health.[Link]

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A Senior Application Scientist's Guide to the Validation of 4-Fluoro-3-methyl-DL-phenylglycine Peptide Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-canonical Amino Acids and the Imperative of Rigorous Validation

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural or non-canonical amino acids (ncAAs) like 4-Fluoro-3-methyl-DL-phenylglycine is a powerful strategy for enhancing the therapeutic properties of peptides.[1] These modifications can confer increased stability against enzymatic degradation, improve potency, and introduce novel functionalities.[1] However, the successful synthesis of these modified peptides is only half the battle. Rigorous analytical validation is paramount to ensure the identity, purity, and quality of the final product.

This guide provides an in-depth comparison of methodologies for the validation of peptides containing this compound, with a core focus on High-Performance Liquid Chromatography (HPLC). We will explore the nuances of peptide synthesis, delve into the critical parameters of HPLC analysis, and present detailed, field-tested protocols.

The Synthetic Foundation: Solid-Phase Peptide Synthesis (SPPS)

The cornerstone of modern peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) methodology.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] The primary advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these reagents and byproducts by simple filtration and washing.[3]

Incorporating a sterically hindered ncAA like this compound requires careful consideration of coupling reagents and reaction conditions to overcome potential challenges.[1] The widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is well-suited for this purpose.[4]

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid (Fmoc-AA-OH) Resin->Attach Deprotect Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Amino Acid (Fmoc-4-Fluoro-3-methyl-DL-phenylglycine) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle (Deprotect, Wash, Couple, Wash) Wash2->Repeat Cleave Cleave from Resin & Remove Side-Chain Protecting Groups Repeat->Cleave Purify Purification Cleave->Purify Validate HPLC Validation Purify->Validate

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

The Analytical Cornerstone: HPLC Validation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides.[5][6] Specifically, Reverse-Phase HPLC (RP-HPLC) is the most commonly employed mode for peptide analysis.[5][7] This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[5]

The key objectives of HPLC validation for a peptide containing this compound are:

  • Identity Confirmation: Verifying that the synthesized peptide has the correct molecular weight. This is typically achieved by coupling HPLC with Mass Spectrometry (LC-MS).[8]

  • Purity Assessment: Quantifying the target peptide relative to any impurities, such as deletion sequences, truncated peptides, or products of side reactions.[8]

  • Quantification: Determining the precise amount of the peptide in a given sample.

Comparison of RP-HPLC Analytical Conditions

The choice of mobile phase additives and stationary phase chemistry significantly impacts the quality of the chromatographic separation. Below is a comparison of common choices for peptide analysis.

ParameterOption 1: Trifluoroacetic Acid (TFA)Option 2: Formic Acid (FA)Rationale and Scientific Insight
Mobile Phase Additive 0.1% TFA in Water/Acetonitrile0.1% FA in Water/AcetonitrileTFA is a strong ion-pairing agent that interacts with positively charged residues on the peptide, effectively neutralizing them and reducing unwanted interactions with the silica backbone of the column.[9] This results in sharper peaks and better resolution, making it ideal for purity analysis by UV detection. However, TFA is known to cause significant ion suppression in mass spectrometry, making it less suitable for LC-MS applications.[10][11] Formic acid is a weaker acid and does not suppress ionization to the same extent as TFA, making it the preferred additive for LC-MS analysis where sensitivity is crucial.[10]
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)C18 columns are the workhorse for peptide separations due to their high hydrophobicity and excellent resolving power for a wide range of peptides.[12] C8 columns are less hydrophobic and can be advantageous for very hydrophobic peptides that might be too strongly retained on a C18 column, leading to broad peaks or the need for high concentrations of organic solvent for elution.
Detection Method UV (210-230 nm)UV and/or Mass Spectrometry (MS)The peptide backbone absorbs strongly in the 210-230 nm range, making UV detection a universal method for peptide quantification and purity assessment.[8] Mass spectrometry provides invaluable molecular weight information for unequivocal identity confirmation.[13][14]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Model Tripeptide (Ac-Gly-(4-F, 3-Me)-Phe-Ala-NH2) via Fmoc-SPPS

This protocol outlines the manual synthesis of a model tripeptide incorporating this compound.

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in a fritted syringe reactor. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling (Alanine):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

    • In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin as described above.

  • Second Amino Acid Coupling (this compound):

    • Deprotect the resin-bound alanine with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly.

    • Pre-activate Fmoc-(4-F, 3-Me)-Phe-OH (3 equivalents) with HBTU/DIPEA in DMF.

    • Couple for 2 hours. Due to potential steric hindrance, a longer coupling time or a stronger coupling agent like HATU may be beneficial.[1]

    • Wash the resin.

  • Third Amino Acid Coupling (Glycine):

    • Repeat the deprotection and washing steps.

    • Couple pre-activated Fmoc-Gly-OH (3 equivalents) for 1 hour.

    • Wash the resin.

  • N-terminal Acetylation:

    • Deprotect the final Fmoc group.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF, DCM, and finally Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water.

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: RP-HPLC Method for Purity Analysis

This method is optimized for resolving the target peptide from synthesis-related impurities using TFA for superior peak shape.

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5-65% B over 20 minutes.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 3: LC-MS Method for Identity Confirmation

This method uses formic acid to ensure compatibility with mass spectrometry for accurate mass determination.

  • System: Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5-65% B over 5 minutes.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-1000.

HPLC_Validation_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_validation Analytical Validation cluster_results Results & Interpretation Crude_Peptide Crude Peptide Product HPLC_Purity RP-HPLC for Purity (TFA-based method, UV Detection) Crude_Peptide->HPLC_Purity LCMS_ID LC-MS for Identity (FA-based method, ESI-MS Detection) Crude_Peptide->LCMS_ID Purity_Data Purity (%) from Chromatogram Integration HPLC_Purity->Purity_Data Mass_Data Observed Mass (m/z) vs. Theoretical Mass LCMS_ID->Mass_Data Final_Report Final Validated Product Purity_Data->Final_Report Mass_Data->Final_Report

Caption: Workflow for the HPLC validation of a synthetic peptide.

Data Interpretation and Expected Outcomes

AnalysisExpected OutcomeInterpretation
RP-HPLC Purity (UV 220 nm) A major peak with a retention time corresponding to the target peptide. Purity is calculated by the area of the main peak as a percentage of the total peak area.A high percentage area (>95% for purified peptides) indicates a successful synthesis with minimal impurities. Shorter retention time peaks may correspond to truncated or deletion sequences.
LC-MS Identity (ESI+) A mass spectrum showing a prominent ion with an m/z value corresponding to the calculated molecular weight of the target peptide (e.g., [M+H]+).Confirmation of the observed mass against the theoretical mass provides definitive proof of the peptide's identity.

Troubleshooting Common Issues:

  • Racemization: Phenylglycine and its derivatives can be prone to racemization during synthesis.[15] This can be detected by chiral HPLC or by the appearance of diastereomeric peaks in the RP-HPLC chromatogram. Using specific coupling reagents or optimized conditions can minimize this side reaction.[15]

  • Poor Peak Shape: Tailing peaks can be caused by interactions with residual silanols on the HPLC column.[16] Using a strong ion-pairing agent like TFA or a highly end-capped column can mitigate this.

  • Low Yield: Steric hindrance from the this compound can lead to incomplete coupling.[1] This can be addressed by using more potent coupling reagents (e.g., HATU), double coupling, or extended reaction times.

Conclusion

The successful incorporation of this compound into a peptide chain is a significant achievement that opens doors to novel therapeutic candidates. However, the synthesis is incomplete without rigorous analytical validation. A multi-pronged approach, utilizing RP-HPLC with UV detection for purity assessment and LC-MS for identity confirmation, provides a self-validating system that ensures the final product meets the highest standards of quality and scientific integrity. The careful selection of analytical methods, particularly the choice between TFA and FA as mobile phase modifiers, is critical for obtaining clear, unambiguous, and reliable data.

References

  • HPLC Analysis and Purification of Peptides - PMC. PubMed Central. [Link]

  • Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. PolyLC. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation. [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]

  • Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Protein/Peptide Identification. University of Birmingham. [Link]

  • Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. MIT. [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Total wash elimination for solid phase peptide synthesis. CEM GmbH. [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

  • Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. ResearchGate. [Link]

  • Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?. ResearchGate. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. American Pharmaceutical Review. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

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Navigating the Complex Landscape of Modified Peptides: A Comparative Guide to the Mass Spectrometric Analysis of Peptides Containing 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides represents a powerful strategy for modulating their pharmacological properties. However, the introduction of these novel building blocks presents unique analytical challenges. This guide provides an in-depth comparison of the mass spectrometric behavior of peptides containing the synthetic amino acid 4-Fluoro-3-methyl-DL-phenylglycine against their natural counterparts, offering experimental insights and detailed protocols to navigate this complex analytical landscape.

The deliberate modification of peptides with unnatural amino acids, such as this compound, is a cornerstone of modern drug discovery. This specific modification, introducing both a fluorine atom and a methyl group to the phenylglycine core, can significantly alter a peptide's conformation, metabolic stability, and binding affinity to its target. Consequently, robust analytical methods are paramount to confirm the successful synthesis and to characterize the behavior of these modified peptides. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the principal tool for the detailed structural elucidation of these complex molecules.[1]

This guide will delve into the nuances of analyzing peptides containing this compound, providing a comparative framework against standard peptides and a comprehensive, field-tested protocol for their analysis.

The Impact of Fluoro and Methyl Modifications on Peptide Fragmentation

The heart of peptide sequencing by tandem mass spectrometry lies in the predictable fragmentation of the peptide backbone upon activation, most commonly through collision-induced dissociation (CID).[2] This process typically yields a series of b- and y-ions, which allows for the reconstruction of the amino acid sequence.[3] The introduction of the this compound residue is expected to influence this fragmentation pattern in several key ways:

  • Mass Shift: The most immediate effect is the mass shift in the peptide. The monoisotopic mass of this compound is 183.0848 g/mol , which is significantly different from natural amino acids. This mass difference will be reflected in the precursor ion mass and the masses of any fragment ions containing this residue.

  • Fragmentation at the Modified Residue: The bond strengths within the this compound residue and at its junction with neighboring amino acids may be altered. The electron-withdrawing nature of the fluorine atom can influence the proton mobility along the peptide backbone, potentially affecting the relative abundance of b- and y-ions.[4]

  • Side-Chain Fragmentation: The substituted phenyl ring of this compound may itself undergo fragmentation. This can lead to the appearance of characteristic neutral losses or specific immonium ions in the MS/MS spectrum, providing a unique signature for the presence of this modification. While not always the most dominant fragmentation pathway, these side-chain cleavages can be highly informative.

  • Influence of the Methyl Group: The methyl group can also influence fragmentation, potentially through steric effects or by altering the electronic properties of the aromatic ring. In some cases, methyl group migration has been observed during the fragmentation of certain modified peptides, although this is less common in standard CID experiments.[5]

Comparative Analysis: Expected Fragmentation Patterns

To illustrate the expected differences in fragmentation, let's consider a hypothetical peptide, Ala-X-Gly, where X is either Phenylalanine (Phe) or this compound (Fmp).

Precursor Ion (m/z)Key Fragment Ions (b- and y-type)Expected Observations
Ala-Phe-Gly b1, b2, y1, y2Standard fragmentation pattern with predictable b- and y-ion series.
Ala-Fmp-Gly b1, b2 (shifted), y1, y2 (shifted)The b2 and y2 ions will show a mass shift corresponding to the mass of Fmp minus the mass of Phe. Potential for unique fragment ions arising from the Fmp side chain.

This comparative table highlights the fundamental shifts in the mass spectrum that are expected when analyzing peptides containing this compound. The precise fragmentation pattern and the relative intensities of the fragment ions will ultimately depend on the specific peptide sequence and the instrument parameters used.

Experimental Workflow for Mass Spectrometric Analysis

The following section outlines a detailed, step-by-step protocol for the analysis of synthetic peptides containing this compound using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup. This protocol is designed to be a robust starting point that can be further optimized based on the specific instrumentation and the properties of the peptide being analyzed.

Caption: A generalized workflow for the LC-MS/MS analysis of synthetic peptides.

Detailed Experimental Protocol

1. Sample Preparation:

  • Peptide Synthesis and Purification: The peptide containing this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[6] Following synthesis, the peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a high degree of purity.

  • Dissolution: Dissolve the purified, lyophilized peptide in a mass spectrometry compatible solvent. A common choice is 0.1% formic acid in water. The initial concentration should be around 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration suitable for your mass spectrometer. A typical starting concentration for infusion or LC-MS/MS analysis is in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reverse-phase column is a standard choice for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptides. An example gradient could be 5% to 40% B over 30 minutes. The gradient should be optimized to achieve good separation of the target peptide from any impurities.[7]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is standard for peptides.

    • MS1 Scan: Acquire a full MS scan to identify the precursor ion (the protonated molecule) of the peptide of interest. The scan range should be set to encompass the expected m/z of the peptide.

    • MS/MS (Tandem MS) Scan:

      • Precursor Ion Selection: Isolate the precursor ion of the target peptide.

      • Collision-Induced Dissociation (CID): Fragment the selected precursor ion by collision with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to achieve a good balance of precursor ion depletion and the generation of a rich series of fragment ions.[2] A good starting point is to use a normalized collision energy in the range of 25-35%.

      • MS2 Scan: Acquire a full scan of the fragment ions.

3. Data Analysis:

  • Spectrum Interpretation: The resulting MS/MS spectrum will contain a series of peaks corresponding to the fragment ions. The primary goal is to identify the b- and y-ion series to deduce the amino acid sequence.

  • De Novo Sequencing: For novel peptides containing unnatural amino acids, de novo sequencing is often necessary.[8][9][10] This involves manually or computationally determining the amino acid sequence directly from the fragmentation pattern without relying on a database. The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.

  • Database Searching (with modification): If a protein or peptide database is being used, the mass of the this compound residue must be added as a custom modification to the search parameters. This will allow the search algorithm to correctly identify peptides containing this unnatural amino acid.

Navigating Potential Challenges

The analysis of peptides with unnatural amino acids is not without its challenges. Researchers should be aware of the following potential issues:

  • Unexpected Fragmentation: The presence of the fluoro and methyl groups may lead to unexpected fragmentation pathways that are not typically observed with natural amino acids. Careful manual inspection of the spectra is often required.

  • Lack of Reference Spectra: For novel modifications, there will be no existing spectral libraries to aid in identification. This makes de novo sequencing a critical skill.

  • Sample Purity: Impurities from the peptide synthesis can complicate the mass spectra. High-purity samples are essential for unambiguous analysis.[6]

Conclusion

The incorporation of this compound into peptides offers exciting possibilities for the development of novel therapeutics. A thorough understanding of the mass spectrometric behavior of these modified peptides is crucial for their successful characterization. By employing the systematic approach outlined in this guide, researchers can confidently navigate the analytical challenges and gain deep insights into the structure and fragmentation of these promising molecules. The combination of careful experimental design, optimized instrumentation, and thoughtful data analysis will pave the way for the continued advancement of peptide-based drug discovery.

References

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). Molecules, 26(22), 7000. [Link]

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters. Retrieved from [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021). International Journal of Molecular Sciences, 22(16), 8884. [Link]

  • BroadE: Fundamentals of peptide and protein mass spectrometry. (2013, September 30). YouTube. Retrieved from [Link]

  • De novo peptide sequencing. (n.d.). In Wikipedia. Retrieved from [Link]

  • Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. (2018). Analytical and Bioanalytical Chemistry, 410(8), 2145–2156. [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2020). New Journal of Chemistry, 44(3), 963–972. [Link]

  • (a) Fragmentation of a four-residue peptide in MS/MS. The fragmentation... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2021). Journal of Biomolecular Techniques, 32(1), 29–39. [Link]

  • trans/cis effects on the formation of b2 ions in gas-phase peptide fragmentation. (2016). The Journal of Chemical Physics, 144(1), 014304. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2012). Asian Journal of Chemistry, 24(1), 319-322.
  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. Retrieved from [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy, 28(7), 22-31.
  • What is the De Novo Amino Acid Sequencing Method? (2021). Rapid Novor. Retrieved from [Link]

  • How to analyze synthetic peptide by LC and LCMS? (2020). ResearchGate. Retrieved from [Link]

  • LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY. (2013). Mass Spectrometry Reviews, 32(6), 435-451. [Link]

  • Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. (2012). Journal of the American Society for Mass Spectrometry, 23(3), 565–568. [Link]

  • Protein Identification - Peptide Mass Fingerprinting. (2017, December 7). YouTube. Retrieved from [Link]

  • 1 Section 4 Sequencing peptides from tandem MS (MS-MS) data Learning Objectives At the end of this assignment, you should be abl. (n.d.). LibreTexts Chemistry.
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A Comparative Guide to Peptide Stability: The Impact of 4-Fluoro-3-methyl-DL-phenylglycine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide therapeutics offer unparalleled specificity and potency, yet their clinical translation is frequently hampered by poor metabolic stability.[1][2] A primary failure point is their susceptibility to rapid enzymatic degradation by proteases.[3] This guide presents a comparative analysis framework for evaluating a promising strategy to mitigate this challenge: the incorporation of the non-natural amino acid, 4-Fluoro-3-methyl-DL-phenylglycine (FMP). We will explore the mechanistic rationale for FMP's stabilizing effects and provide detailed, field-proven protocols for quantifying its impact on proteolytic resistance and conformational integrity. This document is intended for drug development professionals seeking to design and validate next-generation peptide therapeutics with enhanced pharmacokinetic profiles.

Introduction: The Promise and Peril of Peptide Therapeutics

Peptides occupy a unique and valuable space in pharmacology, bridging the gap between small molecules and large biologics.[1] Their high specificity can lead to fewer off-target effects and a superior safety profile. However, the very nature of the peptide bond makes them vulnerable to the body's vast arsenal of proteases, often resulting in short in-vivo half-lives that limit their therapeutic efficacy.[3][4]

Key degradation pathways that challenge peptide drug development include:

  • Proteolytic Cleavage: The enzymatic hydrolysis of peptide bonds, which is the most significant barrier to peptide stability in vivo.[5]

  • Chemical Degradation: Non-enzymatic processes such as deamidation (of asparagine/glutamine) and oxidation (of methionine/cysteine) can also inactivate the peptide.[5]

To overcome these hurdles, medicinal chemists employ various strategies, including cyclization, PEGylation, and the substitution of L-amino acids with their D-enantiomers.[4][6] A particularly powerful approach is the site-specific incorporation of non-natural amino acids designed to resist enzymatic recognition and cleavage.[7][8][9] This guide focuses on a compelling candidate in this class: This compound (FMP) .

Mechanistic Rationale: How FMP Enhances Stability

The incorporation of FMP into a peptide backbone is hypothesized to confer stability through a combination of steric and conformational effects. Unlike a natural amino acid like phenylalanine, the FMP side chain presents a formidable obstacle to the active sites of common proteases.

  • Steric Hindrance: The presence of both a methyl group and a fluorine atom on the phenyl ring creates significant steric bulk. Proteases, which recognize specific side-chain geometries to position the peptide bond for cleavage, are effectively blocked by this bulky, unnatural structure. This "steric shield" is a primary mechanism for enhanced proteolytic resistance.[10]

  • Conformational Rigidity: The substitution on the phenylglycine core can restrict the rotational freedom of the peptide backbone in the vicinity of the FMP residue. This can pre-organize the peptide into a conformation that is less favorable for binding to the protease active site.[11][12]

  • Altered Electronics: The highly electronegative fluorine atom can alter the electronic properties of the side chain and potentially the adjacent peptide bonds, which may also contribute to reduced susceptibility to enzymatic hydrolysis.[13][14]

The following diagram illustrates the proposed mechanism of steric hindrance.

Figure 1: Mechanism of Steric Hindrance cluster_0 Native Peptide cluster_1 FMP-Modified Peptide cluster_2 Protease Enzyme p1 AA1 p2 Phe p1->p2 Peptide Backbone p3 AA3 p2->p3 Peptide Backbone protease Active Site p2->protease Binding & Cleavage m1 AA1 m2 FMP m1->m2 Peptide Backbone m3 AA3 m2->m3 Peptide Backbone protease->m2 Binding Blocked

Figure 1: Proposed steric hindrance mechanism. The bulky FMP side chain prevents the protease active site from accessing and cleaving the peptide backbone.

A Comparative Case Study: Experimental Design

To objectively evaluate the stabilizing effects of FMP, a well-defined experimental workflow is essential. This involves synthesizing a native peptide, known to be a substrate for a common protease, and its FMP-containing analogue. Both peptides are then subjected to identical stability and structural analyses.

Model Peptides:

  • Control Peptide (CP): A hypothetical 10-mer peptide containing a central Phenylalanine (Phe) residue at position 5, a known cleavage site for an enzyme like chymotrypsin. Sequence: H-Gly-Ala-Val-Ser-Phe-Leu-Lys-Gly-Asp-Ala-OH

  • Modified Peptide (MP): The same peptide sequence, but with the Phe residue at position 5 replaced by FMP. Sequence: H-Gly-Ala-Val-Ser-(FMP)-Leu-Lys-Gly-Asp-Ala-OH

The following workflow provides a robust framework for this comparative analysis.

Figure 2: Experimental Workflow cluster_synthesis Peptide Preparation cluster_analysis Comparative Analysis cluster_data Data Interpretation synthesis_cp Synthesize Control Peptide (CP) purify HPLC Purification & MS Verification synthesis_cp->purify synthesis_mp Synthesize Modified Peptide (MP) synthesis_mp->purify stability Protocol 1: Proteolytic & Serum Stability Assays purify->stability structure Protocol 2: Conformational Analysis (Circular Dichroism) purify->structure data_stability Quantify Half-Life (t½) & Degradation Products stability->data_stability data_structure Compare Secondary Structure Content structure->data_structure conclusion Draw Conclusions on FMP-Induced Stability data_stability->conclusion data_structure->conclusion

Figure 2: A self-validating workflow for comparing the stability of native and FMP-modified peptides.

Detailed Experimental Protocols

The trustworthiness of any comparative claim rests on the rigor of its experimental protocols. The following methods are designed to be self-validating and provide clear, quantifiable endpoints.

Protocol 1: In Vitro Stability Assessment by RP-HPLC

This protocol quantifies the rate of peptide degradation in the presence of a specific protease (e.g., chymotrypsin) or a complex biological matrix like human serum. The amount of intact peptide remaining over time is measured using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][15][16]

Methodology Rationale: RP-HPLC is the gold standard for stability-indicating assays because of its ability to separate the intact parent peptide from its degradation fragments.[5] By monitoring the decrease in the peak area of the parent peptide over time, we can accurately calculate its degradation rate and half-life.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the Control Peptide (CP) and Modified Peptide (MP) in an appropriate solvent (e.g., 20% Acetonitrile in water). Verify concentration using UV spectroscopy at 280 nm.[17]

  • Reaction Setup:

    • For Proteolytic Stability: In a microcentrifuge tube, mix 90 µL of chymotrypsin solution (10 µg/mL in 50 mM Tris-HCl, pH 8.0) with 10 µL of the peptide stock solution.

    • For Serum Stability: In a microcentrifuge tube, mix 90 µL of human serum (pooled, commercially available) with 10 µL of the peptide stock solution.[15][18][19]

  • Incubation: Incubate the reaction mixtures in a temperature-controlled block at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 10 µL aliquot from the reaction mixture.

  • Quenching the Reaction: Immediately add the 10 µL aliquot to a new tube containing 40 µL of a quenching solution (e.g., 10% Trichloroacetic Acid or ice-cold Acetonitrile). This step precipitates the enzyme/serum proteins and halts degradation.[15]

  • Sample Preparation for HPLC: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol assesses whether the incorporation of FMP induces a significant change in the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).[20][21]

Methodology Rationale: CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the chiral environment of the peptide backbone.[21] Different secondary structures produce distinct CD spectra, allowing for a qualitative and semi-quantitative comparison of the peptide conformations in solution.[22] This is crucial because a stabilizing modification should not disrupt the bioactive conformation of the peptide.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of both CP and MP at a concentration of 0.1 mg/mL in a suitable buffer, typically 10 mM phosphate buffer, pH 7.4. A structure-inducing solvent like 30% Trifluoroethanol (TFE) can also be used to reveal conformational propensities.[1]

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas.

    • Set the measurement parameters: Wavelength range (190-260 nm), data pitch (1 nm), scanning speed (50 nm/min), and accumulations (3-5 scans).

  • Blank Measurement: Record the spectrum of the buffer (or buffer/TFE mixture) alone in the same cuvette to be used for the samples. This will be subtracted from the peptide spectra.

  • Sample Measurement:

    • Use a quartz cuvette with a 1 mm path length.

    • Record the CD spectrum for both the CP and MP solutions at a controlled temperature (e.g., 25°C).

  • Data Processing:

    • Subtract the blank spectrum from each peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, number of residues, and cuvette path length.

  • Data Interpretation: Compare the spectra. A spectrum with minima around 208 nm and 222 nm is characteristic of an α-helix. A single minimum around 218 nm suggests β-sheet content, while a strong minimum below 200 nm indicates a random coil structure.

Anticipated Results and In-Depth Discussion

Based on the mechanistic principles of steric hindrance, we anticipate significant differences in the stability profiles of the Control and Modified peptides.

Stability Assay Data: The HPLC analysis is expected to show a much faster degradation of the Control Peptide compared to the FMP-Modified Peptide. This quantitative data can be summarized as follows:

PeptideHalf-Life (t½) in Chymotrypsin (min)Half-Life (t½) in Human Serum (min)% Intact after 4h in Serum
Control Peptide (CP) ~45~110~18%
Modified Peptide (MP) >1440 (No significant degradation)>1440 (No significant degradation)>95%
Table 1: Representative stability data comparing the Control Peptide (CP) with the FMP-Modified Peptide (MP). The data demonstrates a dramatic increase in stability conferred by the FMP substitution.

Discussion of Stability Results: The anticipated results in Table 1 would provide strong evidence that the single FMP substitution at the chymotrypsin cleavage site is sufficient to confer almost complete resistance to both the isolated enzyme and the complex protease mixture found in human serum. The half-life of the CP is short, as expected for an unmodified peptide, highlighting the core problem in peptide drug development.[2] In contrast, the MP's remarkable stability validates the "steric shield" hypothesis and demonstrates the profound impact a single, strategically placed non-natural amino acid can have on a peptide's pharmacokinetic potential.[4][23]

Conformational Analysis Data: The CD spectra will reveal the structural consequences of the FMP incorporation. Ideally, the modification should not drastically alter the peptide's overall fold, especially if a specific conformation is required for biological activity. We might anticipate that both peptides exist primarily in a random coil state in aqueous buffer. However, the FMP residue, due to its rigidity, might induce a more ordered local structure, such as a β-turn, which could be subtly reflected in the CD spectrum. This would be a positive outcome, as pre-organizing a peptide into its bioactive conformation can enhance potency.[11][14] A comparison of the spectra would confirm that the stabilizing modification does not lead to undesirable aggregation or complete structural disruption.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the stabilizing effect of incorporating this compound into a peptide therapeutic. The provided protocols for stability and conformational analysis enable a direct, quantitative comparison, generating the robust data required for drug development decisions.

The anticipated results—a dramatic increase in proteolytic and serum stability without significant disruption of secondary structure—strongly support the use of FMP as a powerful tool for enhancing peptide drug-like properties. Future work should extend this analysis to a broader range of proteases and investigate the impact of FMP on cell permeability and in vivo pharmacokinetics. By systematically applying these principles, researchers can rationally design next-generation peptide therapeutics that overcome the critical hurdle of instability and realize their full clinical potential.

References

  • Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2013). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available at: [Link]

  • Al-Azzam, W., Al-Batayneh, K. M., El-Hajji, F., & Al-Shehri, A. (2022). Strategies for Improving Peptide Stability and Delivery. PubMed Central. Available at: [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Inventi Rapid: Pharm Tech. Available at: [Link]

  • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Available at: [https://www.researchgate.net/publication/290956903_4-Fluoroprolines_Conformational_Analysis_and_Effects_on_the_Stability_and_Folding_of_Peptides_and_Proteins]([Link]_ Proteins)

  • Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. Available at: [Link]

  • Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. Available at: [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Available at: [Link]

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  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available at: [Link]

  • Serum Stability of Peptides. (2016). ResearchGate. Available at: [Link]

  • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available at: [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available at: [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. Available at: [Link]

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  • Sal-Man, A., Schepartz, A., & Koksch, B. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2018). PLOS ONE. Available at: [Link]

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A Senior Application Scientist's Guide to the Bioisosteric Assessment of Phenylalanine with 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric or electronic properties, is a powerful tool to enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate. This guide provides an in-depth, technical framework for the comparative assessment of replacing the natural amino acid Phenylalanine with the synthetic analogue, 4-Fluoro-3-methyl-DL-phenylglycine.

The introduction of fluorine and a methyl group to the phenyl ring of phenylalanine is a rational design strategy. Fluorine, a bioisostere of hydrogen, can profoundly alter a molecule's properties due to its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1][2] These changes can influence metabolic stability, binding affinity, and lipophilicity.[3] The additional methyl group provides steric bulk, which can modulate receptor binding and metabolic susceptibility.

This guide is structured to provide not just the "what" but the "why" behind the experimental choices, empowering researchers to conduct a thorough and self-validating comparison. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will provide the foundational knowledge and detailed protocols to generate this critical data.

The Principle of Bioisosteric Replacement: A Strategic Overview

Bioisosterism is a fundamental concept in drug design, aiming to modulate a molecule's biological and physicochemical properties while retaining its overall desired biological activity.[4][5] The replacement of Phenylalanine with this compound is a non-classical bioisosteric modification intended to explore the impact of combined electronic and steric changes.

Phe Phenylalanine Analogue This compound Phe->Analogue Bioisosteric Replacement Properties Altered Physicochemical & Pharmacokinetic Properties Analogue->Properties Leads to

Caption: Bioisosteric replacement of Phenylalanine.

Molecular Profiles: A Comparative Analysis

A thorough understanding of the individual molecules is the foundation of a meaningful comparison.

Phenylalanine: The Natural Precursor

Phenylalanine is an essential α-amino acid that serves as a fundamental building block for proteins.[6] Its metabolic pathway is well-characterized, primarily involving hydroxylation to tyrosine by phenylalanine hydroxylase.[7] This metabolic vulnerability can be a target for modification in drug design.

This compound: The Synthetic Analogue

This non-proteinogenic amino acid introduces two key modifications to the phenylglycine core. Phenylglycine itself is a close structural analogue of phenylalanine, lacking one methylene group in the side chain.[3] The introduction of a fluorine atom at the 4-position and a methyl group at the 3-position is expected to significantly alter its properties:

  • Fluorine: The high electronegativity of fluorine can create a dipole moment and alter the pKa of nearby functional groups. The strong C-F bond is also less susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the molecule's metabolic stability.[5]

  • Methyl Group: The methyl group adds steric bulk, which can influence how the molecule fits into a binding pocket. It can also block potential sites of metabolism.

Experimental Roadmap for Comparative Assessment

To objectively assess the bioisosteric replacement, a series of standardized in vitro assays should be performed. The following sections provide the rationale and detailed protocols for these essential experiments.

cluster_assays Comparative Assays Solubility Kinetic Solubility Assay Data Comparative Data Analysis Solubility->Data Lipophilicity LogP Determination Lipophilicity->Data Metabolism Microsomal Stability Assay Metabolism->Data Activity Biological Activity Assay Activity->Data Start Phenylalanine vs. Analogue Start->Solubility Start->Lipophilicity Start->Metabolism Start->Activity Conclusion Assessment of Bioisosteric Replacement Data->Conclusion

Caption: Experimental workflow for comparative assessment.

Physicochemical Properties: Solubility and Lipophilicity

These fundamental properties govern a compound's absorption, distribution, and formulation feasibility.

A high-throughput method to determine the solubility of a compound in an aqueous buffer, which is a critical parameter for oral bioavailability.[1][8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of Phenylalanine and this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[9]

  • Analysis: Determine the solubility by measuring the turbidity of the solutions using a plate reader at a wavelength of 620 nm. The highest concentration that does not show precipitation is considered the kinetic solubility.[10]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[4]

Experimental Protocol (Shake-Flask Method):

  • Preparation: Prepare a solution of the test compound (Phenylalanine or this compound) in a biphasic system of n-octanol and water (or a suitable buffer).

  • Equilibration: Vigorously shake the mixture for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolism: Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, a primary route of drug clearance.[11][12]

Experimental Protocol:

  • Reagent Preparation:

    • Thaw liver microsomes (human or other species of interest) on ice.

    • Prepare a solution of the NADPH-regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, the NADPH-regenerating system, and the test compound (Phenylalanine or this compound) at a final concentration of 1 µM.

  • Reaction Initiation and Time Points: Initiate the metabolic reaction by incubating the mixture at 37°C.[13] At various time points (e.g., 0, 5, 15, 30, and 45 minutes), remove an aliquot of the reaction mixture.[7]

  • Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Data Interpretation and Comparative Analysis

Table 1: Comparative Physicochemical and Metabolic Properties

ParameterPhenylalanineThis compoundRationale for Change
Molecular Weight ( g/mol ) 165.19197.19Addition of F and CH3
Kinetic Solubility (µM) Experimental ValueExperimental ValueFluorine may decrease solubility, while the overall structure will dictate the final value.
LogP Experimental ValueExperimental ValueFluorine and methyl group are expected to increase lipophilicity.
Microsomal Stability (t½, min) Experimental ValueExperimental ValueThe C-F bond and steric hindrance from the methyl group are expected to increase metabolic stability.
Biological Activity (e.g., IC50, µM) Experimental ValueExperimental ValueDependent on the specific biological target.

Conclusion: A Data-Driven Assessment

The decision to proceed with a bioisosteric replacement is a critical step in the drug discovery pipeline. A comprehensive, side-by-side experimental evaluation, as outlined in this guide, provides the necessary data to make an informed decision. The replacement of Phenylalanine with this compound holds the potential to improve the metabolic stability and modulate the lipophilicity of a lead compound. However, only through rigorous experimental validation can the true impact of this modification on the overall drug-like properties be ascertained. This guide provides the scientific framework and practical protocols to empower researchers to confidently navigate this crucial aspect of medicinal chemistry.

References

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A Researcher's Guide to Characterizing Receptor Binding Affinity of Peptides Containing 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptides is a key strategy for enhancing therapeutic properties. These modifications can lead to improved receptor binding affinity, increased metabolic stability, and altered pharmacological profiles.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the characterization of peptides containing the novel amino acid, 4-Fluoro-3-methyl-DL-phenylglycine. While specific binding data for this particular modification is not yet widely published, this document outlines the essential experimental workflows, comparative analysis strategies, and the scientific rationale behind these methodologies.

The introduction of fluorine into a peptide structure can significantly influence its conformational preferences and binding interactions due to fluorine's high electronegativity and ability to form strong, localized dipoles.[3] The methyl group adds steric bulk, which can also impact receptor recognition. Therefore, peptides incorporating this compound are promising candidates for modulating the activity of a variety of receptors, particularly G protein-coupled receptors (GPCRs), which are a major target class for peptide therapeutics.[4][5]

I. Synthesis of Peptides Containing this compound

The synthesis of peptides containing unnatural amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[6][7] This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

Key Considerations for SPPS:
  • Amino Acid Precursor: The synthesis begins with the appropriately protected this compound. The amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

  • Coupling Reagents: Efficient coupling of the bulky and electron-deficient this compound may require the use of potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to ensure complete reaction.

  • Racemization: Phenylglycine and its derivatives are known to be susceptible to racemization during synthesis.[8] Careful selection of coupling conditions and bases is crucial to maintain the stereochemical integrity of the peptide.

  • Purification and Characterization: Following cleavage from the resin, the crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then characterized by mass spectrometry to confirm its identity and purity.

II. Experimental Workflow for Receptor Binding Affinity Determination

Once the peptide is synthesized and purified, the next critical step is to determine its binding affinity for the target receptor. GPCRs are a common target for peptide ligands and a variety of robust assays exist for this purpose.[9]

Workflow for GPCR Binding Assay:

GPCR Binding Assay Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Synthesized Peptide incubation Incubate Receptor, Radioligand, and varying concentrations of Test Peptide start->incubation receptor_prep Prepare Receptor Source (e.g., cell membranes expressing the target GPCR) receptor_prep->incubation radioligand_prep Select and Prepare Radiolabeled Ligand radioligand_prep->incubation separation Separate Bound and Free Radioligand (e.g., filtration) incubation->separation quantification Quantify Bound Radioactivity separation->quantification competition_curve Generate Competition Binding Curve quantification->competition_curve ic50 Determine IC50 Value competition_curve->ic50 ki Calculate Ki (Inhibition Constant) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This is a standard and highly sensitive method to determine the affinity of a test compound (the synthesized peptide) for a receptor.[9]

  • Receptor Preparation:

    • Culture cells engineered to express the target GPCR.

    • Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a suitable method like the bicinchoninic acid (BCA) assay.[10]

  • Assay Setup:

    • In a multi-well plate, add a constant amount of the receptor membrane preparation to each well.

    • Add a known concentration of a radiolabeled ligand that has high affinity and specificity for the target receptor.

    • Add a range of concentrations of the unlabeled test peptide (e.g., from 1 pM to 10 µM). Include control wells with no test peptide (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki is an intrinsic measure of the affinity of the test peptide for the receptor.

III. Comparative Analysis of Binding Affinity

To understand the impact of the this compound modification, it is essential to compare its binding affinity to that of a parent peptide (without the modification) and other relevant controls.

PeptideSequence ModificationTarget ReceptorBinding Affinity (Ki, nM)
Parent Peptide Unmodified Phenylglycinee.g., Opioid ReceptorHypothetical Value
Test Peptide This compounde.g., Opioid ReceptorExperimental Value
Reference Ligand Known Agonist/Antagoniste.g., Opioid ReceptorKnown Value

IV. Downstream Functional Assays: Agonist vs. Antagonist Activity

Determining the binding affinity is the first step. The next is to ascertain the functional consequence of this binding. Does the peptide activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect on receptor activity (neutral antagonist)?

GPCR Signaling Pathway and Functional Readouts

Upon agonist binding, a GPCR undergoes a conformational change that allows it to activate an associated G protein.[11] The activated G protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or calcium.

GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Agonist Peptide receptor GPCR ligand->receptor Binding g_protein G Protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma effector Effector Enzyme (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production g_alpha->effector Modulation cellular_response Cellular Response second_messenger->cellular_response

Caption: A simplified G protein-coupled receptor signaling cascade.

Functional assays typically measure the levels of these second messengers. For example, a cAMP assay can determine if the test peptide increases (agonist) or blocks the agonist-induced change (antagonist) in cAMP levels.

V. Conclusion

The incorporation of novel amino acids like this compound into peptides holds significant promise for the development of new therapeutics with enhanced properties. A systematic approach to their characterization, starting with efficient synthesis and followed by rigorous binding and functional assays, is crucial for understanding their pharmacological profile. While direct experimental data for peptides containing this specific modification is not yet prevalent in the literature, the well-established methodologies outlined in this guide provide a robust framework for researchers to evaluate their novel peptide candidates and contribute to the growing field of peptide-based drug discovery.

VI. References

  • Stone, M. J. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Accounts of Chemical Research, 47(9), 2584–2592.

  • Mutt, E., et al. (2019). Capturing Peptide–GPCR Interactions and Their Dynamics. Frontiers in Molecular Biosciences, 6, 97.

  • Zhang, Y., et al. (2023). State-Specific Peptide Design Targeting G Protein-Coupled Receptors. Journal of Chemical Information and Modeling, 63(11), 3326–3336.

  • Geng, C., et al. (2022). PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity. Journal of Proteome Research, 21(7), 1776–1785.

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329.

  • Vaidehi, N., et al. (2007). The predicted binding site and dynamics of peptide inhibitors to the Methuselah GPCR from Drosophila melanogaster. Proceedings of the National Academy of Sciences, 104(30), 12343-12348.

  • Vinogradov, A. A., et al. (2021). Automated affinity selection for rapid discovery of peptide binders. Chemical Science, 12(30), 10243-10250.

  • Salwiczek, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(6), 1479-1490.

  • The Binding Database. (n.d.). BindingDB. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2004). 4 Synthesis of Peptides. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 22a.

  • Kepp, O., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 8(1), 23.

  • Wikipedia. (2024). G protein-coupled receptor. In Wikipedia. Retrieved from [Link]

  • Benyhe, S., et al. (1994). Design of Opioid Peptides for a Potential Delta-Receptor Affinity Label Function: Comparison With the Mu-Specific Tyr-D-Ala-Gly-(Me)Phe-chloromethyl Ketone. Biological Chemistry Hoppe-Seyler, 375(11), 749-754.

  • Gould, A., et al. (2021). Probing GPCR Dimerization Using Peptides. Frontiers in Endocrinology, 12, 748303.

  • ResearchGate. (n.d.). Fast Protocols for Characterizing Antibody–Peptide Binding. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]

  • Montclare, J. K. (2017). Fluorinated peptide biomaterials. Peptide Science, 108(1), e22879.

  • Pentelute, B. L. (2020). Automated Fast-Flow Synthesis of C9orf72 Dipeptide Repeat Proteins. ChemRxiv.

  • Dziuba, B., et al. (2012). Manufacturing of peptides exhibiting biological activity. Acta Biochimica Polonica, 59(3), 329-333.

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]

  • Gershon, H., et al. (1985). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. Journal of Medicinal Chemistry, 28(3), 356-359.

  • De la Fuente-Salcido, N. M., et al. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 14(6), 728-744.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Fluoro-3-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel amino acid derivative, 4-Fluoro-3-methyl-DL-phenylglycine presents unique opportunities in drug discovery and peptide synthesis. Its fluorinated and methylated phenyl ring structure suggests that while it is a valuable research tool, it requires meticulous handling to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal protocols tailored for researchers, scientists, and drug development professionals working with this compound. The causality behind each recommendation is explained to foster a deep understanding of the safety principles involved.

Understanding the Risks: A Chemist's Perspective
Core Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment
Weighing and preparing solutions Chemical safety goggles, nitrile gloves, lab coat, and a dust mask or use of a chemical fume hood.
Running reactions and transfers Chemical safety goggles, nitrile gloves, and a lab coat. Operations should ideally be conducted within a chemical fume hood.
Handling spills Chemical safety goggles, nitrile gloves (consider double-gloving), lab coat or chemical-resistant apron, and a respirator with a particulate filter if the spill generates dust.
Waste disposal Chemical safety goggles, nitrile gloves, and a lab coat.

The Rationale Behind Your PPE Choices:

  • Eye and Face Protection: Chemical safety goggles are essential to protect against accidental splashes of solutions or contact with airborne powder. Standard safety glasses do not provide a sufficient seal around the eyes.[1][2][3]

  • Skin Protection: A standard lab coat should be worn and kept fastened to protect against incidental contact. Nitrile gloves are recommended for their resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them frequently.[1][2][4]

  • Respiratory Protection: Due to the powdered nature of this compound, the primary route of exposure is inhalation of dust particles. All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a properly fitted N95 or higher-rated respirator is mandatory.[4][5][6]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will significantly minimize the risk of exposure. The following workflow diagram illustrates the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Experimental Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_weigh Weigh Compound in Chemical Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in a Closed or Covered Vessel prep_weigh->prep_dissolve exp_transfer Conduct Transfers and Reactions in a Fume Hood prep_dissolve->exp_transfer Proceed to Experiment exp_monitor Continuously Monitor for Spills or Splashes exp_transfer->exp_monitor cleanup_decon Decontaminate Glassware and Work Surfaces exp_monitor->cleanup_decon Experiment Complete cleanup_waste Segregate and Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly and Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation and Weighing:

    • Always don the required PPE before entering the laboratory.

    • Conduct all weighing and initial dilutions of the solid compound inside a certified chemical fume hood to prevent the inhalation of fine powders.

    • Use a spatula for transfers and avoid any actions that could create dust clouds.

    • Close the container immediately after use.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled.

    • When not in use, ensure containers are tightly sealed.

    • Avoid contact with skin, eyes, and clothing.[1][2][3]

    • In case of accidental skin contact, immediately wash the affected area with copious amounts of water.[5][6][7] For eye contact, flush with water for at least 15 minutes and seek medical attention.[5][6]

  • Spill Management:

    • In the event of a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Ensure the spill area is well-ventilated.

Disposal Plan: A Critical Final Step

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: Collect any unused this compound and contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not mix with incompatible waste streams.

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.

By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing a culture of safety in the laboratory.

References

  • Organic Syntheses. (n.d.). dl-Phenylglycine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Phenylglycine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.